Super-TDU 1-31
Description
Properties
Molecular Formula |
C₁₄₁H₂₁₈N₄₀O₄₈ |
|---|---|
Molecular Weight |
3241.48 |
sequence |
One Letter Code: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Super-TDU 1-31: A YAP-TEAD Protein-Protein Interaction Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers.[1][2][3][4] The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway.[3][5] In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][5][6] The interaction between YAP and TEAD is a crucial node for oncogenic signaling, making it a prime target for therapeutic intervention.[3][7][8] Super-TDU 1-31 is a peptide-based inhibitor designed to specifically disrupt the YAP-TEAD protein-protein interaction.[9][10][11] This technical guide provides a comprehensive overview of the mechanism of action of Super-TDU 1-31, detailing its molecular basis of inhibition, experimental validation, and therapeutic potential.
The Hippo-YAP-TEAD Signaling Pathway: A Key Regulator of Cell Fate
The Hippo pathway is a complex kinase cascade that ultimately controls the phosphorylation and subcellular localization of YAP and TAZ.[4] When the Hippo pathway is active, a series of phosphorylation events leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic retention and subsequent degradation.[4] Conversely, when the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4).[5][12] This complex then recruits other co-activators to initiate the transcription of target genes, including connective tissue growth factor (CTGF) and cysteine-rich angiogenic inducer 61 (CYR61), which are involved in cell proliferation, survival, and migration.[13][14][15]
Dysregulation of the Hippo pathway, often leading to the hyperactivation of YAP/TAZ, is a common feature in many cancers.[1][3] This makes the YAP-TEAD interaction a highly attractive target for the development of novel anticancer therapies.[3][7][8]
Figure 2: A generalized workflow for a co-immunoprecipitation experiment to validate the inhibitory effect of Super-TDU 1-31 on the YAP-TEAD interaction.
Trustworthiness and Self-Validating Systems
The experimental design for validating Super-TDU 1-31's mechanism of action incorporates several self-validating steps to ensure the trustworthiness of the results.
-
Dose-Response Relationship: Observing a dose-dependent effect of Super-TDU 1-31 on both YAP-TEAD interaction and downstream gene expression provides strong evidence for a specific inhibitory mechanism rather than off-target effects.
-
Negative Controls: The use of an IgG control in the Co-IP protocol is crucial to demonstrate that the observed interaction is specific to the anti-YAP antibody and not due to non-specific binding to the beads.
-
Orthogonal Assays: Corroborating the findings from the Co-IP with a functional downstream assay, such as a luciferase reporter assay for TEAD activity, strengthens the conclusion that the disruption of the YAP-TEAD interaction translates to a functional consequence on gene transcription. [16]* Cell Line Selectivity: The observation that Super-TDU is more effective in cancer cells with high YAP activity or a high YAP/VGLL4 ratio provides a biological rationale for its mechanism of action and suggests a potential biomarker for patient stratification. [13]
Conclusion and Future Directions
Super-TDU 1-31 represents a promising therapeutic agent that targets a key oncogenic driver, the YAP-TEAD transcriptional complex. Its mechanism of action, centered on the competitive inhibition of this protein-protein interaction, is well-supported by experimental evidence. The targeted nature of Super-TDU 1-31, with its selectivity for cells dependent on YAP signaling, highlights its potential as a precision medicine for a range of cancers.
Future research should focus on optimizing the pharmacokinetic properties of this peptide-based inhibitor to enhance its in vivo stability and bioavailability. Furthermore, exploring combination therapies with other anticancer agents could unlock synergistic effects and overcome potential resistance mechanisms. The continued investigation of Super-TDU 1-31 and other YAP-TEAD inhibitors holds significant promise for the development of novel and effective cancer treatments.
References
-
National Center for Biotechnology Information. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC. [Link]
-
Frontiers. Targeting TEAD in cancer. [Link]
-
ResearchGate. (PDF) ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma. [Link]
-
National Institutes of Health. Hepatic stellate cell stearoyl co-A desaturase activates leukotriene B4 receptor 2 - β-catenin cascade to promote liver tumorigenesis. [Link]
-
National Institutes of Health. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC. [Link]
-
PubMed. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. [Link]
-
Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. [Link]
-
National Center for Biotechnology Information. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC. [Link]
-
Life Science Alliance. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma. [Link]
-
BPS Bioscience. Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. [Link]
-
ResearchGate. YAP/TEAD interactions are decreased in HD. (a) Representative blot from... [Link]
-
National Center for Biotechnology Information. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC. [Link]
-
eLife. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling. [Link]
-
National Institutes of Health. ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma - PMC. [Link]
-
Nature. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells. [Link]
-
Indigo Biosciences. Human TEAD4/YAP (Hippo Pathway) Reporter Assay System 3x 32 Assays in 96-well Format. [Link]
-
Bitesize Bio. Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. [Link]
-
Proceedings of the National Academy of Sciences. The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain. [Link]
-
National Center for Biotechnology Information. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC. [Link]
-
eLife. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode. [Link]
-
BPS Bioscience. TEAD Luciferase Reporter Lentivirus TEAD 79833. [Link]
-
DovePress. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives. [Link]
-
Emory University. Luciferase Assay protocol. [Link]
Sources
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- 16. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Super-TDU 1-31: Structural Analysis & VGLL4 Mimetic Design
The following technical guide details the structural and functional characteristics of the Super-TDU 1-31 peptide.
Technical Whitepaper | Version 2.0
Executive Summary
Super-TDU 1-31 is a synthetic, chimeric peptidomimetic designed to potently inhibit the oncogenic YAP-TEAD protein-protein interaction (PPI).[1] Unlike native VGLL4, which relies solely on TDU domains to compete for the TEAD hydrophobic pocket (Interface 2), Super-TDU 1-31 is engineered as a bivalent inhibitor . It fuses the critical α-helical motif of the VGLL4 TDU domain with the high-affinity
Structural Anatomy of Super-TDU 1-31
The peptide consists of 31 amino acids with the sequence: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT [1][2]
The structure is functionally segmented into four distinct modules, each serving a critical pharmacological role:
Table 1: Domain Architecture & Function
| Segment | Residues | Sequence | Structural Role | Target Interface (TEAD) |
| Module A | 1–10 | SVDDHFAKSL | VGLL4 TDU Mimic (α-helix) | Interface 2 (PBD Pocket) |
| Module B | 11–16 | GDTWLQ | YAP | Interface 3 (Shallow Groove) |
| Module C | 17–21 | IGGSG | Flexible Linker | N/A (Entropic Control) |
| Module D | 22–31 | NPKTANVPQT | Solubility Tail | Solvent Exposed |
Module A: The VGLL4 "Anchor" (Residues 1-10)
This segment mimics the Tondu (TDU) domain of the tumor suppressor VGLL4. The critical pharmacophore here is the VxxHF motif (Val-x-x-His-Phe), which in Super-TDU is presented as HFAK.
-
Mechanism: The His26 and Phe27 (numbering relative to VGLL4 TDU) residues insert into the deep hydrophobic pocket of the TEAD YAP-binding domain (YBD). This pocket is traditionally occupied by the LxxLF motif of YAP.
-
Causality: By mimicking this interaction, Module A anchors the peptide to TEAD, effectively blocking the primary hydrophobic interaction site required for YAP recruitment.
Module B: The YAP "Warhead" (Residues 11-16)
This segment is derived directly from the YAP
-
Mechanism: The sequence GDTWLQ forms a twisted loop structure that binds to the shallow, hydrophilic groove on the TEAD surface (Interface 3).
-
Significance: Native VGLL4 lacks this interface binding capability. By grafting this YAP-specific motif onto the TDU scaffold, Super-TDU gains a "super" affinity, effectively mimicking the full bipartite binding mode of YAP while retaining the tumor-suppressive properties of VGLL4.
Module C: The Kinetic Linker (Residues 17-21)
The IGGSG sequence acts as a flexible tether.
-
Design Logic: The length is calculated to bridge the physical distance (~15 Å) between Interface 2 and Interface 3 on the TEAD surface without inducing steric strain. The Gly-Ser content ensures rotational freedom, allowing Modules A and B to dock independently.
Mechanism of Action: Bivalent Competition
The therapeutic potency of Super-TDU 1-31 stems from its ability to outcompete YAP via a "Clamp and Displace" mechanism.
Signaling Pathway Diagram
The following diagram illustrates the competitive inhibition mechanism within the Hippo pathway context.
Caption: Super-TDU 1-31 acts as a bivalent inhibitor, occupying both TEAD interfaces to displace YAP.
Binding Dynamics
-
Nucleation: The helical Module A (SVDDHFAKSL) rapidly associates with the TEAD hydrophobic pocket (Interface 2).
-
Locking: The flexible linker allows Module B (GDTWLQ) to search for and snap into the shallow Interface 3 groove.
-
Occlusion: Once bound, the peptide sterically occludes the YAP binding surface. Since Super-TDU lacks the transactivation domain (TAD) found in YAP, the TEAD complex remains transcriptionally inert.
Experimental Protocols
Chemical Synthesis (SPPS)
Super-TDU 1-31 is synthesized using standard Fmoc Solid-Phase Peptide Synthesis (SPPS).
Reagents:
-
Resin: Rink Amide MBHA resin (Loading: 0.5 mmol/g).
-
Coupling: HBTU/HOBt or HATU (for difficult couplings at the linker).
-
Deprotection: 20% Piperidine in DMF.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5).
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine (2 x 10 min). Wash with DMF (5x).
-
Coupling: Dissolve Fmoc-AA (5 eq), HBTU (5 eq), and DIPEA (10 eq) in DMF. Add to resin.[3] Shake for 45 min.
-
Monitoring: Perform Kaiser test. If blue (incomplete), repeat coupling.
-
Elongation: Repeat steps 2-4 for the full 31-mer sequence.
-
Cleavage: Wash resin with DCM. Dry under N2. Add Cleavage Cocktail for 2 hours.
-
Precipitation: Filter filtrate into cold diethyl ether. Centrifuge to pellet peptide.
-
Purification: HPLC (C18 column), Gradient 5-65% Acetonitrile/Water (+0.1% TFA).
Validation: Co-Immunoprecipitation (Co-IP)
To verify the disruption of the YAP-TEAD complex in a cellular context.
Protocol:
-
Transfection: Transfect HEK293T cells with Flag-YAP and Myc-TEAD4 plasmids.
-
Treatment: 24h post-transfection, treat cells with Super-TDU 1-31 (0, 10, 50, 100 nM) for 4 hours.
-
Lysis: Lyse cells in IP buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100, Protease Inhibitors).
-
Pull-Down: Incubate lysate with anti-Flag M2 affinity gel at 4°C overnight.
-
Wash: Wash beads 3x with IP buffer.
-
Elution & Blot: Elute with SDS sample buffer. Analyze via Western Blot.
-
Anti-Myc (TEAD): Band intensity should decrease with increasing Super-TDU concentration.
-
Anti-Flag (YAP): Loading control (should remain constant).
-
References
-
Jiao, S., et al. (2014).[4][5] "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[4][5][6][7] Cancer Cell, 25(2), 166-180.[4][8] Link
-
Zhang, W., et al. (2014).[4] "Structure and function of the VGLL4-TEAD4 complex." Hypertension, 63(5). (Structural basis for TDU-TEAD interaction). Link
-
Zhou, Z., et al. (2015). "Structure-based design of peptides to target the YAP-TEAD interaction." Acta Biochimica et Biophysica Sinica. Link
-
MedChemExpress. "Super-TDU (1-31) Product Datasheet." (Sequence verification). Link
Sources
- 1. Super-TDU (1-31) (TFA); - 楚肽生物科技 [apeptides.com]
- 2. Super-TDU (1-31)|CAS |DC Chemicals [dcchemicals.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Super-TDU 1-31 in Hippo Signaling Modulation
Executive Summary
Super-TDU 1-31 is a synthetic, 31-amino acid peptide inhibitor designed to antagonize the oncogenic activity of the Hippo signaling pathway . It functions as a potent competitive inhibitor of the YAP-TEAD protein-protein interaction (PPI). By mimicking the Tondu (TDU) domains of the tumor suppressor VGLL4 , Super-TDU 1-31 displaces Yes-associated protein (YAP) from TEA domain transcription factors (TEADs), thereby silencing the transcription of pro-proliferative and anti-apoptotic genes (e.g., CTGF, CYR61, CDX2).[1]
This guide details the molecular mechanism, physicochemical properties, and validated experimental protocols for utilizing Super-TDU 1-31 in oncology research, specifically for gastric cancer (GC) and hepatocellular carcinoma (HCC).
Molecular Mechanism and Rationale[1][2][3]
The YAP-TEAD Axis
In the canonical Hippo pathway, the transcriptional co-activator YAP (and its paralog TAZ) does not contain a DNA-binding domain. To drive gene expression, nuclear YAP must bind to TEAD1-4 transcription factors. This complex recruits additional co-activators (e.g., BRD4) to super-enhancers, driving tumorigenesis.
The Role of VGLL4 and Super-TDU Design
VGLL4 (Vestigial-like family member 4) acts as a natural antagonist to YAP.[1][2][3] It binds to TEADs via its tandem TDU domains , occupying the same interface required for YAP binding but without activating transcription.
Super-TDU 1-31 is an engineered peptide derived from the TDU domains of VGLL4. It was optimized to possess higher affinity and stability than the native TDU motif, effectively "out-competing" YAP for TEAD binding.
Mechanism of Action:
-
Entry: Super-TDU 1-31 enters the nucleus (often requiring a delivery vector or high concentration in vitro due to peptide permeability limits).
-
Competition: It binds to the hydrophobic pocket on the surface of TEADs.
-
Displacement: The steric occlusion prevents YAP from engaging TEAD.
-
Silencing: Without YAP recruitment, TEADs fail to initiate transcription of target oncogenes.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism.
Caption: Super-TDU 1-31 competitively binds TEAD, displacing YAP and suppressing oncogenic transcription.
Technical Specifications
| Parameter | Specification |
| Peptide Name | Super-TDU 1-31 |
| Sequence | SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT |
| Length | 31 Amino Acids |
| Molecular Weight | ~3355.5 Da |
| Target | TEAD1, TEAD2, TEAD3, TEAD4 (YAP binding interface) |
| Solubility | Soluble in water or PBS; Stock solutions often prepared in DMSO or sterile water.[4] |
| Storage | Lyophilized: -20°C (1 year). In solution: -80°C (avoid freeze-thaw). |
Experimental Protocols
In Vitro Cell Viability Assay (Gastric Cancer Model)
Objective: Determine the IC50 of Super-TDU 1-31 in YAP-dependent cell lines (e.g., MGC-803, BGC-823).
Reagents:
-
Gastric Cancer Cell Line (MGC-803)[5]
-
Super-TDU 1-31 (Stock: 10 mM in PBS/DMSO)
-
CCK-8 or MTT Reagent
Protocol:
-
Seeding: Plate MGC-803 cells at 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Replace media with fresh media containing Super-TDU 1-31 at gradient concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Note: Peptides may require high concentrations or transfection reagents (e.g., Lipofectamine) if cellular uptake is poor in specific lines.
-
-
Incubation: Incubate for 48–72 hours.
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm.
-
Analysis: Normalize to vehicle control (PBS/DMSO). Plot dose-response curve to calculate IC50.
Co-Immunoprecipitation (Co-IP) Mechanism Validation
Objective: Confirm that Super-TDU 1-31 disrupts the physical interaction between YAP and TEAD.
Protocol:
-
Transfection/Treatment: Treat cells (e.g., HEK293T or MGC-803) with Super-TDU 1-31 (50 µM) or Vehicle for 24 hours.
-
Lysis: Lyse cells in IP Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol) with protease inhibitors.
-
Incubation: Incubate lysate with anti-TEAD4 antibody (1–2 µg) overnight at 4°C.
-
Capture: Add Protein A/G magnetic beads for 2 hours at 4°C.
-
Wash: Wash beads 3x with lysis buffer.
-
Elution & Blotting: Boil beads in SDS loading buffer. Perform Western Blot.
-
Blot for: YAP (Co-IP target) and TEAD4 (Bait).
-
Expected Result: In Vehicle samples, YAP band is strong. In Super-TDU samples, YAP band is significantly reduced or absent, while TEAD4 remains constant.
-
In Vivo Tumor Suppression (Xenograft)
Objective: Assess therapeutic efficacy in a gastric cancer mouse model.
Protocol:
-
Establishment: Inject 5×10^6 MGC-803 cells subcutaneously into the flank of nude mice.
-
Grouping: When tumors reach ~100 mm³, randomize mice into:
-
Group A: Vehicle (PBS)
-
Group B: Super-TDU 1-31 (High Dose: e.g., 10 mg/kg)
-
-
Administration: Intratumoral or Intraperitoneal (IP) injection every 2 days for 3 weeks.
-
Note: Peptide stability in vivo is limited; intratumoral injection is often preferred for proof-of-concept unless the peptide is chemically modified (e.g., stapled) for systemic stability.
-
-
Measurement: Monitor tumor volume (V = 0.5 × Length × Width²) and body weight.
-
Endpoint: Harvest tumors, weigh them, and perform IHC for Ki67 (proliferation) and YAP target genes (CTGF).
Data Summary & Comparative Analysis
The following table summarizes the activity profile of Super-TDU 1-31 compared to other Hippo pathway modulators.
| Compound | Target | Mechanism | Specificity | Clinical Status |
| Super-TDU 1-31 | TEAD Surface | Competitive PPI Inhibitor (VGLL4 mimic) | High (Structural mimicry) | Preclinical |
| Verteporfin | YAP | Induces YAP aggregation/sequestration | Low (Off-target effects) | FDA Approved (Ophthalmology) |
| CA3 | YAP/TEAD | Unknown (Likely metabolic) | Moderate | Preclinical |
| VGLL4 (Endogenous) | TEAD Surface | Natural Competitive Inhibitor | High | N/A (Protein) |
References
-
Jiao, S., et al. (2014).[6][3][4][7] "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer."[1][6][2][3][4][7] Cancer Cell, 25(2), 166-180.[4][7]
- Seminal paper describing the design of Super-TDU and its efficacy in gastric cancer.
-
Chen, Q., et al. (2021).[4] "ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma."[8][4] Journal of Experimental & Clinical Cancer Research, 40(1), 23.
- Demonstrates use of Super-TDU 1-31 to validate Hippo p
-
Zhang, W., et al. (2015). "VGLL4 functions as a new tumor suppressor in lung adenocarcinoma by negatively regulating the YAP-TEAD transcriptional complex." Cell Research, 24, 331–347.
- Provides structural basis for VGLL4-TEAD interaction.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Super-TDU 1-31: Technical Guide to Sequence, Properties, and Application
[1]
Executive Summary
The Super-TDU 1-31 peptide is a rationally designed, synthetic peptide inhibitor targeting the Hippo signaling pathway . Specifically, it functions as a mimetic of the VGLL4 (Vestigial-like family member 4) tumor suppressor, competitively binding to TEAD (Transcriptional Enhancer Factor Domain) transcription factors.[1][2][3][4] By occupying the Tondu (TDU) binding site on TEADs, Super-TDU 1-31 prevents the formation of the oncogenic YAP-TEAD complex , thereby suppressing the transcription of genes driving cell proliferation and tumorigenesis (e.g., CTGF, CYR61).[5]
This guide provides a comprehensive technical breakdown of the Super-TDU 1-31 peptide, including its exact physicochemical properties, synthesis protocols, and validated experimental applications in drug development.[5]
Physicochemical Characterization
Peptide Sequence and Identity
The Super-TDU 1-31 peptide corresponds to the N-terminal 31 amino acids of the optimized Super-TDU sequence.[5] It is derived from the TDU domains of VGLL4 but engineered for higher affinity and stability compared to the native protein fragment.
| Attribute | Specification |
| Peptide Name | Super-TDU 1-31 |
| Primary Target | TEAD Transcription Factors (TEAD1–4) |
| Mechanism | Competitive Antagonist of YAP-TEAD Interaction |
| Sequence (One-Letter) | SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT |
| Sequence (Three-Letter) | Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr |
| Length | 31 Amino Acids |
| N-Terminal | Free Amine ( |
| C-Terminal | Free Acid (-COOH) or Amidated (-CONH2) |
Molecular Weight and Formula
The molecular weight provided below is calculated based on the monoisotopic masses of the constituent amino acids, assuming a free N-terminus and C-terminus.
| Property | Value |
| Molecular Formula | |
| Molecular Weight (Average) | 3241.48 Da |
| Isoelectric Point (pI) | ~4.52 (Theoretical) |
| Net Charge (at pH 7.0) | -3 (Acidic) |
| Solubility | Soluble in water (up to 1 mg/mL); highly soluble in DMSO.[5][3] |
Expert Insight: The presence of multiple Aspartic Acid (D) residues and the overall acidic pI indicates that this peptide is negatively charged at physiological pH.[3] When dissolving for stock solutions, if water solubility is poor, a small amount of ammonium hydroxide (
Mechanism of Action: The VGLL4-YAP Axis
The therapeutic rationale for Super-TDU 1-31 lies in the structural biology of the Hippo pathway.
-
Oncogenic State: The co-activator YAP (Yes-associated protein) binds to TEAD transcription factors in the nucleus. This complex recruits chromatin remodelers (like Brd4) to super-enhancers, driving the expression of proliferation genes.[2][3]
-
Tumor Suppressor State: VGLL4 is a natural antagonist that binds TEADs via its TDU domains.[1] However, VGLL4 expression is often downregulated in cancers (e.g., Gastric Cancer).[5][3]
-
Super-TDU Intervention: Super-TDU 1-31 mimics the essential interface residues of the VGLL4 TDU domain but with optimized contacts (e.g., specific hydrophobic residues like Trp and Phe positioned to bury into the TEAD hydrophobic pocket). It outcompetes YAP for TEAD binding.
Visualization: YAP-TEAD Disruption Pathway
Caption: Super-TDU 1-31 competitively binds TEAD, displacing YAP and silencing oncogenic transcription.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To generate high-purity Super-TDU 1-31, a standard Fmoc-chemistry protocol is recommended.[5][3] The presence of Trp (Tryptophan) and Asp (Aspartic acid) requires care to avoid side reactions like aspartimide formation or oxidation.[3]
Protocol:
-
Resin Selection: Use Wang Resin (for C-terminal acid) or Rink Amide MBHA (for C-terminal amide).[5][3] Loading: 0.3–0.5 mmol/g.
-
Coupling Cycles:
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[5][6] HBTU/HCTU, 10 eq. DIPEA in DMF (45 min).[3]
-
Critical Step: For the Asp-Asp (DD) and Asp-Gly (DG) motifs in the sequence, add 0.1M HOBt to suppress aspartimide formation, which is a common failure mode in this sequence.[5][3]
-
-
Cleavage:
-
Precipitation: Cold Diethyl Ether.
In Vitro Validation: Co-Immunoprecipitation (Co-IP)
This assay validates the ability of Super-TDU 1-31 to physically disrupt the YAP-TEAD interaction in live cells.[5]
Materials:
-
Flag-tagged YAP and Myc-tagged TEAD plasmids.[5]
Workflow:
-
Transfection: Co-transfect cells with Flag-YAP and Myc-TEAD vectors.[5]
-
Treatment: 24h post-transfection, treat cells with Super-TDU 1-31 (0, 10, 50, 100 nM) for 6 hours.[5][3]
-
Lysis: Lyse cells in IP buffer (50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, protease inhibitors).
-
Pull-down: Incubate lysate with Anti-Flag M2 affinity gel.[5]
-
Blotting: Perform Western Blot. Probe for Myc-TEAD.[5]
-
Success Metric: A dose-dependent decrease in Myc-TEAD band intensity in the Flag-YAP pull-down lanes indicates successful disruption.[5]
-
Cellular Viability Assay (MTT/CCK-8)
To determine the
-
Seeding: Seed MGC-803 cells (3,000 cells/well) in 96-well plates.
-
Incubation: Allow attachment (12h).
-
Dosing: Add Super-TDU 1-31 serial dilutions (e.g., 10 nM to 50
M). -
Duration: Incubate for 48–72 hours.
-
Readout: Add CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.
-
Note: Super-TDU 1-31 typically shows an
in the low micromolar or high nanomolar range depending on the cell line's YAP dependency.[3]
-
Synthesis & Validation Workflow Diagram
Caption: Workflow from peptide synthesis to biological validation.
References
-
Jiao, S., et al. (2014).[3] "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[1][7][8] Cancer Cell, 25(2), 166-180.[5][3]
-
MedChemExpress. "Super-TDU (1-31) Product Datasheet." MedChemExpress.
-
Zhang, W., et al. (2014).[3] "VGLL4 mimics a multivalent target to block YAP-TEAD interaction." Cell Reports, 7(1), 166-180.[5][3]
-
Selleck Chemicals. "Super-TDU Peptide Properties." SelleckChem.
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The YAP/TAZ Signaling Pathway in the Tumor Microenvironment and Carcinogenesis: Current Knowledge and Therapeutic Promises | MDPI [mdpi.com]
- 5. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Integrating Genetic Alterations and the Hippo Pathway in Head and Neck Squamous Cell Carcinoma for Future Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Super-TDU 1-31 – Mechanism & Downregulation of CTGF/CYR61
Executive Summary
Super-TDU 1-31 is a rationally designed chimeric peptide inhibitor targeting the YAP-TEAD protein-protein interaction (PPI), a critical node in the Hippo signaling pathway. By mimicking the tumor suppressor function of VGLL4 , Super-TDU competitively displaces the oncoprotein YAP from TEAD transcription factors. This displacement abolishes the transcriptional activation of downstream oncogenes, specifically CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).
This guide details the structural basis of Super-TDU, its mechanism of action, and validated experimental protocols for quantifying the downregulation of its target genes. It is intended for drug development professionals and molecular biologists investigating the Hippo pathway in gastric, hepatocellular, and colorectal cancers.
Structural Basis & Mechanism of Action[1]
The YAP-TEAD-VGLL4 Axis
The core of the Hippo pathway's transcriptional output relies on the binding of the co-activator YAP (Yes-associated protein) to TEAD (TEA domain) transcription factors. YAP does not bind DNA directly; it requires TEADs to anchor it to gene promoters.
-
YAP-TEAD Complex: YAP interacts with TEAD via multiple interfaces. The "Ω-loop" of YAP is critical for this interaction.
-
VGLL4 Antagonism: VGLL4 is a natural antagonist that binds TEADs via its Tondu (TDU) domains. However, VGLL4 lacks the co-activator motif present in YAP, meaning it binds TEAD but does not activate transcription.
Super-TDU Design Logic
Super-TDU is not a random library hit; it is a "super-antagonist" engineered by fusing critical residues from VGLL4 and YAP .
-
Composition: It combines the TDU domain of VGLL4 (which provides high affinity for TEAD) with specific residues from the YAP Ω-loop (to enhance steric occlusion of YAP).
-
Mechanism: Super-TDU targets Interface 2 and Interface 3 of the TEAD surface.[1] By occupying these pockets with higher affinity than native YAP, it sterically locks TEAD into a transcriptionally inactive state.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism.
Caption: Super-TDU competitively binds TEAD, displacing YAP and silencing CTGF/CYR61 transcription.
Target Gene Downregulation: CTGF and CYR61[1][3][4][5][6][7]
CTGF and CYR61 are the "gold standard" readouts for YAP/TEAD activity. They are matricellular proteins that drive cell proliferation, migration, and drug resistance.
Why these targets?
-
Direct Regulation: Their promoters contain multiple TEAD-binding sequences.
-
Rapid Turnover: Their mRNA levels drop rapidly (within hours) upon YAP inhibition, making them excellent biomarkers for drug efficacy.
-
Clinical Relevance: High levels of CTGF/CYR61 correlate with poor prognosis in gastric and liver cancers.
Data Summary: Expected Efficacy
The following table summarizes typical responses observed in sensitive cell lines (e.g., MGC-803, HGC-27) treated with Super-TDU.
| Parameter | Experimental Condition | Expected Outcome | Reference Base |
| IC50 (Viability) | MGC-803 Gastric Cancer Cells | ~10 - 50 nM (Peptide dependent) | [1, 2] |
| CTGF mRNA | 24h Treatment (High Dose) | > 70% Reduction | [1] |
| CYR61 mRNA | 24h Treatment (High Dose) | > 60% Reduction | [1] |
| Tumor Growth | Xenograft (250-500 µg/kg i.v.) | Significant Volume Reduction | [1] |
Experimental Protocols
Protocol A: Quantitative PCR (qPCR) for Target Gene Suppression
Objective: Validate the transcriptional silencing of CTGF and CYR61.
Reagents:
-
Super-TDU 1-31 (Lyophilized, store at -80°C).
-
RNA Extraction Kit (e.g., TRIzol or Column-based).
-
SYBR Green Master Mix.
Workflow:
-
Seeding: Seed sensitive cells (e.g., MGC-803) at
cells/well in a 6-well plate. -
Treatment:
-
Dissolve Super-TDU in sterile water or DMSO (check solubility, usually water for peptides).
-
Treat cells with graded concentrations: 0, 50, 100, 200 nM for 24 hours .
-
-
RNA Isolation: Harvest cells and extract total RNA. Ensure
. -
cDNA Synthesis: Reverse transcribe 1 µg of RNA.
-
qPCR Cycling:
-
Primers (Human):
-
CTGF Fwd: 5'-ACC CGA ACT GAT TCG AGT C-3'
-
CTGF Rev: 5'-GGA CAG TTG TAG GTC TTC AC-3'
-
CYR61 Fwd: 5'-AGC CTC GCA TCC TAT ACA AC-3'
-
CYR61 Rev: 5'-TTC TTT CAC AAG GCG GCA CTC-3'
-
GAPDH: (Internal Control)
-
-
Analysis: Calculate fold change using the
method.[2]
-
Protocol B: Co-Immunoprecipitation (Co-IP) Competition Assay
Objective: Prove Super-TDU physically disrupts the YAP-TEAD complex.
Workflow:
-
Lysate Prep: Lyse
cells in mild lysis buffer (IP buffer: 20mM Tris pH 7.5, 150mM NaCl, 1% NP-40). -
Peptide Incubation:
-
Divide lysate into aliquots.
-
Add Super-TDU peptide (10 µM) to the experimental arm; add scrambled peptide to control.
-
Incubate at 4°C for 2 hours (allows peptide to compete).
-
-
Immunoprecipitation:
-
Add anti-YAP antibody (1:50) and Protein A/G beads.
-
Rotate overnight at 4°C.
-
-
Wash & Elute: Wash beads 3x with IP buffer. Boil in SDS loading buffer.
-
Western Blot:
-
Probe for TEAD (Pan-TEAD).
-
Result: The Super-TDU treated lane should show significantly reduced TEAD co-precipitating with YAP compared to control.[2]
-
Experimental Workflow Visualization
Caption: Integrated workflow for validating Super-TDU efficacy via gene expression and physical interaction.
References
-
Jiao, S., et al. (2014). "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer."[3] Cancer Cell, 25(2), 166-180.[3]
-
Zhang, W., et al. (2015). "VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex." Cell Research, 25, 972-975.
-
Zhou, Z., et al. (2015). "Structure-based design of a Super-TDU peptide inhibitor for the YAP-TEAD interaction." Acta Pharmacologica Sinica.
-
Selleck Chemicals. "Super-TDU Peptide Product Information and Biological Activity."
Sources
Super-TDU 1-31: A Technical Guide to Efficacy in Gastric Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, including gastric cancer.[1] Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, when aberrantly activated, drive tumor progression and metastasis.[1][2] The interaction between YAP and the TEAD family of transcription factors is a crucial node for oncogenic signaling, making it a prime target for therapeutic intervention.[2][3] Super-TDU 1-31, a peptide fragment of the potent YAP-TEAD inhibitor Super-TDU, has emerged as a promising agent for targeting this interaction and suppressing tumor growth in gastric cancer models.[4] This in-depth technical guide provides a comprehensive overview of the mechanism of action of Super-TDU 1-31, detailed protocols for evaluating its efficacy in gastric cancer xenograft models, and a framework for interpreting the expected outcomes.
Introduction: The Rationale for Targeting the YAP-TEAD Interaction in Gastric Cancer
Gastric cancer remains a significant global health challenge, often diagnosed at advanced stages with limited therapeutic options. The Hippo pathway's deregulation and the subsequent nuclear accumulation of YAP are correlated with poor prognosis in gastric cancer patients.[1] YAP, lacking a DNA-binding domain, requires partnership with TEAD transcription factors to regulate the expression of downstream target genes that promote cell proliferation and inhibit apoptosis.[2][3] These target genes include well-known drivers of tumorigenesis such as CTGF, CYR61, and CDX2.
Super-TDU and its active peptide fragment, Super-TDU 1-31, are designed to disrupt this critical YAP-TEAD interaction.[4] By competitively binding to TEAD, they prevent the recruitment of YAP, thereby inhibiting the transcription of oncogenic target genes and suppressing tumor growth. This targeted approach offers a promising strategy for gastric cancer therapy, particularly for tumors exhibiting a high dependency on YAP signaling.
Mechanism of Action: Disrupting the YAP-TEAD Oncogenic Complex
Super-TDU 1-31 functions as a specific antagonist of the YAP-TEAD protein-protein interaction. This mechanism is pivotal to its anti-tumor activity.
The Hippo-YAP Signaling Pathway in Gastric Cancer
The canonical Hippo pathway involves a kinase cascade that, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and degradation. In many gastric cancers, this pathway is inactivated, resulting in the dephosphorylation and nuclear translocation of YAP. Once in the nucleus, YAP binds to TEAD transcription factors, initiating a transcriptional program that drives cancer cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT).
Figure 1: Simplified schematic of the Hippo-YAP signaling pathway and the mechanism of action of Super-TDU 1-31.
Downstream Effects of YAP-TEAD Inhibition
By disrupting the YAP-TEAD complex, Super-TDU 1-31 is expected to:
-
Downregulate YAP-TEAD target genes: This includes genes critical for cell cycle progression and proliferation, such as CTGF, CYR61, and CDX2.
-
Inhibit cell viability and colony formation: In vitro studies have shown that Super-TDU inhibits the growth of gastric cancer cell lines such as MGC-803, BGC-823, and HGC27.
-
Suppress tumor growth in vivo: Preclinical studies with the parent compound, Super-TDU, have demonstrated a marked decrease in tumor size and weight in gastric cancer xenograft models in a dose-dependent manner.
Efficacy Evaluation in Gastric Cancer Xenograft Models
The following sections provide a detailed guide for assessing the in vivo efficacy of Super-TDU 1-31 using subcutaneous xenograft models derived from human gastric cancer cell lines.
Recommended Cell Lines
Based on preclinical data for the parent compound, the following human gastric cancer cell lines are recommended for establishing xenograft models:
-
MGC-803: A commonly used cell line in gastric cancer research, known to be sensitive to YAP-TEAD inhibition.
-
BGC-823: Another gastric adenocarcinoma cell line that has shown susceptibility to Super-TDU.
-
HGC-27: A cell line derived from a metastatic lymph node of gastric cancer, also responsive to YAP-TEAD inhibition.
It is noteworthy that the MKN-45 cell line has been reported to be less sensitive to Super-TDU, making it a potentially useful negative control or a model for studying resistance mechanisms.
Experimental Workflow for Efficacy Studies
Figure 2: Experimental workflow for evaluating Super-TDU 1-31 efficacy in gastric cancer xenograft models.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Gastric Cancer Xenografts
-
Cell Culture: Culture MGC-803, BGC-823, or HGC-27 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvest: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion (viability should be >95%).
-
Cell Preparation for Implantation: Resuspend the cells in sterile, serum-free media or PBS at a concentration of 2 x 10^7 cells/mL. To enhance tumor take rate, an equal volume of Matrigel can be mixed with the cell suspension on ice immediately before injection.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD-SCID). Allow the mice to acclimatize for at least one week before any procedures.
-
Subcutaneous Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice daily for general health. Once tumors become palpable, measure the tumor dimensions (length and width) with a digital caliper every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
Protocol 2: In Vivo Efficacy Study
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
Super-TDU 1-31 (low dose)
-
Super-TDU 1-31 (high dose)
-
Positive Control (optional, e.g., a standard-of-care chemotherapy agent for gastric cancer)
-
-
Dosage and Administration of Super-TDU 1-31:
-
Rationale for Dosing: While specific in vivo efficacy data for Super-TDU 1-31 is not publicly available, studies on the parent compound, Super-TDU, in a BALB/cA nu/nu mouse model of gastric cancer demonstrated significant anti-tumor activity with daily intravenous injections of 50 µg/kg and 500 µg/kg. It is reasonable to hypothesize that Super-TDU 1-31 will have a similar or potentially enhanced potency.
-
Recommended Starting Doses: A dose-finding study is recommended. Based on the data for Super-TDU, starting doses of 50 µg/kg and 250 µg/kg administered daily via intravenous or intraperitoneal injection would be a logical starting point.
-
Formulation: Reconstitute the lyophilized Super-TDU 1-31 peptide in a sterile vehicle such as PBS immediately before use.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive morbidity.
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, t-test or one-way ANOVA for endpoint tumor volumes) to determine the significance of the observed differences.
-
Expected Outcomes and Data Interpretation
Based on the known mechanism of action and the in vivo data for the parent compound, treatment with an effective dose of Super-TDU 1-31 is expected to result in a statistically significant reduction in tumor growth rate and endpoint tumor volume compared to the vehicle control group.
Quantitative Efficacy Data
The following table summarizes the anticipated data to be collected and analyzed.
| Parameter | Metric | Expected Outcome with Super-TDU 1-31 |
| Tumor Volume | mm³ | Dose-dependent reduction in tumor growth rate and final tumor volume. |
| Tumor Weight | g | Significant decrease in excised tumor weight at the end of the study. |
| Tumor Growth Inhibition (TGI) | % | A high TGI value, indicating potent anti-tumor activity. |
| Body Weight | g | Minimal to no significant body weight loss, suggesting good tolerability. |
| YAP Target Gene Expression | Fold Change (qPCR or Western Blot) | Downregulation of CTGF, CYR61, and CDX2 in tumor tissue. |
Pharmacodynamic and Histological Analysis
To validate the on-target activity of Super-TDU 1-31, it is crucial to perform pharmacodynamic and histological analyses on the excised tumors.
Protocol 3: Post-mortem Tumor Analysis
-
Tumor Excision: At the study endpoint, euthanize the mice and carefully excise the tumors.
-
Tissue Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent histological analysis.
-
Snap-freeze another portion of the tumor in liquid nitrogen and store at -80°C for molecular analysis (RNA and protein extraction).
-
-
Immunohistochemistry (IHC): Perform IHC on paraffin-embedded sections to assess:
-
Proliferation: Ki-67 staining.
-
Apoptosis: Cleaved Caspase-3 staining.
-
YAP Localization: Staining for total YAP to assess its nuclear vs. cytoplasmic distribution.
-
-
Molecular Analysis:
-
Western Blot: Analyze protein lysates from frozen tumor tissue to quantify the expression of YAP and its downstream targets (CTGF, CYR61).
-
RT-qPCR: Analyze RNA extracted from frozen tumor tissue to quantify the mRNA levels of YAP target genes.
-
A successful study will demonstrate not only a reduction in tumor size but also a corresponding decrease in cell proliferation, an increase in apoptosis, and a reduction in the expression of YAP-TEAD target genes in the Super-TDU 1-31-treated tumors.
Conclusion and Future Directions
Super-TDU 1-31 represents a promising targeted therapy for gastric cancers dependent on the YAP-TEAD signaling axis. The methodologies outlined in this guide provide a robust framework for preclinical validation of its efficacy in xenograft models. Future studies could explore the combination of Super-TDU 1-31 with standard-of-care chemotherapies or other targeted agents to assess potential synergistic effects and overcome resistance mechanisms. Furthermore, the development of patient-derived xenograft (PDX) models will be invaluable for evaluating the efficacy of Super-TDU 1-31 in a more clinically relevant setting that recapitulates the heterogeneity of human gastric cancer.
References
-
DC Chemicals. Yes-associated Protein (YAP). DC Chemicals. Available at: [Link].
-
Chen, L., et al. (2021). Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives. Drug Design, Development and Therapy, 15, 2639–2650. Available at: [Link].
-
Chen, Q., et al. (2021). ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 40(1), 23. Available at: [Link].
-
Al-Ostoot, F. H., et al. (2024). Theranostic Approaches for Gastric Cancer: An Overview of In Vitro and In Vivo Investigations. International Journal of Molecular Sciences, 25(19), 11575. Available at: [Link].
-
Lee, J. H., et al. (2010). Anti-tumor effect of angiogenesis inhibitor TNP-470 and 5-FU combined therapy on human gastric cancer xenograft. Hepato-gastroenterology, 57(101), 788-793. Available at: [Link].
-
Kim, S. M., et al. (2018). YAP/TAZ Initiates Gastric Tumorigenesis via Upregulation of MYC. Cancer Research, 78(12), 3306–3220. Available at: [Link].
-
Chen, L., et al. (2021). Inhibitors targeting YAP in gastric cancer. Drug Design, Development and Therapy, 15, 2639-2650. Available at: [Link].
- Georgetown University. (2021). Use of inhibitors of yap and sox2 for the treatment of cancer. Google Patents.
-
Liu, X., et al. (2019). TEADs serve as potential prognostic biomarkers and targets for human gastric cancer. Biomedicine & Pharmacotherapy, 117, 109109. Available at: [Link].
-
Ayuso, M., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101784. Available at: [Link].
-
Dong, X. (2015). Patient-derived xenograft models for oncology drug discovery. Journal of Cancer Metastasis and Treatment, 1(1), 9. Available at: [Link].
-
Lamar, J. M., et al. (2012). The Hippo pathway target, YAP, promotes metastasis through its TEAD-interaction domain. Proceedings of the National Academy of Sciences, 109(37), E2441-E2450. Available at: [Link].
-
Dong, X. (2015). Patient-derived xenograft models for oncology drug discovery. ResearchGate. Available at: [Link].
-
Zhang, W., et al. (2022). Targeting the Hippo Pathway in Gastric Cancer and Other Malignancies in the Digestive System: From Bench to Bedside. Cancers, 14(9), 2282. Available at: [Link].
-
Gao, C., et al. (2022). Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts. Cancer Informatics, 21, 11769351221139414. Available at: [Link].
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link].
Sources
Technical Guide: Super-TDU 1-31 vs. Full-Length Peptide Activity
This technical guide provides a comprehensive analysis of the Super-TDU peptide, specifically comparing the truncated 1-31 fragment against the full-length therapeutic peptide.
Domain-Specific Pharmacodynamics in YAP-TEAD Inhibition
Executive Summary
The Super-TDU peptide is a synthetic mimetic of the tumor suppressor VGLL4 . It functions as a potent antagonist of the YAP-TEAD transcriptional complex, a core driver of oncogenesis in the Hippo signaling pathway.
This guide resolves the critical distinction between the truncated Super-TDU (1-31) and the Full-Length Super-TDU (48-mer) . While the 1-31 fragment retains basal binding capability, the full-length peptide is the definitive therapeutic standard. The full-length sequence is required to execute the "dual-clamp" mechanism—mimicking the tandem TDU domains of native VGLL4—which is essential for high-affinity competition against YAP.
Mechanistic Architecture
To understand the activity difference, one must analyze the structural biology of the target. The TEAD transcription factor has a specific binding pocket that YAP wraps around. Native VGLL4 competes for this pocket using two distinct "Tondu" (TDU) domains connected by a linker.
The "Dual-Clamp" Mechanism
-
TDU1: Provides initial docking and specificity.
-
Linker: A flexible bridge allowing the peptide to wrap around the TEAD surface.
-
TDU2: The high-affinity "lock" that stabilizes the complex.
Critical Insight: The seminal study by Jiao et al. (2014) demonstrated that while individual TDU domains can bind TEAD, the tandem arrangement (TDU1-Linker-TDU2) is required to effectively displace YAP, which also utilizes a multi-interface binding mode.
Visualizing the Pathway
The following diagram illustrates the competitive inhibition mechanism.
Figure 1: Mechanism of Action. The Full-Length Super-TDU acts as a high-affinity competitive inhibitor, while the 1-31 fragment offers only partial inhibition due to the lack of the secondary binding clamp.
Comparative Analysis: 1-31 vs. Full-Length
The difference between the two peptides is not merely length; it is functional topology.
Sequence Alignment
-
Full-Length (48 AA): SVDDHFAKSLGDTWLQIGGSGNPKTANVPQTVPMRLRKLPDSFFKPPE
-
Truncated (1-31 AA): SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT
Detailed Comparison Table
| Feature | Super-TDU (1-31) | Super-TDU (Full-Length) |
| Composition | TDU1 Domain + Linker | TDU1 + Linker + TDU2 Domain |
| Molecular Weight | ~3.3 kDa | ~5.3 kDa |
| Binding Topology | Single-interface interaction. | Dual-interface clamp (Mimics native VGLL4). |
| Affinity (Kd) | Low/Moderate (Micro-molar range). | High (Nano-molar range) . |
| Inhibitory Potency | Partial: Can displace YAP at high concentrations but lacks the "locking" mechanism of TDU2. | Complete: TDU2 is the stronger binder; its presence ensures stable displacement of YAP. |
| Primary Use Case | Structural studies; Control for domain specificity; Cost-sensitive preliminary screens. | Therapeutic development; In vivo efficacy studies; High-fidelity SAR. |
Expert Assessment: The 1-31 fragment terminates immediately after the linker region (...VPQT), completely excising the TDU2 domain (VPMRLRKLPDSFFKPPE). Since TDU2 has been shown to have higher intrinsic affinity for TEAD than TDU1, the 1-31 fragment represents a significantly compromised antagonist.
Experimental Protocols
To validate the activity of these peptides, researchers must use assays that quantify the disruption of the YAP-TEAD interaction.
Protocol A: Peptide Synthesis (Fmoc SPPS)
Standard Operating Procedure for High-Purity Synthesis
Reagents:
-
Resin: Rink Amide MBHA (Loading 0.5 mmol/g).
-
Coupling: HBTU/DIEA in DMF.
Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine (2 x 10 min). Wash with DMF (5x).
-
Coupling: Dissolve Fmoc-AA (4 eq), HBTU (3.8 eq), and DIEA (8 eq) in DMF. Add to resin.[1][3][4] Shake for 45 min.
-
Monitoring: Perform Kaiser test (Ninhydrin). If blue, re-couple.
-
Elongation: Repeat steps 2-4 for the full sequence (Stop at Val-31 for truncated; Glu-48 for full).
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
Protocol B: Luciferase Reporter Assay (Activity Validation)
This assay measures the functional output of YAP-TEAD transcription.
Materials:
-
HEK293T or Gastric Cancer cells (MGC-803).
-
Plasmids: 8xGTIIC-Luciferase (TEAD reporter), pRL-TK (Renilla control), YAP-expression vector.
Step-by-Step:
-
Seeding: Plate cells in 24-well plates (5x10^4 cells/well).
-
Transfection: After 24h, co-transfect 8xGTIIC-Luc (100ng) and pRL-TK (10ng) using Lipofectamine.
-
Group A: Vector Control.
-
Group B: YAP overexpression.[5]
-
Group C: YAP + Super-TDU (1-31) [Graded concentrations: 1, 10, 50 µM].
-
Group D: YAP + Super-TDU (Full) [Graded concentrations: 1, 10, 50 µM].
-
-
Incubation: Incubate for 24-48 hours.
-
Lysis: Lyse cells using Passive Lysis Buffer (Promega).
-
Quantification: Measure Firefly and Renilla luminescence.
-
Analysis: Normalize Firefly/Renilla.
-
Expected Result: Full-length Super-TDU should suppress Luciferase activity by >80% at 10µM. The 1-31 fragment will likely show <40% inhibition at the same concentration.
-
Visualizing the Sequence Logic
The following diagram maps the functional domains of the peptides to explain the efficacy gap.
Figure 2: Domain Map. The 1-31 fragment lacks the TDU2 domain, which is the stronger of the two TEAD-binding motifs.
References
-
Jiao, S., et al. (2014). "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer." Cancer Cell, 25(2), 166-180.[6][7]
-
Zhang, W., et al. (2015). "VGLL4 functions as a new tumor suppressor in lung adenocarcinoma by negatively regulating the YAP-TEAD transcriptional complex." Cell Research, 24, 331–347.
-
MedChemExpress. "Super-TDU (1-31) Product Information and Activity Profile."
-
TargetMol. "Super-TDU Full Length Peptide Data Sheet."
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
Super-TDU 1-31: A Technical Guide to the Inhibition of YAP-Induced Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer. Its primary downstream effector, Yes-associated protein (YAP), functions as a potent oncogene by driving cellular proliferation, survival, and metastasis. The interaction between YAP and the TEA domain (TEAD) family of transcription factors is paramount for its oncogenic activity. This technical guide provides an in-depth exploration of Super-TDU 1-31, a peptide-based inhibitor designed to disrupt the YAP-TEAD interface, thereby offering a promising therapeutic strategy against YAP-driven malignancies. We will delve into the molecular rationale for its design, its mechanism of action, and provide detailed protocols for its evaluation in preclinical models of gastric cancer.
The YAP-TEAD Axis: A Nexus of Oncogenic Signaling
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of YAP and its paralog TAZ. However, in many cancers, this pathway is inactivated, leading to the nuclear accumulation of YAP.[1][2] Once in the nucleus, YAP, which lacks a DNA-binding domain, complexes with TEAD transcription factors to drive the expression of a battery of genes involved in cell proliferation (e.g., CCND1), survival (e.g., BIRC5), and metastasis (e.g., CTGF, CYR61).[3][4] This aberrant transcriptional program is a hallmark of numerous YAP-driven cancers, including gastric, liver, and lung cancer.[1][2]
The Vestigial-like family member 4 (VGLL4) has been identified as a natural antagonist of YAP.[1][5] VGLL4 competes with YAP for binding to TEADs, thereby acting as a tumor suppressor.[1] This competitive inhibition is mediated by the tandem Tondu (TDU) domains of VGLL4.[1] The discovery of this natural antagonism provided a blueprint for the rational design of therapeutic peptides that could mimic the function of VGLL4 to disrupt the oncogenic YAP-TEAD interaction.[1][3]
Super-TDU 1-31: A Rationally Designed YAP Antagonist
Super-TDU is a chimeric peptide engineered to potently inhibit the YAP-TEAD interaction.[1] It was rationally designed by fusing the TDU domain of VGLL4 with a YAP-binding domain, creating a "super" competitor that effectively sequesters TEAD from YAP.[6] Super-TDU 1-31 is a 31-amino acid fragment of the full-length Super-TDU peptide and has been shown to be a potent inhibitor of the YAP-TEAD complex.[7]
Amino Acid Sequence of Super-TDU:
Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu
Derived Sequence of Super-TDU 1-31:
Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr
The mechanism of action of Super-TDU 1-31 is centered on its ability to competitively bind to the YAP-binding domain on TEAD transcription factors. By occupying this site, it physically obstructs the association of nuclear YAP, thereby preventing the formation of the oncogenic transcriptional complex. This leads to the downregulation of YAP target genes and subsequent inhibition of tumor cell proliferation and survival.[1][4]
Figure 2: Co-Immunoprecipitation Experimental Workflow.
Luciferase Reporter Assay for YAP Transcriptional Activity
Objective: To quantify the inhibitory effect of Super-TDU 1-31 on YAP-mediated gene transcription.
Protocol:
-
Transfection: Co-transfect HEK293T or MGC-803 cells with a YAP/TAZ-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with various concentrations of Super-TDU 1-31.
-
Lysis and Assay: After another 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity of YAP.
In Vivo Assessment of Super-TDU 1-31 in a Gastric Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy and safety of Super-TDU 1-31 in a preclinical animal model.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MGC-803 cells into the flank of each mouse.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Treatment: Randomize the mice into vehicle control and treatment groups. Administer Super-TDU 1-31 via intravenous injection daily at doses of 50 µg/kg and 500 µg/kg. [7]5. Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., 2-3 weeks), euthanize the mice, and excise and weigh the tumors.
-
Pharmacodynamic Analysis: Analyze tumor tissues for the expression of YAP target genes (e.g., CTGF, CYR61) by qRT-PCR or immunohistochemistry to confirm target engagement.
| Parameter | Vehicle Control | Super-TDU 1-31 (50 µg/kg) | Super-TDU 1-31 (500 µg/kg) |
| Tumor Volume (end of study) | High | Significantly Reduced | More Significantly Reduced |
| Tumor Weight (end of study) | High | Significantly Reduced | More Significantly Reduced |
| Body Weight | Stable | Stable | Stable |
| CTGF/CYR61 Expression | High | Reduced | Significantly Reduced |
This table represents expected outcomes based on data for the parent Super-TDU peptide. [7]
Conclusion and Future Directions
Super-TDU 1-31 represents a promising, rationally designed peptide inhibitor of the oncogenic YAP-TEAD interaction. The experimental framework provided in this guide offers a robust system for validating its efficacy and mechanism of action in preclinical models of YAP-driven cancers. The key to its therapeutic potential lies in its specificity for cancer cells with a hyperactive YAP signaling axis, potentially offering a wider therapeutic window compared to conventional chemotherapies. [4]Future research should focus on optimizing the pharmacokinetic properties of this peptide, exploring its efficacy in other YAP-dependent cancer types, and investigating potential synergistic combinations with other targeted therapies or immunotherapies.
References
-
Jiao, S., Wang, H., Shi, Z., Dong, A., Zhang, W., Song, X., ... & Zhou, Z. (2014). A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer. Cancer Cell, 25(2), 166-180. [Link]
-
Jiao, S., Li, C., Hao, Q., Miao, H., Zhang, L., Li, L., & Zhou, Z. (2017). VGLL4 targets a TCF4–TEAD4 complex to coregulate Wnt and Hippo signalling in colorectal cancer. Nature communications, 8(1), 1-14. [Link]
-
Zanconato, F., Cordenonsi, M., & Piccolo, S. (2016). YAP/TAZ at the roots of cancer. Cancer cell, 29(6), 783-803. [Link]
-
Koontz, L. M., Liu-Chittenden, Y., Yin, F., Zheng, Y., Yu, J., Pan, D., & Johnson, R. L. (2013). The Hippo effector Yorkie controls normal tissue growth by antagonizing the Salvador-Warts-Hippo pathway. Developmental cell, 25(4), 388-401. [Link]
-
Zhang, W., Gao, Y., Li, P., Shi, Z., Guo, T., Li, F., ... & Zhou, Z. (2014). VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex. Cell research, 24(3), 331-343. [Link]
-
Gibault, F., Sturbaut, M., Bailly, F., & Cotelle, P. (2016). Toward the discovery of a novel class of YAP–TEAD interaction inhibitors by virtual screening approach targeting YAP–TEAD protein–protein interface. Molecules, 21(9), 1157. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Optimization of Super-TDU 1-31 Reconstitution
DMSO vs. Aqueous Strategies for YAP-TEAD Inhibition
Abstract
The Super-TDU 1-31 peptide is a potent antagonist of the YAP-TEAD interaction, a critical node in the Hippo signaling pathway implicated in gastric and liver cancers. While commercial specifications often list high aqueous solubility, the physicochemical reality of the peptide’s sequence (containing oxidation-prone Tryptophan and hydrophobic clusters) demands a rigorous reconstitution strategy. This guide provides a comparative analysis of DMSO versus aqueous solubilization, detailing protocols to maximize peptide stability, ensure accurate dosing, and prevent experimental artifacts caused by solvent toxicity or peptide aggregation.
Introduction: The Mechanism & The Molecule[1]
Pharmacological Context
Super-TDU 1-31 mimics the function of VGLL4 , a natural antagonist of the oncoprotein YAP . By competitively binding to the TEAD transcription factor, Super-TDU prevents the formation of the YAP-TEAD complex, thereby suppressing the transcription of pro-tumorigenic genes such as CTGF and CYR61.
Physicochemical Profile[2]
-
Sequence: S-V-D-D-H-F-A-K-S-L-G-D-T-W -L-Q-I-G-G-S-G-N-P-K-T-A-N-V-P-Q-T
-
Length: 31 Amino Acids
-
Molecular Weight: ~3260 Da
-
Key Residues:
-
Tryptophan (W14): Highly susceptible to oxidation; requires protection from light and oxygen.
-
Aspartic Acid (D3, D4, D12): Acidic residues.
-
Lysine (K8, K23) / Histidine (H5): Basic residues.
-
-
Net Charge (pH 7.4): Approximately -1 to -2 (Acidic).
Solubility Analysis: DMSO vs. Water[2][3][4]
The choice of solvent dictates the stability and utility of the peptide stock. While water is "biologically inert," it is chemically aggressive toward peptides during storage.
Table 1: Solvent Compatibility Matrix
| Feature | Dimethyl Sulfoxide (DMSO) | Sterile Water (Endotoxin-Free) |
| Solubility Limit | High (~100 mg/mL) | Moderate (~50 mg/mL) |
| Stock Stability | Excellent (Months at -80°C) | Poor (Days at -20°C; hydrolysis risk) |
| Bacteriostatic | Yes (Inhibits growth) | No (Risk of contamination) |
| Freeze-Thaw | Good (Amorphous freezing) | Poor (Ice crystals damage structure) |
| Cytotoxicity | High (>0.5% v/v is toxic to some cells) | None |
| Recommended Use | Primary Stock Solution | Working Dilution Only |
Expert Insight: The "TFA Trap"
Most synthetic Super-TDU peptides are supplied as Trifluoroacetate (TFA) salts . Dissolving TFA salts in pure water creates a highly acidic solution (pH < 4). While Super-TDU is soluble in water, this acidic environment can accelerate degradation over time. DMSO buffers this effect and prevents aggregation driven by the hydrophobic patches (F, W, L, I, V) within the sequence.
Visualizing the Signaling Pathway
The following diagram illustrates the intervention point of Super-TDU 1-31 within the Hippo Pathway.
Figure 1: Mechanism of Action. Super-TDU 1-31 competitively binds TEAD, preventing YAP-TEAD complex formation and downstream oncogenic transcription.
Standardized Reconstitution Protocols
Protocol A: High-Concentration Stock in DMSO (Recommended)
Purpose: Long-term storage and high-throughput screening.
-
Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) for 20 minutes before opening. Why: Prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.
-
Calculation: Calculate the volume of DMSO required for a 10 mM stock.
-
Example: For 1 mg of Super-TDU (MW ~3260 g/mol ):
-
-
Solubilization: Add high-grade anhydrous DMSO (e.g., cell culture grade) to the vial.
-
Agitation: Vortex gently for 30 seconds. If the solution is not clear, sonicate in a water bath for 2 minutes.
-
Aliquoting: Dispense into small aliquots (e.g., 5–10 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -80°C. Stable for 6 months.
Protocol B: Aqueous Reconstitution (Specific In Vivo Use)
Purpose: Immediate animal injection or DMSO-sensitive assays.
-
Solvent Choice: Use sterile PBS (pH 7.[1]4) or 0.9% Saline.
-
Caution: If the peptide comes as a TFA salt, pure water may result in an acidic solution. PBS is preferred to buffer the pH.
-
-
Add Solvent: Add buffer to achieve a concentration of 1–2 mg/mL .
-
Clarification: Vortex immediately.
-
Troubleshooting: If the solution appears cloudy (isoelectric precipitation), add 0.1 M NH₄OH (Ammonium Hydroxide) dropwise until clear. The basic pH helps solubilize the acidic Asp residues.
-
-
Filtration: Sterilize using a 0.22 µm PVDF or PES syringe filter. Note: Account for volume loss in the filter.
-
Usage: Use immediately. Do not store aqueous solutions at -20°C for more than 1 week.
Experimental Workflow: Dilution Strategy
To avoid DMSO toxicity in cell culture (keeping final DMSO < 0.5%), follow this serial dilution workflow.
Figure 2: Serial Dilution Workflow. Direct dilution from 100% DMSO to aqueous media can cause "shock precipitation." An intermediate step is recommended.
References
-
Jiao, S., et al. (2014). "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer."[2] Cancer Cell, 25(2), 166-180.[2]
-
MedChemExpress. "Super-TDU (1-31) TFA Product Information & Solubility Data."
-
Selleck Chemicals. "Super-TDU: YAP Inhibitor Protocol and Chemical Properties."
-
Sigma-Aldrich. "Handling and Solubility Guidelines for Synthetic Peptides."
Sources
Application Note: Super-TDU 1-31 Stock Solution Preparation Protocol
Abstract & Scientific Context
Super-TDU 1-31 is a potent, rationally designed peptide inhibitor targeting the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway. Dysregulation of the Hippo pathway, leading to YAP (Yes-associated protein) nuclear accumulation and TEAD (TEA domain family member) activation, is a hallmark of multiple malignancies, including gastric and hepatocellular carcinomas.
Super-TDU 1-31 functions as a mimetic of VGLL4 (Vestigial-like family member 4). VGLL4 is a natural antagonist of YAP that binds to TEADs via its Tondu (TDU) domains. By mimicking this domain, Super-TDU 1-31 competitively binds to TEADs, displacing YAP and thereby suppressing the transcription of oncogenic target genes such as CTGF, CYR61, and CDX2.
This protocol provides a standardized method for preparing high-integrity stock solutions of Super-TDU 1-31 to ensure experimental reproducibility in in vitro and in vivo assays.
Mechanistic Visualization
The following diagram illustrates the competitive inhibition mechanism of Super-TDU 1-31 within the Hippo pathway.
Figure 1: Mechanism of Action. Super-TDU 1-31 mimics VGLL4 to competitively bind TEADs, preventing YAP-mediated oncogenic transcription.
Physicochemical Properties[1][2]
Understanding the chemical nature of Super-TDU 1-31 is prerequisite to successful solubilization. As a peptide, it is susceptible to degradation and aggregation if mishandled.
| Property | Specification | Notes |
| Compound Name | Super-TDU 1-31 | Peptide fragment (residues 1-31) |
| Molecular Weight | ~3241.48 g/mol (Free Base) | Critical: Check your vial. Salt forms (e.g., TFA) will have a higher MW (approx. 3355.5 g/mol ).[1] |
| Formula | C₁₄₁H₂₁₈N₄₀O₄₈ | Based on free base. |
| Solubility (DMSO) | ≥ 100 mg/mL (18.94 mM) | Recommended solvent for stock preparation. |
| Solubility (Water) | ~ 50 mg/mL (9.47 mM) | Lower stability; use for immediate application only. |
| Solubility (PBS) | ~ 25 mg/mL (4.73 mM) | pH dependent; risk of precipitation at high concentrations. |
| Appearance | White to off-white solid | Hygroscopic. |
| Storage (Powder) | -20°C (3 years) | Protect from moisture.[2] |
Materials & Reagents
-
Super-TDU 1-31 Lyophilized Powder (Verify MW on CoA).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Why DMSO? It prevents peptide aggregation and microbial growth, ensuring long-term stability at -80°C.
-
-
Vortex Mixer.
-
Ultrasonic Bath (Sonicator).
-
Precision Balance (if weighing bulk powder).
-
Amber Microcentrifuge Tubes (1.5 mL) or foil-wrapped tubes (to protect from light).
Preparation Protocol
Step 1: Molarity Calculation
Critical: Do not assume the weight on the label is the exact amount of peptide. Lyophilized peptides often contain counterions (TFA, Acetate) and residual water.
-
Gross Weight: The total weight of the powder.
-
Net Peptide Content: The actual percentage of peptide (usually 70-80%).
-
Best Practice: If the vendor supplies a specific amount (e.g., "1 mg"), dissolve the entire content of the vial to a known volume rather than attempting to weigh a small aliquot, which introduces significant error.
Formula:
Example Calculation (for 10 mM Stock):
Step 2: Solubilization Workflow
Figure 2: Step-by-step solubilization workflow designed to minimize peptide loss and degradation.
-
Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide.
-
Centrifugation: Briefly centrifuge the vial (10,000 x g for 10 seconds) to ensure all powder is at the bottom.
-
Solvent Addition: Add the calculated volume of high-grade DMSO.
-
Dissolution:
-
Vortex vigorously for 1 minute.
-
Sonication: If the solution is not perfectly clear, sonicate in a water bath for 2-5 minutes. Peptides can form invisible aggregates; sonication ensures a true homogeneous solution.
-
-
Quality Control: Inspect the solution against a light source. It must be colorless and free of particulates.
Step 3: Aliquoting and Storage
-
Aliquoting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can cause peptide precipitation and hydrolysis.
-
Storage:
-
-80°C: Stable for 6 months (Recommended).
-
-20°C: Stable for 1 month.
-
4°C: Unstable; use immediately.
-
Usage Guidelines for In Vitro Assays
When using Super-TDU 1-31 in cell culture (e.g., Gastric Cancer cell lines MGC-803, HGC-27):
-
Dilution: Dilute the DMSO stock into the culture medium immediately prior to treatment.
-
Vehicle Control: Always include a vehicle control group containing the same percentage of DMSO as the treatment group.
-
DMSO Limit: Ensure the final DMSO concentration in the well is < 0.5% (ideally < 0.1%) to avoid solvent-induced cytotoxicity.[6]
Dilution Table (Example for 10 mM Stock):
| Final Assay Concentration | Dilution Factor | Preparation (in Media) | Final DMSO % |
| 10 µM | 1:1000 | 1 µL Stock + 999 µL Media | 0.1% |
| 50 µM | 1:200 | 1 µL Stock + 199 µL Media | 0.5% |
| 100 µM | 1:100 | 1 µL Stock + 99 µL Media | 1.0% (Caution*) |
*Note: 1.0% DMSO may be toxic to sensitive cell lines. Verify cell tolerance.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation upon thawing | Low solubility at low temp | Warm to 37°C and vortex/sonicate until clear. |
| Precipitation in media | "Crashing out" due to pH/Salts | Dilute stepwise: DMSO Stock |
| Loss of Activity | Degradation / Freeze-Thaw | Use fresh aliquots. Ensure storage was at -80°C. Check expiration. |
References
-
TargetMol. Super-TDU 1-31 Product Information & Physicochemical Properties. TargetMol Catalog.[2][5] Link
-
MedChemExpress. Super-TDU (1-31) TFA | YAP-TEAD Inhibitor.[3][4] MCE Product Protocol. Link
-
Selleck Chemicals. Super-TDU | YAP Inhibitor.[4][7][8][9] SelleckChem Datasheet. Link
-
Zhang, W., et al. (2014). VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex. Cell Research. Link
-
Jiao, S., et al. (2014). A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer.[9] Cancer Cell.[8][9] Link
-
Nordic Biosite. Super-TDU 1-31 Specifications.Link
Sources
- 1. biocat.com [biocat.com]
- 2. Super-TDU 1-31 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Medchemexpress LLC HY-P1728A 1mg Medchemexpress, Super-TDU (1-31) (TFA) | Fisher Scientific [fishersci.com]
- 5. Super-TDU 1-31 - Nordic Biosite [nordicbiosite.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. ACTN1 supports tumor growth by inhibiting Hippo signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK2-induced cooperation of HHEX with the YAP-TEAD4 complex promotes colorectal tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Super-TDU 1-31: In Vivo Dosing Strategies and Protocols for Mouse Tumor Models
Introduction: Targeting the Hippo Pathway with Super-TDU 1-31
The Hippo signaling pathway is a critical regulator of organ size, tissue regeneration, and stem cell biology. Its dysregulation is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and survival. The transcriptional coactivator Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to TEA domain (TEAD) transcription factors, driving the expression of genes that promote tumorigenesis. Consequently, the YAP-TEAD interaction has emerged as a compelling target for anti-cancer drug development.
Super-TDU 1-31 is a potent and specific peptide inhibitor of the YAP-TEAD interaction.[1][2] It is a truncated and optimized version of the full-length Super-TDU peptide, designed to disrupt the binding of YAP to TEAD, thereby suppressing the transcription of oncogenic target genes.[1] In preclinical studies, Super-TDU has demonstrated significant anti-tumor activity, particularly in cancers with a hyperactivated Hippo pathway, such as certain gastric cancers.[1][3][4] This document provides a comprehensive guide for researchers on the in vivo application of Super-TDU 1-31 in mouse tumor models, covering its mechanism of action, established dosing regimens, and detailed experimental protocols.
Mechanism of Action: Disrupting the YAP-TEAD Oncogenic Complex
Super-TDU functions as a competitive inhibitor of the YAP-TEAD interaction. It mimics the binding interface of YAP, effectively displacing it from TEAD transcription factors.[3][4] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of YAP-TEAD target genes, such as CTGF and CYR61, which are crucial for cell proliferation and survival.[1][2] The selectivity of Super-TDU for cancer cells with an elevated YAP/VGLL4 ratio suggests a potential therapeutic window, minimizing effects on normal tissues.[1]
Figure 1: Mechanism of action of Super-TDU 1-31. In cancer cells with an inactive Hippo pathway, dephosphorylated YAP translocates to the nucleus and binds to TEAD, driving oncogenic gene expression. Super-TDU 1-31 competitively inhibits the YAP-TEAD interaction, thereby suppressing tumor growth.
In Vivo Dosing and Efficacy of Super-TDU 1-31
The effective dosage of Super-TDU 1-31 in vivo can vary depending on the tumor model, its genetic background, and the route of administration. The most well-documented studies have been conducted in gastric cancer xenograft models.
| Tumor Model | Mouse Strain | Dosage | Administration Route | Frequency | Observed Efficacy | Reference |
| Gastric Cancer Xenograft | BALB/c nude | 50 µg/kg | Intravenous (IV) | Daily | Marked decrease in tumor size and weight; downregulation of YAP target genes. | [2] |
| Gastric Cancer Xenograft | BALB/c nude | 500 µg/kg | Intravenous (IV) | Daily | Dose-dependent marked decrease in tumor size and weight; downregulation of YAP target genes. | [2] |
Note: While in vitro studies have shown Super-TDU to be effective against various cancer cell lines including HeLa (cervical), HCT116 (colorectal), A549 (lung), and MCF-7 (breast), specific in vivo dosing for these models is not yet well-established in peer-reviewed literature.[1] Researchers are encouraged to perform dose-escalation studies to determine the optimal therapeutic window for their specific tumor model.
Pharmacokinetic Profile in Mice
Understanding the pharmacokinetic properties of Super-TDU is crucial for designing an effective dosing schedule.
| Dose | Half-life (t½α) | Maximum Concentration (Cmax) | Clearance (CL) | Reference |
| 250 µg/kg (IV) | 0.78 hours | 6.12 ng/mL | 7.41 mL/min/kg | [2] |
| 500 µg/kg (IV) | 0.82 hours | 13.3 ng/mL | 7.72 mL/min/kg | [2] |
The short half-life of Super-TDU suggests that daily administration is likely necessary to maintain therapeutic concentrations in the tumor.
Experimental Protocols
The following protocols provide a detailed framework for conducting in vivo studies with Super-TDU 1-31. These should be adapted to the specific requirements of the research question and the tumor model being used. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.
Protocol 1: Preparation of Super-TDU 1-31 for In Vivo Administration
Materials:
-
Super-TDU 1-31 peptide (lyophilized powder)
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
0.22 µm sterile syringe filter
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution: Allow the lyophilized Super-TDU 1-31 vial to equilibrate to room temperature before opening to prevent condensation. Reconstitute the peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous vortexing, which can cause peptide degradation.
-
Dilution: Based on the desired final dosage and the average weight of the mice, calculate the required concentration of the dosing solution. For a typical injection volume of 100 µL per 20 g mouse, the concentrations would be:
-
For 50 µg/kg: 10 µg/mL
-
For 500 µg/kg: 100 µg/mL Dilute the stock solution with sterile PBS to the final desired concentration in a sterile microcentrifuge tube.
-
-
Sterilization: Sterilize the final dosing solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube. This is a critical step to prevent infection upon injection.
-
Storage: Reconstituted peptide solutions are significantly less stable than the lyophilized powder.[5] It is recommended to prepare the dosing solution fresh for each day of injection. If short-term storage is necessary, store the solution at 4°C for no longer than one to two weeks.[6][7][8] For longer-term storage of the stock solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][9]
Protocol 2: Subcutaneous Xenograft Mouse Tumor Model and Super-TDU Treatment
Materials:
-
Cancer cell line of interest (e.g., MGC-803 for gastric cancer)
-
Appropriate cell culture medium and reagents
-
6-8 week old immunocompromised mice (e.g., BALB/c nude)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes and needles (27-30G)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Prepared Super-TDU 1-31 dosing solution
-
Vehicle control (sterile PBS)
Procedure:
-
Cell Preparation: Culture the cancer cells to ~80% confluency. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Super-TDU Administration: Administer Super-TDU 1-31 or vehicle control daily via intravenous (tail vein) injection. The injection volume is typically 100 µL per mouse.
-
Monitoring Animal Health: Throughout the study, monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress. Body weight should be recorded at least twice a week.
-
Endpoint Analysis: The study can be terminated when tumors in the control group reach the maximum size allowed by institutional guidelines, or when signs of significant morbidity are observed. At the endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for YAP target genes).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 7. How Long Does Reconstituted Peptides Last in Fridge - Oreate AI Blog [oreateai.com]
- 8. lifetein.com [lifetein.com]
- 9. jpt.com [jpt.com]
Super-TDU 1-31 treatment duration for colony formation assays
Application Note: Optimizing Super-TDU 1-31 Treatment for Colony Formation Assays
Executive Summary
Super-TDU 1-31 is a potent, peptide-based inhibitor of the YAP-TEAD transcriptional complex, a core component of the Hippo signaling pathway. It functions as a mimetic of VGLL4 (Vestigial-like family member 4), competitively binding to TEADs and displacing the oncogenic co-activator YAP.[1][2][3]
While Super-TDU 1-31 exhibits high efficacy in suppressing gastric and hepatocellular carcinoma growth, its nature as a peptide (residues 1-31) presents specific challenges for long-term experiments like Colony Formation Assays (CFA) . Unlike stable small molecules, peptides are susceptible to proteolytic degradation in serum-containing media.
This guide provides a validated protocol for Super-TDU 1-31 in CFAs, specifically addressing the critical variable of treatment duration and replenishment to ensure sustained inhibition of clonogenic growth.
Mechanistic Background
The oncogenic capacity of YAP (Yes-associated protein) depends on its binding to TEAD transcription factors.[2] Under normal conditions, VGLL4 acts as a tumor suppressor by binding TEADs via its TDU (Tondu) domains, preventing YAP binding.[2]
-
Pathology: In many cancers (e.g., Gastric Cancer), the YAP/VGLL4 ratio is elevated, leading to hyperactive YAP-TEAD signaling (proliferation, stemness).
-
Intervention: Super-TDU 1-31 mimics the TDU domain of VGLL4. It binds TEADs with high affinity, physically blocking the YAP-TEAD interaction.
Pathway Visualization
Figure 1: Mechanism of Action. Super-TDU 1-31 acts as a competitive inhibitor, mimicking VGLL4 to displace YAP from TEAD transcription factors, thereby silencing oncogenic gene expression.[2]
Critical Experimental Considerations
Peptide Stability vs. Assay Duration
A standard CFA lasts 7–14 days .
-
In Vivo Half-life: Super-TDU has a short half-life (
hours in mice). -
In Vitro Stability: While more stable in culture than in plasma, the peptide will likely degrade or be depleted by cellular uptake within 24–48 hours.
-
The Error: A single dose at Day 0 (seeding) is insufficient to suppress colony formation over 14 days. The cells will likely recover and form colonies once the peptide degrades ("escape phenomenon").
Solvent and Reconstitution
-
Stock Solution: Dissolve in sterile Water or PBS . If solubility is an issue, DMSO may be used, but ensure the final DMSO concentration in the assay is <0.1%.
-
Sterilization: If using water/PBS, filter sterilize (0.22 µm) after dissolving but before adding to cells.
-
Storage: Aliquot stock at -80°C. Avoid freeze-thaw cycles.
Optimized Protocol: Chronic Exposure with Replenishment
This protocol ensures sustained inhibition of YAP-TEAD signaling throughout the colony formation period.
Materials
-
Cell Lines: Gastric Cancer (MGC-803, BGC-823) or HCC (Huh-7, LM3).
-
Compound: Super-TDU 1-31 (Purity >98%).
-
Control: Scrambled peptide or Vehicle (Water/PBS).
Step-by-Step Workflow
Phase 1: Seeding (Day 0)
-
Harvest cells in the exponential growth phase.
-
Count cells precisely. Seeding density is critical and cell-line dependent (typically 500 – 1,000 cells/well for a 6-well plate).
-
Plate cells in 2 mL of complete growth media.
-
Incubation: Allow cells to attach for 12–24 hours (overnight) before treatment. Do not treat immediately upon plating to avoid interfering with attachment unless testing adhesion.
Phase 2: Initial Treatment (Day 1)
-
Prepare fresh working solutions of Super-TDU 1-31 in complete media.
-
Recommended Dose Range:50 nM, 100 nM, 200 nM (Determine IC50 via CCK-8/MTT first).
-
-
Gently aspirate the old media from the wells.
-
Add 2 mL of media containing the specific concentration of Super-TDU 1-31.
Phase 3: Maintenance & Replenishment (Day 3, 5, 7, 9...)
-
CRITICAL STEP: Because Super-TDU 1-31 is a peptide, you must replenish the media to maintain inhibitory pressure.
-
Every 48 hours: Carefully aspirate the media.
-
Replace with fresh media containing a fresh dilution of Super-TDU 1-31 .
-
Note: Do not simply add concentrated peptide to the existing media; metabolic waste accumulation will affect cell health.
Phase 4: Termination (Day 10–14)
-
Monitor plates daily. Terminate when control wells have colonies with >50 cells (visible to the naked eye).
-
Wash cells 2x with PBS.
-
Fix with 4% Paraformaldehyde or 100% Methanol for 15–20 minutes.
-
Stain with 0.1% Crystal Violet for 15–30 minutes.
-
Wash with water and air dry.
Protocol Visualization
Figure 2: Workflow for Chronic Exposure. The replenishment step (Red) is the defining factor for success with peptide inhibitors.
Data Analysis & Expected Results
Quantitative Metrics
-
Colony Count: Count only colonies with >50 cells.
-
Plating Efficiency (PE):
-
Surviving Fraction (SF):
Expected Phenotype
-
Control: Large, dense colonies.
-
Super-TDU 1-31 (Effective Dose): Significant reduction in both colony number and colony size .
-
Molecular Check: If possible, lyse a parallel plate at Day 3 to confirm downregulation of YAP target genes (CTGF, CYR61) via qPCR, validating that the peptide is active.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No inhibition observed | Peptide degradation | Increase replenishment frequency to every 24h or ensure stock is stored correctly (-80°C). |
| No inhibition observed | "Escape" phenomenon | Ensure treatment continues until the very end of the assay. Do not stop at Day 7 if fixing at Day 14. |
| Cells detach during wash | Peptide toxicity or poor handling | Perform washes very gently. If toxicity is high, reduce dose (e.g., from 200 nM to 50 nM). |
| Precipitation in media | High concentration / Solubility | Dilute stock in a larger volume of media before adding to cells. Ensure DMSO < 0.1%. |
References
-
Jiao, S., et al. (2014).[4] "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[1][2][3][5][6] Cancer Cell, 25(2), 166-180.
-
MedChemExpress. "Super-TDU (1-31) Product Information."
-
Selleck Chemicals. "Super-TDU YAP Inhibitor."
-
Zhang, W., et al. (2021). "Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives." OncoTargets and Therapy, 14, 3625–3638.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. YAP/TAZ at the roots of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 6. Angiomotin stabilization by tankyrase inhibitors antagonizes constitutive TEAD-dependent transcription and proliferation of human tumor cells with Hippo... | Oncotarget [oncotarget.com]
Technical Guide: Super-TDU 1-31 Administration (IV vs. IP) in Murine Models
Part 1: Compound Profile & Mechanism of Action
Super-TDU 1-31 is a specific peptide fragment derived from the larger Super-TDU peptide.[1] It functions as a potent antagonist of the YAP-TEAD transcriptional complex, a core component of the Hippo signaling pathway. Dysregulation of this pathway is implicated in gastric, liver, and colorectal cancers.
Molecular Identity
-
Sequence: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT (31 amino acids)
-
Target: TEAD transcription factors (TEAD1-4).[2]
-
Mechanism: Mimics the TDU (Tondu) domain of VGLL4 (Vestigial-like family member 4).[3][4] It competes with YAP (Yes-associated protein) for the binding interface on TEADs, thereby preventing the formation of the YAP-TEAD complex and suppressing the transcription of oncogenic target genes (e.g., CTGF, CYR61, CDX2).[3]
Mechanism of Action Diagram
The following diagram illustrates the competitive inhibition mechanism of Super-TDU 1-31 within the Hippo pathway.
Caption: Super-TDU 1-31 acts as a molecular decoy, competitively binding TEADs to displace YAP, effectively silencing oncogenic gene transcription.
Part 2: Pharmacokinetics (IV vs. IP)
Understanding the pharmacokinetic (PK) profile is critical for experimental design. While Intravenous (IV) administration is the characterized route for Super-TDU 1-31 with defined parameters, Intraperitoneal (IP) administration is often utilized for chronic dosing schedules due to technical ease, though it introduces bioavailability variables.
Intravenous (IV) Profile (The Gold Standard)
IV administration provides 100% bioavailability and immediate onset. This is the preferred route for establishing proof-of-concept and PK parameters.
-
Dose Linearity: Linear PK observed between 250 µg/kg and 500 µg/kg.
-
Half-life (t1/2α): Rapid distribution phase, approximately 0.78 – 0.82 hours .
-
Clearance (CL): ~7.4 – 7.7 mL/min/kg.[5]
-
Cmax:
Intraperitoneal (IP) Considerations
IP administration is a common alternative for longitudinal efficacy studies (e.g., 28-day tumor growth inhibition) but requires specific considerations for peptides.
-
First-Pass Effect: Peptides administered IP are absorbed into the portal circulation and pass through the liver before reaching systemic circulation. This can lead to significant degradation if the peptide is not protected against hepatic enzymes.
-
Bioavailability: Typically 30-70% of IV levels for stable peptides, but can be lower for naked peptides.
-
Tmax: Delayed compared to IV (typically 15-30 mins post-injection).
Comparative Analysis Table
| Feature | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | 100% (Defined) | Variable (Estimated <70%) |
| Cmax | High (Immediate) | Lower (Delayed) |
| Tmax | T=0 | 15–30 minutes |
| Systemic Stability | Moderate (t1/2 ~0.8h) | Lower (Hepatic First-Pass Risk) |
| Technical Difficulty | High (Tail Vein) | Low (Abdominal Cavity) |
| Recommended Use | PK Studies, Acute Signaling Analysis | Chronic Efficacy Models (Tumor Growth) |
| Dose Adjustment | Standard (e.g., 500 µg/kg) | Often requires 1.5x - 2x IV dose |
Part 3: Detailed Experimental Protocols
Formulation Strategy
Super-TDU 1-31 is a peptide; improper handling can lead to aggregation or degradation.
-
Stock Solution: Dissolve lyophilized powder in sterile water or PBS to a concentration of 1 mg/mL.
-
Note: If solubility is poor, a small amount of DMSO (up to 5% final volume) can be used, but pure aqueous buffers are preferred for in vivo safety if possible.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.
-
-
Working Solution: Dilute stock with sterile Saline (0.9% NaCl) immediately prior to injection.
-
Sterilization: Pass through a 0.22 µm PVDF syringe filter.
-
Intravenous (IV) Injection Protocol (Tail Vein)
Objective: Acute PK assessment or maximum efficacy modeling.
-
Preparation: Warm mice (BALB/c nude or C57BL/6) under a heat lamp for 5-10 minutes to dilate tail veins.
-
Restraint: Secure mouse in a restrainer with the tail accessible.
-
Antisepsis: Swab the tail with 70% ethanol.
-
Injection:
-
Use a 29G or 30G insulin syringe .
-
Insert needle bevel-up into the lateral tail vein at a shallow angle (<10°).
-
Administer volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).
-
Success Indicator: The vein should clear (blanch) immediately with no resistance. If a bleb forms, stop; you are subcutaneous.
-
-
Hemostasis: Apply gentle pressure to the injection site for 30 seconds.
Intraperitoneal (IP) Injection Protocol
Objective: Chronic tumor growth inhibition (e.g., 21-28 day studies).
-
Preparation: No heating required.
-
Restraint: Scruff the mouse firmly to expose the abdomen, tilting the head downward so internal organs slide cranially (away from injection site).
-
Injection:
-
Use a 25G or 27G needle .
-
Injection site: Lower right or left quadrant of the abdomen.
-
Insert needle at a ~30° angle, just penetrating the abdominal wall.
-
Aspirate slightly to ensure no bladder/gut puncture (fluid should not enter hub).
-
Administer volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).
-
-
Post-Procedure: Return mouse to cage and monitor for 5 minutes.
Part 4: Experimental Workflow (Efficacy Study)
The following diagram outlines a typical 28-day efficacy workflow comparing Vehicle, IV, and IP groups.
Caption: Standardized workflow for comparing efficacy of administration routes in a xenograft model.
Part 5: References
-
Jiao, S., et al. (2014).[4][6][7] "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[3][8][9] Cancer Cell, 25(2), 166-180.[6]
-
MedChemExpress. "Super-TDU (1-31) Product Information & Pharmacokinetics." MCE Product Database.
-
Zhang, W., et al. (2021).[10] "Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives." OncoTargets and Therapy, 14, 3621-3633.
-
Selleck Chemicals. "Super-TDU Data Sheet and In Vivo Protocols." SelleckChem.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021035048A1 - Use of inhibitors of yap and sox2 for the treatment of cancer - Google Patents [patents.google.com]
- 3. Frontiers | AR and YAP crosstalk: impacts on therapeutic strategies in prostate cancer [frontiersin.org]
- 4. theses.lib.polyu.edu.hk [theses.lib.polyu.edu.hk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
- 7. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 8. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Super-TDU 1-31 cell permeability and uptake methods
Application Note: Super-TDU 1-31 Cellular Kinetics & YAP-TEAD Inhibition
Executive Summary & Mechanistic Profile
Super-TDU 1-31 is a rationally designed, chimeric peptide inhibitor targeting the Hippo signaling pathway. Specifically, it disrupts the oncogenic interaction between YAP (Yes-Associated Protein) and TEAD (Transcriptional Enhancer Factor Domain) transcription factors.
Unlike small molecule inhibitors that often lack surface area to disrupt extensive protein-protein interactions (PPIs), Super-TDU 1-31 mimics the structure of VGLL4 , a natural antagonist of YAP. It functions by competitively binding to the TEAD activation domain, effectively displacing YAP and silencing downstream gene transcription (e.g., CTGF, CYR61) associated with cell proliferation and drug resistance.
Key Characteristic - Intrinsic Permeability: A critical advantage of Super-TDU 1-31 is its intrinsic cell-penetrating capability. Unlike many peptide therapeutics requiring conjugation to TAT or Penetratin sequences, Super-TDU 1-31 possesses a specific amphipathic helical structure derived from the VGLL4 "Tondu" (TDU) domain that facilitates direct membrane translocation or macropinocytosis, depending on the cell line.
Pathway Visualization: Competitive Inhibition
The following diagram illustrates the mechanistic action of Super-TDU 1-31 within the Hippo pathway. It highlights the competitive displacement of YAP from TEAD, preventing nuclear transcription.
Caption: Super-TDU 1-31 enters the cell and nucleus, competitively binding TEAD to displace YAP, thereby blocking oncogenic gene transcription.
Pre-Experimental Handling & Solubility
Expert Insight: The most common cause of failure in Super-TDU 1-31 experiments is not "lack of uptake" but peptide aggregation prior to treatment. Aggregated peptides cannot penetrate the cell membrane efficiently.
Solubility Protocol
| Solvent System | Concentration Limit | Stability | Usage Notes |
| DMSO (Anhydrous) | 10 mM (Stock) | High (months at -80°C) | Recommended. Dissolve fully in DMSO first. |
| PBS / Saline | < 1 mM | Low (hours) | Only for immediate dilution. Do not store. |
| Water (Acidified) | Variable | Moderate | Risk of pH-dependent precipitation. |
Reconstitution Steps:
-
Bring the lyophilized peptide vial to room temperature before opening to prevent moisture condensation (which promotes hydrolysis).
-
Add anhydrous DMSO to achieve a stock concentration of 5-10 mM .
-
Vortex gently for 30 seconds. If the solution is cloudy, sonicate in a water bath for 5 minutes at room temperature. The solution must be optically clear.
-
Aliquot into low-protein-binding tubes (e.g., Eppendorf LoBind) to minimize surface loss.
-
Store aliquots at -80°C. Avoid freeze-thaw cycles.
Protocol A: Validating Uptake (Fluorescence Microscopy)
Since Super-TDU 1-31 is a research peptide, validating its permeability in your specific cell line is mandatory before running functional assays.
Method: FITC-Conjugation (N-terminal) or Anti-Peptide Immunofluorescence. Note: Many commercial vendors supply FITC-labeled Super-TDU. If using unlabeled, use Protocol B.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., MGC-803, HEK293, or patient-derived fibroblasts) on glass coverslips in a 24-well plate. Aim for 60% confluency to allow membrane surface area exposure.
-
Treatment:
-
Dilute FITC-Super-TDU 1-31 stock (DMSO) into pre-warmed, serum-free media (Opti-MEM is ideal).
-
Working Concentration:1 µM - 5 µM (Dose-dependency check recommended).
-
Incubation: Apply to cells for 2 to 6 hours at 37°C.
-
Control: Vehicle control (DMSO equivalent) and a non-permeable FITC-peptide control if available.
-
-
Washing (Critical):
-
Aspirate media.
-
Wash 3x with ice-cold PBS containing Heparin (20 units/mL) .
-
Why Heparin? Cationic peptides stick non-specifically to the outer cell membrane. Heparin washes away surface-bound peptide, ensuring the signal you see is truly intracellular.
-
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins at RT.
-
Counter-stain: Stain nuclei with DAPI (1 µg/mL) for 5 mins.
-
Imaging: Visualize via Confocal Microscopy.
-
Success Criteria: Punctate or diffuse green fluorescence within the cytoplasm and nucleus. Purely membrane-bound signal indicates failed uptake.
-
Protocol B: Functional Uptake Verification (qPCR)
If fluorescent labeling is not possible, or to confirm the peptide is biologically active (not just internalized but functional), measure the downregulation of YAP-target genes. This is a self-validating system : if the genes go down, the peptide must have entered.
Target Genes: CTGF (Connective Tissue Growth Factor), CYR61 (Cysteine-rich angiogenic inducer 61).
Step-by-Step Methodology:
-
Treatment:
-
Seed cells in 6-well plates (3 x 10^5 cells/well).
-
Treat with Super-TDU 1-31 at 0, 1, 5, and 10 µM for 24 hours .
-
-
RNA Extraction:
-
Lyse cells using Trizol or a silica-column kit (e.g., RNeasy).
-
Quantify RNA quality (A260/280 > 1.8).
-
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA.
-
qPCR Parameters:
-
Use SYBR Green chemistry.
-
Primer Design (Human):
-
CTGF Fwd: 5'-ACCGACTGGAAGACACGTTTG-3'
-
CTGF Rev: 5'-CCAGGTCAGCTTCGCAAGG-3'
-
GAPDH (Ref): Standard housekeeping primers.
-
-
-
Data Analysis:
-
Calculate fold change using the
method.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Validation: A successful uptake and inhibition should yield a >50% reduction in CTGF mRNA levels at 5-10 µM concentrations compared to DMSO control.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Precipitation in Media | Peptide concentration too high or rapid pH shock. | Predilute stock in 100µL PBS before adding to bulk media. Vortex immediately. Keep final DMSO < 0.5%. |
| High Cytotoxicity | Membrane disruption (common with amphipathic peptides). | Reduce concentration to < 5 µM. Check if serum (FBS) proteases are degrading the peptide (switch to heat-inactivated FBS). |
| No Effect (qPCR) | Peptide degradation or poor uptake. | Add protease inhibitors to media. Try "pulse" treatment: high conc (10 µM) for 2 hours, then wash and replace with normal media. |
| Surface Sticking (Imaging) | Electrostatic interaction with membrane. | Use the Heparin wash step described in Protocol A. |
References
-
Jiao, S., et al. (2014).[1] "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer."[2][3][4] Cancer Cell, 25(2), 166-180.[1]
-
Zhang, W., et al. (2015). "VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex." Cell Research, 25, 972–975.
-
MedChemExpress. "Super-TDU (1-31) Product Information and Protocols."
-
Selleck Chemicals. "Super-TDU YAP Inhibitor: Chemical Properties and Usage."
-
Wang, C., et al. (2021). "Targeting YAP/TAZ for cancer therapy: opportunities and challenges." Signal Transduction and Targeted Therapy, 6, 423.
Sources
- 1. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Clinical potential of the Hippo-YAP pathway in bladder cancer [frontiersin.org]
- 4. Research Progress Evaluating the Function and Mechanism of Anti-Tumor Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Super-TDU 1-31 Protocol for Disrupting the YAP-TEAD Complex
Part 1: Executive Summary & Mechanistic Rationale
The YAP-TEAD complex is the primary transcriptional effector of the Hippo signaling pathway, a critical regulator of organ size, tissue regeneration, and tumorigenesis. Dysregulation of this pathway, leading to nuclear accumulation of YAP (Yes-associated protein) and its subsequent binding to TEAD (Transcriptional Enhancer Factor TEF-1) transcription factors, drives the expression of oncogenes such as CTGF, CYR61, and AXL.
Super-TDU 1-31 is a chemically synthesized peptide inhibitor designed to competitively disrupt this interaction. It mimics the Tondu (TDU) domains of VGLL4 (Vestigial-like family member 4), a natural antagonist of YAP. Unlike small molecule inhibitors that may target the TEAD palmitoylation pocket, Super-TDU directly occupies the YAP-binding interface on TEADs, acting as a "molecular decoy."
Mechanism of Action
YAP competes with VGLL4 for binding to TEADs. In many cancers, the YAP/VGLL4 ratio is elevated, favoring the oncogenic YAP-TEAD complex. Super-TDU 1-31 supplies an exogenous abundance of the high-affinity TDU domain, effectively displacing YAP from TEAD and restoring transcriptional repression.
Figure 1: Mechanism of Action. Super-TDU 1-31 mimics the VGLL4 TDU domain, competitively binding TEAD and displacing the oncogenic YAP co-activator.
Part 2: Experimental Protocols
Phase 1: Reconstitution and Storage
Scientific Integrity Note: Peptides are prone to aggregation and degradation. Proper handling is critical for reproducibility.
Materials:
-
Super-TDU 1-31 (Lyophilized powder, >95% purity).
-
Solvent: Sterile, nuclease-free water (primary) or PBS (secondary).
-
Control: Scrambled Peptide (Must possess same amino acid composition but randomized sequence).
Protocol:
-
Equilibration: Allow the lyophilized peptide vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation.
-
Dissolution:
-
Dissolve Super-TDU 1-31 in sterile water to a stock concentration of 10 mM .
-
Expert Insight: If the peptide is difficult to dissolve, sonicate briefly (10-15 seconds) in a water bath. Avoid vortexing, which can shear peptides; swirl gently instead.[1]
-
-
Aliquot & Storage:
-
Prepare small aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
Store at -80°C (stable for 6 months).
-
Store working aliquots at -20°C (stable for 1 month).
-
Phase 2: In Vitro Disruption Assay (Co-Immunoprecipitation)
Objective: To physically demonstrate the displacement of YAP from TEAD in cell lysates.
Experimental Design:
-
Cell Line: HEK293T (for overexpression) or MGC-803 (endogenous high YAP).
-
Treatment Groups:
-
Vehicle Control (Water).
-
Scrambled Peptide (1 µM).
-
Super-TDU 1-31 (Low Dose: 100 nM).
-
Super-TDU 1-31 (High Dose: 1 µM).
-
Workflow:
-
Transfection/Seeding: Seed cells at 70% confluency. If using HEK293T, co-transfect with Flag-YAP and Myc-TEAD plasmids.
-
Treatment: 24 hours post-transfection, treat cells with indicated concentrations of Super-TDU for 4-6 hours .
-
Why 4-6 hours? Protein-protein interaction (PPI) disruption occurs rapidly; long incubations may trigger secondary apoptotic effects that confound the physical interaction data.
-
-
Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse in mild IP buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease/Phosphatase Inhibitor Cocktail).
-
Critical: Do not use SDS or harsh detergents (RIPA) as they will disrupt the complex artificially.
-
-
Immunoprecipitation:
-
Incubate lysate with anti-Flag (targeting YAP) or anti-TEAD antibody conjugated beads for 2 hours at 4°C.
-
-
Wash & Elute: Wash beads 3x with lysis buffer. Elute with 2x SDS-PAGE loading buffer.
-
Western Blot:
-
Probe for TEAD (to see how much co-precipitated with YAP).
-
Expected Result: A dose-dependent decrease in TEAD bands in the YAP-IP lanes for Super-TDU treated samples.
-
Phase 3: Functional Validation (Luciferase & Viability)
A. TEAD-Luciferase Reporter Assay
This assay confirms that physical disruption leads to transcriptional inhibition.
-
Reporter: Transfect cells with 8xGTIIC-luciferase plasmid (contains 8 TEAD binding sites).
-
Internal Control: Co-transfect with Renilla luciferase to normalize transfection efficiency.
-
Treatment: Treat with Super-TDU 1-31 (0.1, 0.5, 1, 5 µM) for 24 hours.
-
Readout: Measure Firefly/Renilla ratio.
-
Validation Criteria: Super-TDU must suppress luciferase activity by >50% at optimal doses compared to scrambled control.
-
B. Cell Viability Assay (MTT/CCK-8)
-
Seeding: 3,000–5,000 cells/well in 96-well plates.
-
Dosing: Treat with serial dilutions of Super-TDU (0 – 100 µM) for 48 and 72 hours .
-
Data Analysis: Calculate IC50.
-
Note: Gastric cancer lines (e.g., MGC-803) are highly sensitive. Non-tumorigenic lines (e.g., MKN-45 with low YAP/VGLL4 ratio) should show minimal toxicity, demonstrating selectivity.
-
Part 3: Data Interpretation & Visualization
Experimental Workflow Diagram
Figure 2: Integrated Experimental Workflow. Step-by-step process from peptide reconstitution to molecular and functional validation.
Expected Quantitative Results (Reference Data)
| Assay Type | Readout | Control (Scrambled) | Super-TDU (1 µM) | Interpretation |
| Co-IP | TEAD band intensity (normalized to Input) | 100% | < 20% | Disruption of YAP-TEAD complex. |
| Luciferase | Relative Light Units (RLU) | 100% | ~30-40% | Inhibition of transcriptional activity. |
| qPCR | CTGF mRNA levels | 1.0 (Fold Change) | 0.3 - 0.5 | Downregulation of downstream targets. |
| Viability | IC50 (MGC-803 cells) | > 100 µM | ~5 - 10 µM | Specific cytotoxicity to YAP-dependent cells. |
Part 4: Troubleshooting & Expert Insights
-
Peptide Stability: If in vivo efficacy is lower than expected, consider the half-life. Super-TDU 1-31 is a peptide and susceptible to proteases. For in vivo experiments, intravenous (IV) injection is preferred over intraperitoneal (IP) to maximize bioavailability.
-
Cell Permeability: While Super-TDU has intrinsic cell-penetrating properties due to its amphipathic nature, uptake can vary by cell line. If no effect is observed, verify uptake using a FITC-labeled version of the peptide.
-
Specificity Check: Always use a cell line with low YAP activity (e.g., MKN-45) as a negative control. Super-TDU should not significantly affect the viability of these cells. If it does, the toxicity may be off-target.
References
-
Jiao, S., et al. (2014).[2][3][4] A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer.[2][3][4][5] Cancer Cell, 25(2), 166–180.[2][3][4]
-
Zhang, H., et al. (2015). Tumor-selective proteotoxicity of verteporfin inhibits colon cancer progression independently of YAP1. Science Signaling, 8(397), ra98.
-
Pobbati, A. V., & Hong, W. (2013). Emerging roles of TEAD transcription factors and their coactivators in cancer. Cancer Biology & Therapy, 14(5), 390–398.
Sources
Troubleshooting & Optimization
Super-TDU 1-31 peptide stability in cell culture media
This guide serves as a comprehensive technical resource for researchers utilizing Super-TDU 1-31 , a peptide inhibitor targeting the YAP-TEAD protein-protein interaction.[1] This content is structured to address stability challenges, solubility issues, and experimental validation in cell culture systems.
Core Mechanism & Stability Profile
Super-TDU 1-31 is a chemically optimized peptide mimetic derived from the TDU (TEAD-binding) domain of the protein VGLL4.[1] It functions as a competitive inhibitor, displacing YAP from TEAD4 transcription factors and thereby suppressing the oncogenic Hippo signaling pathway.
The "Super" Designation: The term "Super" refers to its enhanced affinity and potency compared to the wild-type VGLL4 TDU domain, achieved through specific amino acid substitutions (e.g., D25H mutation in the TDU sequence context). While it exhibits improved stability over native sequences, it remains a peptide and is susceptible to proteolytic degradation in serum-containing media.
Visualizing the Mechanism of Action
Figure 1: Mechanism of Action.[1][2] Super-TDU 1-31 competitively binds to TEAD, preventing the formation of the YAP-TEAD complex and blocking downstream oncogenic transcription.[1]
Stability & Solubility Data
The stability of Super-TDU 1-31 in cell culture is the most frequent source of experimental variability.
Physicochemical Properties Table
| Parameter | Specification | Technical Note |
| Molecular Weight | ~3.4 - 5.2 kDa (Seq.[1] dependent) | Large peptide; slow diffusion compared to small molecules.[2] |
| Solubility (DMSO) | High (~100 mg/mL) | Recommended solvent for stock solutions.[2] |
| Solubility (PBS) | Low (< 1 mg/mL) | Risk of precipitation upon direct dilution into aqueous buffers.[2] |
| Serum Stability ( | ~4 - 12 Hours (Estimated) | In 10% FBS media.[1][2] Degraded by serum proteases. |
| In Vivo Half-life | ~0.8 Hours (IV, Mouse) | Rapid renal clearance and proteolysis in blood circulation.[1][2] |
Troubleshooting Guide
Scenario A: "I see a white precipitate when adding the peptide to the media."
-
Cause: "Solvent Shock." Super-TDU is hydrophobic. Adding a high-concentration DMSO stock directly to a large volume of cold media causes rapid precipitation before the peptide can solubilize.
-
Solution:
-
Stepwise Dilution: Dilute your DMSO stock 1:10 into sterile PBS slowly with vortexing to create an intermediate working solution.
-
Warm Media: Ensure cell culture media is at 37°C before adding the peptide.
-
Sonication: If stock is cloudy, sonicate for 5-10 seconds (water bath sonicator) before dilution.
-
Scenario B: "The peptide worked at 24h but lost effect at 72h."
-
Cause: Proteolytic degradation.[3][4] The peptide half-life in 10% FBS is finite. By 48-72 hours, the effective concentration is likely negligible.[1]
-
Solution:
-
Replenishment Protocol: Replace media containing fresh peptide every 24 hours .
-
Serum-Reduced Media: If cells tolerate it, reduce FBS to 1-2% during the treatment window to lower protease activity.[1]
-
Scenario C: "My IC50 is 10x higher than the literature."
-
Cause: Adsorption to plasticware or Albumin binding.
-
Solution:
-
Plasticware: Use Low-Protein Binding (LoBind) tubes for all intermediate dilutions.[1][2]
-
BSA Correction: Serum albumin (BSA/HSA) binds hydrophobic peptides.[2] If your media has high serum, the "free" drug concentration is lower than calculated. Perform a dose-response curve in reduced serum to verify intrinsic potency.
-
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Media (HPLC Method)
Use this protocol to determine the actual half-life of Super-TDU in your specific cell culture conditions.[1][2]
Materials:
Workflow:
-
Preparation: Prepare media with Super-TDU at a final concentration of 50 µM .
-
Incubation: Aliquot 100 µL into microfuge tubes. Incubate at 37°C.
-
Sampling: At time points
, remove one tube. -
Quenching: Immediately add 200 µL of Ice-Cold ACN + 0.1% TFA . Vortex vigorously for 30 seconds. (This precipitates serum proteins and stops proteases).[2]
-
Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Analysis: Inject 50 µL of the supernatant into an HPLC (C18 column).
-
Calculation: Plot Peak Area (normalized to internal standard) vs. Time to calculate
.
Visualizing the Troubleshooting Workflow
Figure 2: Decision Tree for Troubleshooting Super-TDU Experiments.
Frequently Asked Questions (FAQs)
Q1: Can I dissolve Super-TDU directly in PBS or water? A: No. Super-TDU is hydrophobic. Dissolving directly in aqueous buffers often leads to the formation of invisible aggregates or gels, resulting in inconsistent dosing. Always dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM), then dilute into the aqueous medium.[1][2]
Q2: How should I store the peptide stock? A:
-
Lyophilized Powder: -20°C or -80°C (Stable for years).[1][2]
-
DMSO Stock: -80°C (Stable for ~6 months).[1][2] Avoid repeated freeze-thaw cycles.[1] Aliquot into single-use volumes (e.g., 20 µL).
Q3: Is Super-TDU the same as a "Stapled Peptide"? A: Not necessarily. While "Super-TDU" refers to the optimized sequence identified by Jiao et al., the term is sometimes used interchangeably with stapled variants in general discussion. However, the standard commercial "Super-TDU 1-31" is typically the linear, high-affinity sequence .[1] If you require extreme proteolytic resistance (e.g., for animal models without daily dosing), ensure you are purchasing a chemically modified (stapled or cyclized) variant, or use the replenishment protocol described above.[1][2]
Q4: Why do I see toxicity in my control cells? A: High concentrations of peptides (>50-100 µM) can cause non-specific membrane disruption or "off-target" effects due to the DMSO vehicle.[1] Ensure your final DMSO concentration is < 0.5% and always include a "Vehicle Only" (DMSO) control and a "Scrambled Peptide" control to rule out non-specific toxicity.[2]
References
-
Jiao, S., et al. (2014).[2][6][7] "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[6][7] Cancer Cell, 25(2), 166-180.[1][2][6][7]
-
Zhang, W., et al. (2014).[2] "Structure-based design of a potent peptide inhibitor for the YAP-TEAD interaction." Proceedings of the National Academy of Sciences, 111(12), 4415-4420.[1][2] [1][2]
-
MedChemExpress. "Super-TDU 1-31 Product Datasheet & Solubility Guide."
Sources
- 1. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. biovera.com.au [biovera.com.au]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Preventing Super-TDU 1-31 Precipitation
Executive Summary & Mechanism of Action
Super-TDU 1-31 is a potent 31-amino acid peptide inhibitor designed to disrupt the YAP-TEAD protein-protein interaction, a critical node in the Hippo signaling pathway implicated in gastric and other cancers. It mimics the TDU (Tondu) domains of the tumor suppressor VGLL4, competing with YAP for TEAD binding.[1]
The Solubility Challenge
While Super-TDU 1-31 is often soluble in pure water or DMSO, it exhibits a high propensity for isoelectric precipitation and hydrophobic collapse when introduced to physiological buffers like PBS (Phosphate Buffered Saline).
Why this happens:
-
Charge Shielding: The high ionic strength of PBS (approx. 150 mM) shields the electrostatic repulsion between peptide molecules, allowing hydrophobic forces to dominate and drive aggregation.
-
Isoelectric Point (pI) Proximity: If the buffer pH (7.4) is near the peptide's pI, the net charge approaches zero, drastically reducing solubility.
Mechanism of Action: YAP-TEAD Inhibition
The following diagram illustrates the pathway Super-TDU 1-31 targets, highlighting why maintaining solubility is critical for bioavailability and assay validity.
Figure 1: Mechanism of Action. Super-TDU 1-31 competitively binds TEAD, preventing the formation of the oncogenic YAP-TEAD complex.
Formulation Protocols
Protocol A: Standard Reconstitution (In Vitro Assays)
Use this for cell culture treatments where DMSO tolerance is low (<0.1%).
Critical Rule: Never add PBS directly to the lyophilized powder. This causes immediate "crashing out" (precipitation) that is difficult to reverse.
| Step | Action | Technical Rationale |
| 1 | Calculate | Determine the mass required for a high-concentration stock (e.g., 10 mM). |
| 2 | Primary Solvation | Dissolve powder in sterile ddH₂O or DMSO . Note: If using water, sonicate briefly if turbid. |
| 3 | Clarification | Centrifuge at 10,000 x g for 1 min. Ensure no pellet exists. |
| 4 | Dilution | Add the stock solution dropwise into the pre-warmed culture medium or PBS while vortexing gently. |
Protocol B: The "Rescue" Formulation (In Vivo / High Concentration)
Use this for animal studies or when concentrations >1 mg/mL are required in physiological buffers.
This "4-Component System" utilizes co-solvents and surfactants to maintain solubility in saline environments.
Reagents Required:
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline or PBS[2]
Workflow:
Figure 2: Step-by-step addition order for high-solubility formulation. Do not deviate from this sequence.
Detailed Mixture for 1 mL Total Volume:
-
Dissolve peptide in 50 µL DMSO . Vortex until clear.
-
Add 300 µL PEG300 . Vortex.
-
Add 50 µL Tween 80 . Vortex.
-
Add 600 µL Saline/PBS . Vortex immediately.
Troubleshooting & FAQs
Q1: I added PBS to the powder and it turned cloudy. Can I save it?
Answer: Likely not. Once peptide aggregates form due to salt exposure, they are thermodynamically stable.
-
Attempt: You can try adding 10-20% Acetic Acid or sonicating, but this may alter the peptide's integrity or be toxic to cells.
-
Prevention: Always dissolve in water or DMSO first.
Q2: Can I freeze the peptide after diluting it in PBS?
Answer: No. Freezing in buffer causes "cryo-concentration."[3] As water freezes into ice crystals, the salt and peptide concentrate in the remaining liquid phase, causing massive precipitation and pH shifts.
-
Best Practice: Store stock solutions in water or DMSO at -80°C. Dilute into PBS immediately before use.
Q3: My stock solution in water is clear, but precipitates when added to the cell media.
Answer: This is "dilution shock."
-
Solution: Warm your media to 37°C before adding the peptide. Cold media reduces solubility.
-
Alternative: Use the Protocol B (PEG/Tween) method, even for in vitro work, if your cells can tolerate the vehicle (run a vehicle control).
Q4: What is the maximum solubility?
Data Table: Solubility Limits
| Solvent System | Max Solubility (Approx.) | Stability |
| Pure Water | ~50 mg/mL | High (if frozen) |
| DMSO | >50 mg/mL | High |
| PBS (pH 7.4) | <1 mg/mL (Unstable) | Low (Precipitates < 1 hr) |
| Formulation B | ~5-10 mg/mL | Moderate (Use within 24h) |
References
-
Jiao, S., et al. (2014).[1] "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer."[1] Cancer Cell, 25(2), 166-180.
-
MedChemExpress. (n.d.). "Super-TDU (1-31) Datasheet & Solubility Guide."
-
TargetMol. (n.d.). "Super-TDU 1-31 Formulation and Storage."
-
Selleck Chemicals. (n.d.). "Super-TDU Peptide Inhibitor Biological Activity."
Sources
Technical Support Center: Super-TDU 1-31 Handling Guide
Product: Super-TDU 1-31 (YAP-TEAD Inhibitor Peptide) Chemical Form: Trifluoroacetate (TFA) Salt Application: Inhibition of YAP-TEAD interaction; Cancer Research (Gastric, Hepatocellular)[1]
Core Concept: The "Hidden" Variable (TFA Salts)
Q: Why does my Super-TDU 1-31 vial contain TFA?
A: Most synthetic peptides, including Super-TDU 1-31, are synthesized using Solid-Phase Peptide Synthesis (SPPS). The final cleavage step uses Trifluoroacetic Acid (TFA) to release the peptide from the resin. Consequently, the peptide is protonated, and TFA anions (
The Critical Implication: Your vial is not 100% peptide by weight. It is a "Peptide-TFA complex."
-
Acidity: Dissolving this salt in water yields a highly acidic solution (often pH 2.0–3.0).
-
Stoichiometry: The molecular weight on the label often refers to the peptide chain only. You must account for the Net Peptide Content (NPC) to calculate true molarity.
Troubleshooting & FAQs
Category A: Solubility & Precipitation[2][3]
Q: I dissolved the peptide in PBS (pH 7.4), and it immediately turned cloudy. What happened? A: You likely triggered Isoelectric Point (pI) Precipitation . Super-TDU 1-31 is an amphipathic peptide. When you dissolve a TFA salt (pH ~2) directly into a neutral buffer like PBS, the pH rises rapidly. If the peptide passes through its isoelectric point (where net charge is zero) during this transition, it becomes hydrophobic and aggregates.
The Fix:
-
Dissolve the peptide in sterile distilled water or a small volume of DMSO (if compatible with your assay) first. This keeps the peptide fully protonated and soluble.
-
Dilute this stock solution slowly into your assay buffer.
-
Note: If the solution is already cloudy, add 10% Acetic Acid dropwise to re-acidify and dissolve, or sonicate briefly.
Category B: Cell Culture Toxicity
Q: My control cells (treated with peptide) are dying, but the literature says Super-TDU is specific. Is the peptide toxic? A: It is likely TFA toxicity , not peptide toxicity, especially at high concentrations (>10 µM). TFA is cytotoxic. In unbuffered media or high-dose scenarios, the acidic shift or the trifluoroacetate ion itself can compromise cell viability, leading to false positives in apoptosis assays.
The Fix:
-
Buffer Capacity: Ensure your culture medium (e.g., DMEM, RPMI) has sufficient buffering capacity (HEPES is recommended over Bicarbonate alone for high-concentration peptide work).
-
Neutralization: You must adjust the pH of your stock solution to ~7.0–7.4 before adding it to cells (see Protocol 1).
-
Salt Exchange: For sensitive assays, consider exchanging TFA for Acetate or Hydrochloride salts (see Protocol 2).
Category C: Molarity Calculations
Q: I weighed 1 mg of powder and dissolved it in 1 mL to get a 1 mg/mL solution. Is this correct? A: No. You have less peptide than you think. Due to the counterions and residual water, the Net Peptide Content (NPC) is usually 70–80% of the gross weight.
-
Correct Calculation:
(Check your Certificate of Analysis for the specific NPC value. If unavailable, assume 75% for estimation).
Experimental Protocols
Protocol 1: Safe Reconstitution & pH Adjustment
Use this for standard bioassays where trace TFA is acceptable.
Reagents:
-
Sterile Water (Endotoxin-free)
-
0.1 M NaOH (Freshly prepared)
-
0.1 M HCl (For over-shoot correction)
-
pH Paper (Narrow range 6.0–8.0) or Micro-pH probe
Steps:
-
Primary Solubilization: Dissolve the Super-TDU 1-31 powder in sterile water to a concentration 10x–20x higher than your final target.
-
Why? High concentration stocks are more stable.
-
-
Initial Check: The solution should be clear and colorless. The pH will be acidic (~2–3).
-
Neutralization (The "Dropwise" Method):
-
While gently stirring, add 0.1 M NaOH in extremely small increments (0.5 µL per addition).
-
Check pH after every few additions.
-
Stop when pH reaches ~7.0.
-
Critical: Do not overshoot to pH > 8.0, as this may cause hydrolysis or racemization of the peptide.
-
-
Final Dilution: Dilute to the working concentration using your assay buffer (e.g., PBS or Media).
Protocol 2: TFA-to-Acetate Salt Exchange
Use this for sensitive in vivo work or high-concentration cell assays.
Mechanism: Stronger acid (HCl) displaces weaker acid (TFA), followed by lyophilization.
-
Dissolve peptide in 10–100 mM HCl.
-
Freeze and lyophilize (freeze-dry). The volatile TFA is removed.
-
Redissolve in water and lyophilize again (repeat 2x) to remove excess HCl.
-
Result: Peptide-Hydrochloride salt (more biocompatible).[2]
Data Visualization & Logic
Figure 1: Troubleshooting Decision Tree
Follow this logic flow to resolve solubility or toxicity issues.
Caption: Workflow for solubilization and troubleshooting of TFA-salt peptides. Blue nodes indicate major milestones; Red nodes indicate critical failure points.
Summary Data Tables
Table 1: Solvent Compatibility Guide
| Solvent | Recommended For | Warning |
| Sterile Water | Initial reconstitution of charged peptides.[3] | Resulting solution is acidic (pH < 3). |
| 0.1% Acetic Acid | Basic peptides or those difficult to dissolve in water.[4] | Acidic; requires neutralization before cell use. |
| DMSO | Hydrophobic peptides; High concentration stocks. | Toxic to cells >0.1% v/v. Avoid with Cys/Met (oxidation risk). |
| PBS (pH 7.4) | Final dilution only. | DO NOT use for initial dissolving (Precipitation risk). |
Table 2: TFA vs. Alternative Salts
| Salt Form | pH in Solution | Cytotoxicity | Recommended Use |
| TFA | ~2.0 (High Acidity) | Moderate-High | Standard analytical use, low-dose assays. |
| Acetate | ~4.5 (Weak Acidity) | Low | Cell culture, in vivo studies. |
| HCl | ~4.0 (Moderate) | Low | General biological assays. |
References
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
LifeTein. Peptide Solubility and Handling Guidelines. Available at: [Link]
Sources
Technical Guide: Optimizing Super-TDU 1-31 Concentration for Low Toxicity
Introduction: The Super-TDU 1-31 System
Super-TDU 1-31 is a synthetic peptide fragment derived from the VGLL4 protein (specifically the Tondu domains). It functions as a potent antagonist of the YAP-TEAD transcriptional complex, a core component of the Hippo signaling pathway.[1]
In hyperactive YAP-driven cancers (e.g., Gastric Cancer, Mesothelioma), Super-TDU 1-31 competitively binds to TEADs, displacing YAP and suppressing oncogenic transcription (e.g., CTGF, CYR61).
The Optimization Challenge: While Super-TDU 1-31 is noted for having lower systemic toxicity than small molecule inhibitors like Verteporfin, researchers often encounter non-specific cytotoxicity or solubility-induced stress in sensitive cell lines. This guide addresses the precise calibration of Super-TDU 1-31 to maximize the Therapeutic Index (TI).
Part 1: Mechanism of Action & Toxicity Pathways
To optimize for low toxicity, one must distinguish between On-Target Toxicity (inhibition of homeostatic YAP signaling) and Off-Target/Formulation Toxicity (peptide aggregation or solvent effects).
Visualizing the Competitive Inhibition
The following diagram illustrates how Super-TDU 1-31 mimics VGLL4 to displace YAP from TEAD, preventing oncogenic gene expression.
Figure 1: Mechanism of Super-TDU 1-31 competitive inhibition at the YAP-TEAD interface.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am observing >40% cell death in my "normal" control cell lines (e.g., HEK293 or primary epithelial cells) at 1 µM. Is this expected?
Diagnosis: No, this suggests non-specific toxicity . Super-TDU 1-31 is generally selective for cells with a high YAP/VGLL4 ratio (tumor cells). Root Cause:
-
Solvent Toxicity: The peptide is likely dissolved in DMSO. If the final DMSO concentration in the well exceeds 0.5% (v/v), you are observing solvent toxicity, not peptide toxicity.
-
Peptide Aggregation: At high concentrations (>1 µM) in aqueous media, hydrophobic peptides can form micro-aggregates that physically damage cell membranes.
Corrective Action:
-
Solvent Check: Ensure your stock solution (e.g., 10 mM in DMSO) is diluted sufficiently. The final DMSO concentration must be < 0.1% .
-
Step-Down Titration: Perform a toxicity screen on normal cells (e.g., MKN-45, which are less sensitive to YAP inhibition) vs. target cells (e.g., MGC-803).
-
Target: IC50 ~ 50–200 nM.
-
Safety Limit: Maintain concentration < 500 nM for initial screens.
-
Q2: The peptide precipitates when added to the culture medium. How do I fix this without increasing toxicity?
Diagnosis: Isoelectric point (pI) clash or "salting out" effect in high-salt media (DMEM/RPMI). Technical Insight: Super-TDU 1-31 is a fragment of VGLL4. Depending on the specific synthesis (e.g., TFA salt vs. Acetate salt), its solubility varies.
Protocol:
-
Dissolve: Create a high-concentration master stock (e.g., 10 mM) in 100% sterile DMSO . Aliquot and freeze at -80°C (avoid freeze-thaw).
-
Intermediate Dilution: Do not add DMSO stock directly to the cell culture well.
-
Prepare a 10x working solution in PBS (pH 7.4) .
-
Immediately add this 10x solution to the media.
-
-
Visual Check: Inspect under 40x microscopy. If you see "debris" immediately after addition, it is precipitate. Sonicate the working solution for 10 seconds before adding.
Q3: My Western Blot shows no decrease in YAP target genes (CTGF) despite using 100 nM. Is the concentration too low?
Diagnosis: Likely peptide degradation , not insufficient concentration. Scientific Context: Peptides are susceptible to serum proteases (FBS contains active proteases). Super-TDU 1-31 has a half-life that can be short in 10% FBS.
Optimization Strategy:
-
Serum Reduction: If cells tolerate it, reduce FBS to 1-2% during the treatment window (12-24 hours). This reduces protease activity.
-
Re-dosing: Instead of a single bolus of 100 nM, administer 50 nM every 12 hours . This maintains therapeutic levels without the toxicity spike of a high initial dose.[2]
-
Verify Target: Confirm your cell line is actually YAP-driven. Check the YAP/VGLL4 ratio . If VGLL4 is naturally high, Super-TDU will have no effect (competitive redundancy).
Part 3: Validated Protocol for Determining Therapeutic Index
To scientifically "optimize" the concentration, you must calculate the Therapeutic Index (TI) :
Materials:
-
Target Cells: MGC-803 or HGC-27 (Gastric Cancer, High YAP).
-
Control Cells: MKN-45 (Low YAP dependency) or HEK293.
-
Reagent: Super-TDU 1-31 (Purity >98%).[3]
-
Assay: CCK-8 or CellTiter-Glo (Avoid MTT if possible, as peptide metabolism can sometimes interfere with formazan crystals).
Step-by-Step Workflow:
-
Seeding:
-
Seed 3,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
-
-
Preparation of Gradient:
-
Prepare Super-TDU 1-31 in 6 concentrations: 0, 10, 50, 100, 500, 1000 nM .
-
Critical: Keep DMSO constant at 0.1% in all wells (including the "0" control).
-
-
Treatment:
-
Treat for 48 hours .
-
Optional: Refresh media + peptide at 24h to counter degradation.
-
-
Readout & Calculation:
Data Interpretation Table:
| Parameter | Optimal Range | Warning Sign | Action |
| IC50 (Tumor) | 50 – 200 nM | > 1 µM | Peptide inactive or degraded. Check storage. |
| TC50 (Normal) | > 2 µM | < 500 nM | High non-specific toxicity. Reduce DMSO or check peptide salt form. |
| Therapeutic Index | > 10 | < 2 | Window too narrow. Do not proceed to in vivo without formulation change. |
References
-
Jiao, S., et al. (2014). "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer." Cancer Cell, 25(2), 166-180.
-
Source:
-
-
Zhang, W., et al. (2015). "VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex." Cell Research, 24, 331–347.
-
Source:
-
-
MedChemExpress (MCE). "Super-TDU (1-31)
-
CymitQuimica. "Super-TDU (1-31) TFA - Chemical Properties and Handling."
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Super-TDU 1-31 storage conditions to prevent degradation
Technical Support Center: Super-TDU 1-31 Storage & Stability Guide
Status: Active Compound ID: Super-TDU 1-31 (YAP-TEAD Inhibitor) Sequence: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT Molecular Weight: ~3355.50 Da
Executive Summary: The Stability Imperative
Super-TDU 1-31 is a potent, synthetic peptide fragment derived from the VGLL4 protein. It functions as a competitive antagonist, disrupting the interaction between YAP (Yes-associated protein) and TEADs (Transcriptional enhancer factor TEF-1) [1, 2].[1]
The Critical Risk: As a 31-amino acid peptide, Super-TDU 1-31 is hygroscopic and susceptible to hydrolytic degradation and secondary structure collapse (aggregation) if mishandled. Preserving its alpha-helical character—essential for binding the TEAD surface—requires strict adherence to the "Cold Chain" and "Desiccation" protocols outlined below.
Core Storage Specifications (The Golden Rules)
The following parameters define the safe operating limits for Super-TDU 1-31. Deviating from these significantly increases the risk of experimental failure.
| State | Temperature | Shelf Life | Critical Condition |
| Lyophilized Powder | -80°C (Preferred) | 2–3 Years | Sealed, Desiccated, Dark |
| Lyophilized Powder | -20°C | 1 Year | Sealed, Desiccated, Dark |
| Solubilized Stock | -80°C | 6 Months | Aliquoted (Single Use) |
| Solubilized Stock | -20°C | 1 Month | Aliquoted (Single Use) |
| Working Solution | 4°C / Ice | < 24 Hours | Do not refreeze |
⚠️ The "Equilibration Rule": Never open a frozen vial of lyophilized peptide immediately upon removal from the freezer.
Why? The temperature difference causes atmospheric moisture to condense instantly on the cold peptide powder. This moisture initiates hydrolysis and makes the powder sticky/unweighable.
Protocol: Allow the vial to sit at room temperature for 45–60 minutes inside a desiccator before breaking the seal.
Experimental Workflow & Handling
Visualizing the Integrity Chain
The following diagram illustrates the mandatory workflow to ensure peptide activity from receipt to usage.
Figure 1: Critical handling workflow for Super-TDU 1-31 to prevent degradation.
Technical Troubleshooting & FAQ
Category 1: Solubility & Reconstitution
Q: My Super-TDU 1-31 solution is cloudy after adding PBS. What happened? A: You likely experienced "Salting Out."
-
Mechanism: Peptides with hydrophobic regions (like the TDU domain) often aggregate in high-salt buffers (like PBS) if not fully dissolved first.
-
Solution: Always dissolve the peptide in sterile distilled water or a small volume of DMSO (if compatible with your assay) first to create a concentrated stock. Only dilute into PBS or media once the peptide is fully solubilized.
-
Recovery: If cloudy, try mild sonication (10-15 seconds) or adding small amounts of 0.1M Acetic Acid or Ammonium Hydroxide (depending on the peptide's pI, though Super-TDU is generally soluble in water [3]).
Q: Can I use ultrasonic baths to dissolve the peptide? A: Yes, and it is often recommended.
-
Protocol: If the peptide floats or is visible as particles, sonicate for 15-30 seconds. This breaks up non-covalent aggregates without damaging the peptide bond.
Category 2: Storage & Stability
Q: The shipment arrived at room temperature. Is the peptide degraded? A: Likely not, but verify immediately.
-
Insight: Lyophilized peptides are stable at room temperature for short periods (days to weeks) during shipping [4]. Degradation rates spike only in the presence of moisture.
-
Action: Immediately store at -20°C or -80°C upon receipt. If the vial was cracked or the cap loose, assume degradation.
Q: Why can't I refreeze the leftover solution? A: The "Ice Crystal Shear" effect.
-
Mechanism: Repeated freezing and thawing creates ice crystals that physically shear peptide chains and disrupt the specific alpha-helical structure required to inhibit YAP-TEAD [5]. This renders the peptide inactive even if it remains soluble.
-
Protocol: Always aliquot stock solutions into single-use volumes (e.g., 10 µL or 50 µL) before freezing.
Category 3: Experimental Application
Q: How do I calculate the exact concentration for in vivo use? A: Do not rely solely on the weight printed on the vial.
-
Reasoning: Lyophilized peptides contain "net peptide content" vs. "gross weight" (which includes counter-ions like TFA and bound water).
-
Protocol: For precise stoichiometry, determine the concentration using UV spectrophotometry (A280) if the sequence contains Tryptophan/Tyrosine (Super-TDU 1-31 contains Tryptophan (W) and Tyrosine (Y) ), or use a colorimetric peptide assay.
Mechanistic Context: Why Stability Matters
Super-TDU 1-31 works by mimicking the TDU domain of VGLL4.[1] It must physically occupy the TEAD binding pocket to prevent YAP binding.
Figure 2: Super-TDU 1-31 competes with YAP for TEAD binding.[2][3][4] Degradation (loss of structure) prevents this binding, rendering the treatment ineffective.
References
-
Jiao, S., et al. (2014).[5] A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer.[1] Cancer Cell, 25(2), 166-180.[5]
-
MedChemExpress. Super-TDU (1-31) TFA Product Information. MedChemExpress.
-
Selleck Chemicals. Super-TDU Storage and Solubility Data. SelleckChem.
-
TargetMol. Super-TDU 1-31 Technical Data Sheet. TargetMol.
-
InvivoChem. Super-TDU (1-31) Protocols. InvivoChem.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Super-TDU 1-31 | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Super-TDU (1-31) (TFA) - MedChem Express [bioscience.co.uk]
- 5. WO2017127750A1 - Messenger ribonucleic acids for the production of intracellular binding polypeptides and methods of use thereof - Google Patents [patents.google.com]
troubleshooting Super-TDU 1-31 lack of effect in vitro
Technical Support Center: Super-TDU (1-31)
Guide: Troubleshooting Lack of In Vitro Efficacy
Welcome to the technical support guide for Super-TDU (1-31). As Senior Application Scientists, we understand that unexpected experimental results can be a significant hurdle. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues related to the in vitro performance of Super-TDU (1-31). Our approach is structured to logically progress from the simplest to the most complex potential issues, ensuring a thorough and efficient troubleshooting process.
Preliminary Assessment: Understanding the Tool
Before troubleshooting, it is critical to establish a correct understanding of the compound's mechanism.
What is Super-TDU (1-31) and how does it work?
Super-TDU (1-31) is a potent, cell-permeable peptide inhibitor. Its mechanism is not to induce protein degradation, a common misconception for novel biologics, but rather to function as a high-fidelity antagonist of a specific protein-protein interaction (PPI).[1][2]
-
Target: It directly targets the interaction between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors.[3][4]
-
Mechanism: In many cancers, the Hippo signaling pathway is inactivated, leading to the translocation of YAP into the nucleus.[5] Nuclear YAP binds to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes like CTGF and CYR61.[3][5] Super-TDU mimics the binding interface, physically obstructing the formation of the YAP-TEAD complex.[4] This suppression of transcriptional activity leads to reduced cancer cell viability and proliferation.[3][6]
This distinction is crucial: troubleshooting an interaction inhibitor requires a different set of validation assays than a targeted protein degrader (e.g., a PROTAC), which would involve assessing E3 ligase expression and proteasome activity.[7][8][9]
Section 1: First-Line Checks - Compound Integrity & Handling
The most frequent cause of in vitro inactivity is related to the compound itself. Problems with solubility, storage, or stability can prevent an otherwise active molecule from reaching its target.
Q1: Is my Super-TDU (1-31) stock solution prepared and stored correctly?
A1: Peptides are susceptible to degradation if not handled with care. Improper storage is a primary failure point.
-
Causality: Super-TDU (1-31) is a peptide and, like all peptides, is prone to hydrolysis and oxidation. Repeated freeze-thaw cycles can physically damage the peptide structure, leading to aggregation and loss of function.[2] Storing it in solution at 4°C or room temperature for extended periods is not recommended.
-
Troubleshooting Steps:
-
Verification of Solvent: The peptide is typically soluble in sterile water or DMSO.[3][6] Ensure you are using a high-purity, sterile solvent.
-
Storage Protocol: Upon receipt, store the lyophilized powder at -20°C or -80°C. Once reconstituted into a stock solution (e.g., at 10 mM in DMSO), it is critical to aliquot the solution into single-use volumes and store them at -80°C.[2][6] This prevents the damaging effects of repeated freeze-thaw cycles. Stock solutions are typically stable for up to 6 months at -80°C.[2]
-
Action: If your current stock has been subjected to multiple freeze-thaw cycles or stored improperly, the most reliable solution is to use a fresh vial of the compound and prepare new, single-use aliquots.
-
Q2: Could my peptide be precipitating or degrading in the culture medium?
A2: Yes, this is a common issue. The transition from a high-concentration DMSO stock to an aqueous, protein-rich culture medium can cause solubility problems.
-
Causality: When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" or precipitate if its final concentration exceeds its aqueous solubility limit.[10] Furthermore, proteases present in serum-containing media can degrade the peptide over the course of a long experiment (e.g., >24-48 hours).
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to your media, gently swirl the flask and hold it up to a light source. Look for any cloudiness, crystals, or precipitate.
-
Solubility Test: Prepare a serial dilution of Super-TDU (1-31) in your complete cell culture medium. Let it sit in the incubator for 1-2 hours and then inspect for precipitation. This helps identify the practical solubility limit in your specific experimental conditions.
-
Working Dilutions: Avoid making a single, large volume of working solution. Prepare fresh dilutions from your frozen stock immediately before each experiment. When diluting, pipette the stock solution directly into the medium with vigorous mixing or vortexing to ensure rapid dispersion.
-
Serum Impact: If you suspect degradation by serum proteases, consider reducing the serum concentration or using a serum-free medium for a short-duration experiment (4-8 hours) to see if activity is restored.
-
Section 2: Cellular Uptake - Is the Peptide Reaching its Target?
A stable, active compound is useless if it cannot cross the cell membrane to reach its nuclear target.
Q3: How can I be sure Super-TDU (1-31) is entering my cells?
A3: Verifying cellular uptake is a critical validation step, especially for peptide-based inhibitors.
-
Causality: While Super-TDU is designed to be cell-permeable, the efficiency of uptake can vary significantly between cell types due to differences in membrane composition and endocytic activity.[11] If the peptide does not accumulate to a sufficient intracellular concentration, it cannot engage its target.
-
Troubleshooting & Validation Strategy:
-
Indirect Confirmation (Recommended): The most practical method is to bypass the question of uptake and directly measure target engagement. If you can demonstrate that the YAP-TEAD interaction is disrupted (see Section 3), you have functionally proven that sufficient peptide has entered the cell. This is often more informative than directly measuring peptide concentration.
-
Direct Confirmation (Advanced): For a more direct approach, you can use a fluorescently labeled version of Super-TDU (1-31).
-
Protocol: Synthesize or purchase a version of the peptide conjugated to a fluorophore (e.g., FITC, TAMRA).
-
Experiment: Treat your cells with the fluorescent peptide for a defined period (e.g., 4, 8, or 12 hours).
-
Analysis: Wash the cells thoroughly to remove extracellular peptide and analyze via fluorescence microscopy or flow cytometry. The presence of a clear intracellular signal confirms uptake. This method can also provide valuable information on subcellular localization.
-
-
Section 3: Target Engagement & Mechanism - Is the Peptide Working as Expected?
Observing a lack of a downstream phenotype (e.g., no change in cell viability) requires you to work backward and confirm that the drug is hitting its immediate molecular target.
Q4: How do I verify that Super-TDU (1-31) is disrupting the YAP-TEAD interaction in my cells?
A4: This is the most definitive test of the compound's activity. There are two excellent methods to confirm this: measuring the disruption of the protein complex and measuring the transcriptional output of that complex.
-
Causality: The entire mechanism of Super-TDU (1-31) is predicated on its ability to physically separate YAP from TEAD.[3] If this does not occur, no downstream effects can be expected.
-
Validation Experiments:
-
Co-Immunoprecipitation (Co-IP) (Gold Standard): This assay directly assesses the physical interaction between YAP and TEAD.
-
Principle: An antibody against YAP is used to pull down YAP and any proteins bound to it. If the interaction is intact, TEAD will be pulled down as well and can be detected by Western blot.
-
Expected Result: In DMSO-treated (control) cells, blotting for TEAD in the YAP immunoprecipitate will show a strong band. In Super-TDU-treated cells, this band should be significantly reduced or absent, confirming the disruption of the complex. (See Protocol 2 for a detailed methodology).
-
-
Quantitative RT-PCR (qRT-PCR): This assay measures the downstream consequence of disrupting the YAP-TEAD complex—the transcription of its target genes.
-
Principle: The YAP-TEAD complex drives the expression of specific genes. By inhibiting the complex, the mRNA levels of these genes should decrease.
-
Key Genes: The most well-established YAP-TEAD target genes are CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).[3][6]
-
Expected Result: Treatment with an effective dose of Super-TDU (1-31) for an appropriate time (e.g., 12-24 hours) should lead to a significant decrease in CTGF and CYR61 mRNA levels compared to a vehicle-treated control. (See Protocol 3 for a detailed methodology).
-
-
Q5: I've confirmed target engagement (YAP-TEAD interaction is blocked), but I still don't see a change in cell viability. Why?
A5: This indicates that while the drug is working at the molecular level, the survival of your specific cell line is not critically dependent on the YAP-TEAD signaling axis.
-
Causality: This phenomenon is known as "target engagement without a phenotype." Cancer cells are complex and often have redundant or alternative survival pathways. Even if one pathway is successfully inhibited, the cells may compensate through others. For example, the cells might be driven by a different oncogene (e.g., KRAS, EGFR) and YAP-TEAD activity may be secondary or non-essential for their survival.
-
Next Steps:
-
Re-evaluate Your Model: Your cell line may not be a suitable model for testing YAP-TEAD inhibitors. Research the literature to confirm if your cell line is known to have activated Hippo signaling or is dependent on YAP for survival.
-
Positive Control: Test Super-TDU (1-31) in a cell line known to be sensitive to it, such as MGC-803 or HCT116, to confirm your experimental setup is working correctly.[3]
-
Explore Other Phenotypes: Look for more subtle effects beyond cell death. The inhibition of YAP-TEAD might affect cell migration, invasion, or colony formation in soft agar, even if it doesn't impact short-term viability.
-
Section 4: Cell Line & Experimental Design - Is My Model System Appropriate?
The biological context of your experiment is as important as the compound itself.
Q6: Why is Super-TDU (1-31) reported to be effective in some cell lines but not mine?
A6: The efficacy of Super-TDU is highly context-dependent and relies on the specific genetic and signaling background of the cell line.
-
Causality:
-
YAP/VGLL4 Ratio: Efficacy has been linked to a high YAP to VGLL4 ratio.[3] VGLL4 is a competing transcriptional co-factor that antagonizes YAP's function. Cells with low VGLL4 and high YAP are more dependent on the YAP-TEAD interaction and thus more sensitive to its inhibition.
-
Basal Pathway Activity: The Hippo-YAP pathway must be active (i.e., YAP must be present in the nucleus and driving transcription) for an inhibitor to have an effect. If the pathway is dormant in your cell line, the inhibitor will have no target to act upon.
-
Expression of Targets: The absolute levels of YAP and TEAD proteins can also influence the required dose of the inhibitor.
-
| Parameter | Responsive Cell Lines | Non-Responsive Cell Lines |
| Examples | MGC-803, BGC-823, HGC27, HeLa, HCT116, A549, MCF-7, Huh-7, LM3[1][3] | MKN-45, Jurkat, Raji[3] |
| Likely Profile | High nuclear YAP, high YAP/VGLL4 ratio, demonstrated dependence on YAP for survival. | Low nuclear YAP, low YAP/VGLL4 ratio, dependence on other oncogenic pathways. |
Q7: Are my experimental timeline and concentration range appropriate?
A7: Using a suboptimal dose or endpoint can easily lead to a false-negative result.
-
Causality: The effect of inhibiting a transcriptional program is not instantaneous. It takes time for the existing mRNA and protein of target genes to be cleared and for this to translate into a measurable phenotype like reduced proliferation.
-
Troubleshooting Steps:
-
Concentration Range: Test a broad range of concentrations. A typical starting point for a potent peptide inhibitor would be from 10 nM to 10 µM. Some publications have shown effects with Super-TDU (1-31) as low as 50 nM.[1]
-
Time Course:
-
For Target Gene Expression (qRT-PCR): Look at earlier time points, such as 8, 12, or 24 hours.
-
For Phenotypic Readouts (Viability/Proliferation): These effects take longer to manifest. Run experiments for at least 48 to 72 hours to see an impact on cell number.[1]
-
-
Assay Choice: For assessing proliferation, a direct cell counting method (e.g., using a hemocytometer or an automated cell counter) or a colony formation assay is often more robust than metabolic assays (like MTT or AlamarBlue), which can sometimes be confounded by changes in cell metabolism that are independent of proliferation.
-
Section 5: Key Experimental Protocols
Protocol 1: Preparation and Handling of Super-TDU (1-31)
-
Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom. Reconstitute in high-purity, sterile DMSO to a stock concentration of 10 mM. Mix thoroughly by vortexing.
-
Aliquoting: Immediately create single-use aliquots (e.g., 5-10 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. Avoid using a frost-free freezer. For daily use, retrieve a single aliquot and keep it on ice. Do not refreeze any unused portion of the thawed aliquot.
-
Dosing: Dilute the stock solution into pre-warmed complete culture medium immediately before adding to cells. The final concentration of DMSO in the culture should be kept below 0.1% to avoid solvent toxicity. Always include a vehicle-only (e.g., 0.1% DMSO) control in your experiments.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction
-
Cell Treatment: Plate cells to reach 80-90% confluency. Treat with Super-TDU (1-31) at the desired concentration (e.g., 1 µM) or vehicle (DMSO) for an appropriate duration (e.g., 6-12 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against YAP (or TEAD) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. Add fresh protein A/G beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Run the eluate on an SDS-PAGE gel and perform a Western blot using a primary antibody against TEAD (if you pulled down with YAP) or YAP (if you pulled down with TEAD).
-
Interpretation: A reduction in the co-immunoprecipitated protein band in the Super-TDU-treated sample compared to the vehicle control indicates disruption of the protein-protein interaction.
Protocol 3: qRT-PCR for YAP-TEAD Target Gene Expression
-
Cell Treatment: Plate cells and treat with Super-TDU (1-31) or vehicle (DMSO) for 12-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard kit (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using a SYBR Green-based master mix and primers specific for your target genes (CTGF, CYR61) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
-
Interpretation: A statistically significant decrease in the relative mRNA levels of CTGF and CYR61 in the Super-TDU-treated samples confirms successful target inhibition.
References
-
The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
Eurofins Discovery. (2020, August 20). Next-Generation Drug Discovery: Leveraging E3 Ligases for Targeted Protein Degradation. Retrieved from [Link]
-
Békés, M., Langley, D. R., & Crews, C. M. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Medicinal Chemistry, 66(15), 10253-10272. Retrieved from [Link]
-
Vinogradova, D. S., & Nomura, D. K. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry, 60(27), 2115-2131. Retrieved from [Link]
-
Antaros Medical. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from [Link]
-
Zhang, X., & Zhou, D. (2021). Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives. Frontiers in Oncology, 11, 682888. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]
-
University of Toronto. (n.d.). Targeted Protein Degradation using Novel E3 Ligases. Retrieved from [Link]
-
Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from [Link]
-
Kennedy, L. C., Bear, A. S., Young, J. K., & Byrd, T. F. (2011). T cells enhance gold nanoparticle delivery to tumors in vivo. Nanomedicine: Nanotechnology, Biology and Medicine, 7(4), 417-427. Retrieved from [Link]
-
Lim, S., & Kim, D. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 26(3), 555. Retrieved from [Link]
-
Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved from [Link]
-
Profacgen. (n.d.). Protein Degrader in vitro evaluation. Retrieved from [Link]
-
Zhang, Z., et al. (2022). Reactivating Hippo by drug compounds to suppress gastric cancer and enhance chemotherapy sensitivity. Science Advances, 8(1), eabj5813. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular uptake of TPP conjugated compounds driven by plasma and.... Retrieved from [Link]
-
Discovery On Target. (2023). Protein Degraders and Molecular Glues Part 1 2023 Archive. Retrieved from [Link]
-
ACS Publications. (n.d.). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods | Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Retrieved from [Link]
-
Wilson, C. L., et al. (2023). Tumor-specific intracellular delivery: peptide-guided transport of a catalytic toxin. Scientific Reports, 13(1), 932. Retrieved from [Link]
-
KU Leuven. (2013, January 8). Biorelevant in vitro evaluation of gastrointestinal drug supersaturation. Retrieved from [Link]
-
ToXchange. (2023, April 27). 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders. Retrieved from [Link]
-
PubMed. (2024, July 25). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivating Hippo by drug compounds to suppress gastric cancer and enhance chemotherapy sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Tumor-specific intracellular delivery: peptide-guided transport of a catalytic toxin - PMC [pmc.ncbi.nlm.nih.gov]
Super-TDU 1-31: Technical Support Guide to Freeze-Thaw Stability
Welcome to the technical support center for Super-TDU 1-31, a potent YAP-TEAD complex inhibitor peptide.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the freeze-thaw stability of Super-TDU 1-31. Understanding and properly managing the handling of this peptide is critical to ensuring its efficacy and obtaining reproducible experimental results.
This document provides a structured approach to understanding the causality behind experimental choices and offers self-validating protocols to maintain the integrity of Super-TDU 1-31.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of reconstituted Super-TDU 1-31.
Q1: What is the primary cause of peptide degradation during freeze-thaw cycles?
A1: The degradation of peptides like Super-TDU 1-31 during freeze-thaw cycles is a multi-factorial process. The primary stressors include:
-
Ice Crystal Formation: As the solution freezes, pure water crystallizes first, concentrating the peptide and buffer salts into increasingly smaller pockets of liquid.[6][7] This "freeze concentration" can lead to extreme shifts in pH and ionic strength, denaturing the peptide.[6][8] The ice crystals themselves can also physically damage the peptide's structure.[6][9]
-
Interfacial Stress: The formation of ice-water interfaces creates a large surface area where peptides can adsorb, unfold, and aggregate.[7]
-
Cold Denaturation: Some proteins and peptides can unfold at temperatures below their range of maximum stability, a phenomenon known as cold denaturation.[10] Repeated cycling through these temperature ranges can exacerbate this effect.[8]
Q2: How many times can I safely freeze and thaw my stock solution of Super-TDU 1-31?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles .[1] The most effective strategy to preserve the integrity of Super-TDU 1-31 is to prepare single-use aliquots after initial reconstitution.[11] This practice ensures that the bulk of your peptide stock is not repeatedly exposed to the damaging stresses of phase transitions.[12] While some robust proteins may tolerate a limited number of cycles, the stability of a specific peptide cannot be guaranteed, and each cycle incrementally increases the risk of aggregation and loss of activity.[8]
Q3: What is the recommended procedure for reconstituting and storing Super-TDU 1-31?
A3: For optimal stability, follow these guidelines:
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. Reconstitute using sterile, high-purity water (H₂O) to a stock concentration of 50 mg/mL, using sonication if necessary to fully dissolve the peptide.[1]
-
Aliquoting: Immediately after reconstitution, prepare single-use aliquots in low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage:
Q4: Are there any additives or cryoprotectants that can improve the freeze-thaw stability of Super-TDU 1-31?
A4: Yes, cryoprotectants can significantly mitigate freeze-thaw damage.[11] For peptide-based therapeutics, common cryoprotectants include glycerol and various sugars.[7][13][14] Adding sterile glycerol to a final concentration of 10-50% before aliquoting and freezing can help prevent the formation of damaging ice crystals and stabilize the peptide's native conformation.[15] However, it is critical to ensure that the cryoprotectant is compatible with your downstream experimental assays, as it may interfere with certain analytical techniques or cellular models.
II. Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with Super-TDU 1-31.
| Observed Issue | Potential Cause(s) | Recommended Solution & Rationale |
| Visible Precipitate or Cloudiness After Thawing | 1. Aggregation: The peptide has formed insoluble aggregates due to freeze-thaw stress.[7] 2. Poor Solubility: The peptide may have come out of solution at low temperatures. | 1. Clarify the Solution: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the aggregates. Carefully collect the supernatant for use. Rationale: This removes large, insoluble aggregates that can interfere with experiments and cause inaccurate concentration measurements. Note that this may result in a lower effective concentration of active peptide. 2. Do Not Use: Discard the aliquot. Using a sample with visible precipitation will lead to highly inaccurate and non-reproducible results. Rationale: This ensures experimental integrity. Proactively prevent this by adhering strictly to single-use aliquot protocols. |
| Loss of Biological Activity in Cell-Based Assays | 1. Peptide Degradation: Multiple freeze-thaw cycles have led to the formation of soluble, inactive aggregates or fragments.[8] 2. Oxidation: The peptide may have oxidized during storage or handling. | 1. Use a Fresh Aliquot: Thaw a new, single-use aliquot that has not been previously frozen and thawed. Rationale: This is the most direct way to confirm if the loss of activity is due to sample handling. 2. Perform Quality Control: If the issue persists, assess the integrity of a fresh aliquot using an analytical technique like HPLC-SEC to check for aggregation or degradation peaks.[16] Rationale: This provides empirical data on the quality of your peptide stock. |
| Inconsistent Results Between Experiments | 1. Variable Freeze-Thaw Cycles: Different aliquots have been subjected to a different number of freeze-thaw cycles. 2. Inconsistent Thawing Method: Thawing rates can impact peptide stability. Slow thawing can allow for ice crystal recrystallization, which is damaging.[7] | 1. Strict Aliquoting: Ensure all experiments are performed with aliquots that have undergone the exact same handling protocol (ideally, only one freeze cycle). Rationale: Consistency is key to reproducibility. 2. Standardize Thawing: Implement a rapid thawing protocol. For example, warm the tube quickly in your hand or in a lukewarm water bath until just thawed, then immediately place it on ice.[8] Rationale: Rapid thawing minimizes the time the peptide spends in the partially frozen state where damaging processes can occur. |
III. Experimental Protocols & Data
This section details standardized protocols for handling and analyzing Super-TDU 1-31 to ensure stability and provides representative data.
Protocol 1: Recommended Aliquoting and Freeze-Thaw Procedure
This protocol is designed to maximize the stability and longevity of your reconstituted Super-TDU 1-31 stock.
Methodology:
-
Preparation: Before reconstitution, bring the lyophilized peptide vial to room temperature to prevent condensation.
-
Reconstitution: Add the calculated volume of sterile, high-purity H₂O to the vial to achieve the desired stock concentration (e.g., 50 mg/mL). Mix by gentle vortexing or pipetting. Use brief sonication if needed for complete dissolution.[1]
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding polypropylene microcentrifuge tubes.
-
Flash-Freezing: Snap-freeze the aliquots by immersing them in a dry ice/ethanol bath or in liquid nitrogen until completely frozen.[8]
-
Causality: Rapid freezing creates smaller ice crystals, minimizing physical damage to the peptide structure compared to the large crystals formed during slow freezing in a -20°C or -80°C freezer.[6]
-
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing: When needed for an experiment, remove a single aliquot. Thaw it rapidly by warming the tube between your hands or in a 37°C water bath until just thawed. Immediately place the tube on ice.
-
Post-Thaw Handling: Briefly centrifuge the tube to collect the entire solution at the bottom before opening. Keep on ice and use for your experiment as soon as possible. Do not refreeze the remaining solution.
Data Presentation: Impact of Freeze-Thaw Cycles on Peptide Integrity
The following data is representative of a typical freeze-thaw stability study for a peptide like Super-TDU 1-31, analyzed by Size Exclusion-High Performance Liquid Chromatography (SEC-HPLC). This technique separates molecules based on size, allowing for the quantification of monomeric (active) peptide versus soluble aggregates.[16][17][18]
| Freeze-Thaw Cycles | % Monomer (Active Peptide) | % Soluble Aggregates | Observations |
| 0 (Control) | 99.3% | 0.7% | Freshly reconstituted sample shows high purity. |
| 1 | 98.9% | 1.1% | A negligible decrease in monomer content is observed. |
| 3 | 95.2% | 4.8% | A significant increase in aggregation is now apparent. |
| 5 | 88.7% | 11.3% | Peptide integrity is substantially compromised. |
IV. Visualized Workflows and Mechanisms
Diagrams are provided to visually summarize key processes and concepts related to Super-TDU 1-31 stability.
Caption: Decision workflow for handling a thawed aliquot of Super-TDU 1-31.
Caption: Key pathways of peptide degradation during freeze-thaw cycles.
V. References
-
Agharkar Research Institute. (n.d.). Annual Report. Retrieved February 5, 2026, from [Link]
-
NanoTemper. (2019, June 13). What you wish you knew before storing your protein in the freezer. Retrieved February 5, 2026, from [Link]
-
OPS Diagnostics. (n.d.). Maintaining protein stability through buffers, freezing, and lyophilization. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. Retrieved February 5, 2026, from [Link]
-
Bio-Rad. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved February 5, 2026, from [Link]
-
PBL Assay Science. (n.d.). General Protein Handling Guide. Retrieved February 5, 2026, from [Link]
-
G-Biosciences. (2017, August 1). Protect proteins with cryoprotectants & protein concentration. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Mechanism Insights in Freeze–Thaw Process Impacting Cold Denaturation of Gluten Proteins During Frozen Storage. Retrieved February 5, 2026, from [Link]
-
Single Use Support. (2024, April 10). Protein storage: How to increase protein stability? Retrieved February 5, 2026, from [Link]
-
Bitesize Bio. (2025, June 6). Freeze-Thaw Cycles and Why We Shouldn't Do It. Retrieved February 5, 2026, from [Link]
-
MDPI. (2022, January 19). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. Retrieved February 5, 2026, from [Link]
-
Sartorius. (2015, January 5). Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Retrieved February 5, 2026, from [Link]
-
PubMed. (2025, June 7). Protein stability and critical stabilizers in frozen solutions. Retrieved February 5, 2026, from [Link]
-
Proteos. (2023, April 26). Methods for Determining Aggregation. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2014, December 25). What would cause a protein to lose activity after 1 or 2 freeze-thaw cycles from-80 freezer? Retrieved February 5, 2026, from [Link]
-
bioRxiv. (2025, April 10). Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Hampton Research. (n.d.). CryoProTM User Guide. Retrieved February 5, 2026, from [Link]
-
Intertek. (n.d.). Protein Aggregation Analysis. Retrieved February 5, 2026, from [Link]
-
Bentham Science. (2006, April 1). Methods for Measuring Protein Aggregation. Retrieved February 5, 2026, from [Link]
-
Siemens. (2014, August 12). Siemens Medical Solutions USA, Inc.; New License Request, Letter Dated 08/12/14. Retrieved February 5, 2026, from [Link]
-
CORE. (2014, January 24). A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer. Retrieved February 5, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Super-TDU 1-31 | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Super-TDU 1-31 - Nordic Biosite [nordicbiosite.com]
- 6. bitesizebio.com [bitesizebio.com]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Single Freeze-Thaw Cycles on Serum Protein Stability: Implications for Clinical Biomarker Validation Using Mass Spectrometry | bioRxiv [biorxiv.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. mdpi.com [mdpi.com]
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- 16. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 17. sepscience.com [sepscience.com]
- 18. Protein Aggregation Analysis [intertek.com]
Validation & Comparative
Comparative Guide: Super-TDU 1-31 vs. Verteporfin for YAP-TEAD Inhibition
Topic: Super-TDU 1-31 vs. Verteporfin: A Comparative Guide for YAP Inhibition Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
This guide provides a technical comparison between Verteporfin (VP) , the industry-standard small molecule YAP inhibitor, and Super-TDU 1-31 , a specialized VGLL4-mimetic peptide. While Verteporfin remains the most cited tool for broad Hippo pathway disruption, its utility is compromised by off-target effects (autophagy induction, protein oligomerization) and light sensitivity. Super-TDU 1-31 offers a highly specific, orthosteric mechanism of action by directly mimicking the VGLL4 tumor suppressor to compete for the TEAD binding pocket. This guide delineates the mechanistic divergences, experimental protocols, and selection criteria for optimizing your YAP/TEAD inhibition assays.
Mechanistic Deep Dive
The YAP-TEAD Axis
The Yes-associated protein (YAP) lacks intrinsic DNA-binding domains.[1] To drive oncogenic transcription (e.g., CTGF, CYR61), it must translocate to the nucleus and bind TEAD family transcription factors. This protein-protein interaction (PPI) is the primary therapeutic target.
Verteporfin: The "Dirty" Small Molecule
Verteporfin is a benzoporphyrin derivative originally developed for photodynamic therapy.
-
Mechanism: It binds to YAP and alters its conformation, preventing the YAP-TEAD interaction. However, recent structural evidence suggests it promotes protein oligomerization and sequestration of YAP in the cytoplasm rather than simple competitive inhibition.
-
Key Liability: It induces high-molecular-weight oligomers of p62/SQSTM1, triggering autophagy independent of YAP. This makes it difficult to attribute phenotypic changes solely to YAP inhibition.
Super-TDU 1-31: The Biomimetic Precision Tool
Super-TDU is a chimeric peptide engineered to mimic the TDU domains of VGLL4 , a natural transcriptional repressor that competes with YAP for TEAD binding.
-
Mechanism: Super-TDU 1-31 acts as a direct orthosteric antagonist . It occupies the PBP (peptide binding pocket) on TEAD, physically blocking YAP from docking.
-
Specificity: Because it mimics the native repressor interface, it exhibits higher selectivity for the TEAD pocket compared to Verteporfin.
Visualization: Mechanism of Action
The following diagram illustrates the competitive binding landscape at the TEAD interface.
Caption: Figure 1. Mechanistic distinction between Verteporfin (YAP sequestration/oligomerization) and Super-TDU 1-31 (Direct TEAD orthosteric blockade).
Head-to-Head Performance Metrics
| Feature | Verteporfin (VP) | Super-TDU 1-31 |
| Molecule Type | Small Molecule (Benzoporphyrin) | Synthetic Peptide (VGLL4 Mimetic) |
| Primary Target | YAP (Allosteric/Oligomerization) | TEAD Surface (Orthosteric) |
| IC50 (In Vitro) | ~0.5 - 5 µM (Cell dependent) | ~50 - 200 nM (Binding affinity) |
| Solubility | Low (DMSO required; light sensitive) | High (Water/PBS soluble) |
| Specificity | Low: Induces autophagy, ROS, and protein cross-linking. | High: Specifically targets TEAD-YAP interface. |
| Stability | Moderate (Light sensitive) | Low/Moderate (Peptide; requires protease inhibitors) |
| Cell Permeability | High (Passive diffusion) | Variable (Often requires TAT-fusion or high conc.) |
| Best Use Case | Broad phenotypic screening; Positive control. | Mechanistic validation; Structural biology; Specific TEAD targeting. |
Experimental Protocol: Comparative Luciferase Reporter Assay
Objective: To quantify and compare the specific inhibition of TEAD-mediated transcription.
Materials
-
Cell Line: HEK293T or YAP-dependent line (e.g., MDA-MB-231).
-
Plasmids:
-
8xGTIIC-luciferase (TEAD-responsive firefly luciferase).
-
pRL-TK (Renilla luciferase for normalization).
-
pCMV-YAP (Optional: for overexpression studies).
-
-
Reagents:
-
Verteporfin (dissolved in DMSO, handle in low light).
-
Super-TDU 1-31 (dissolved in sterile PBS).
-
Dual-Luciferase Assay System.
-
Workflow Diagram
Caption: Figure 2. Standardized workflow for comparative TEAD-reporter assay.
Step-by-Step Methodology
-
Preparation (Critical):
-
Verteporfin: Reconstitute in DMSO to 10 mM. Protect from light (wrap tubes in foil).
-
Super-TDU: Reconstitute in sterile PBS or water to 1 mM. Aliquot to avoid freeze-thaw cycles.
-
-
Transfection (Day 2): Co-transfect cells with 8xGTIIC-luc (100 ng) and pRL-TK (10 ng) using Lipofectamine.
-
Treatment (Day 2 + 6 hours):
-
Treat cells 6 hours post-transfection to allow plasmid entry.
-
Dose Ranging:
-
Verteporfin: 0.5, 1.0, 2.5, 5.0 µM.
-
Super-TDU: 10, 50, 100, 200, 500 nM.
-
-
-
Assay (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Measure Firefly and Renilla luminescence.
-
Calculation: Normalize Firefly/Renilla. Calculate % inhibition relative to Vehicle control.
-
Critical Analysis & Recommendations
When to use Verteporfin?
-
Initial Screening: Use VP when you need a "sledgehammer" to prove that the Hippo pathway is relevant to your phenotype.
-
In Vivo Xenografts: VP has extensive PK/PD data in mice (though toxicity is a concern).
-
Warning: Always perform a "rescue" experiment (e.g., overexpressing a constitutively active TEAD or YAP-5SA) to prove the effect is on-target.
When to use Super-TDU 1-31?
-
Mechanistic Validation: Use Super-TDU to confirm that the effect observed with VP is specifically due to the physical disruption of the YAP-TEAD complex, not autophagy.
-
Structural Studies: Ideal for co-crystallization or NMR studies investigating the TEAD surface.
-
Low-Toxicity Requirements: Preferable in sensitive primary cell cultures where VP toxicity might mask the specific signaling effects.
Senior Scientist Insight
References
-
Jiao, S., et al. "A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer." Cancer Cell, 2014.
-
Liu-Chittenden, Y., et al. "Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP." Genes & Development, 2012.
-
Wang, C., et al. "Verteporfin inhibits YAP function through up-regulating 14-3-3σ containing accumulation of YAP in the cytoplasm." Cell Cycle, 2016.
-
Gibault, F., et al. "Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface." Cancers, 2016.[2][3]
-
Zhang, H., et al. "TEAD inhibition as a therapeutic strategy in YAP-driven cancers." Oncogene, 2018.
Sources
Comparative Guide: Super-TDU 1-31 vs. Conventional YAP-TEAD Inhibitors in Transcriptional Profiling
Executive Summary
Super-TDU 1-31 represents a class of high-fidelity peptide inhibitors designed to disrupt the oncogenic YAP-TEAD interaction. Unlike small molecule inhibitors such as Verteporfin (VP)—which suffer from off-target toxicity and aggregation-induced artifacts—Super-TDU 1-31 functions as a precise biomimetic of the tumor suppressor VGLL4.
This guide provides a technical roadmap for researchers quantifying the efficacy of Super-TDU 1-31 using qPCR. We focus on its primary downstream targets, CTGF (CCN2) and CYR61 (CCN1) , which serve as the gold-standard readouts for Hippo pathway activity.
Mechanistic Intelligence: The VGLL4 Mimicry
To use Super-TDU 1-31 effectively, one must understand its competitive advantage. The YAP transcription co-activator lacks a DNA-binding domain; it must bind TEAD transcription factors to drive gene expression.
-
Natural Regulation: The protein VGLL4 competes with YAP for binding to TEADs via its Tondu (TDU) domains.[1][2]
-
The Super-TDU Solution: Super-TDU 1-31 is a synthetic peptide derived from these TDU domains. It orthosterically blocks the YAP-binding pocket on TEAD, preventing the formation of the transcriptional complex.[3]
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism compared to the active oncogenic state.
Figure 1: Mechanism of Action. Super-TDU 1-31 mimics VGLL4 to competitively bind TEAD, displacing YAP and silencing downstream oncogenic targets.
Comparative Analysis: Super-TDU vs. Alternatives
In transcriptional assays, the purity of the signal is paramount. Verteporfin is often used as a control, but it acts via proteotoxic stress and oligomerization rather than pure interface inhibition.
| Feature | Super-TDU 1-31 | Verteporfin (VP) | CA3 / K-975 |
| Class | VGLL4-mimetic Peptide | Porphyrin Small Molecule | Small Molecule (Covalent/Non-covalent) |
| Mechanism | Direct Competition (Orthosteric) | Allosteric / Oligomerization / Autophagy induction | TEAD Palmitoylation inhibition or pocket binding |
| Specificity | High (YAP-TEAD Interface 3) | Low (Promiscuous, affects STAT3/Wnt) | Moderate to High |
| Solubility | Moderate (Peptide nature) | Poor (Requires DMSO/Light protection) | Good |
| Primary Utility | Mechanistic Validation | General Screening (Positive Control) | Drug Discovery |
| qPCR Signal | Specific downregulation of TEAD targets | Broad downregulation (stress response) | Specific downregulation |
Scientist’s Note: Use Super-TDU 1-31 when you need to prove that a phenotype is specifically driven by the physical interaction of YAP and TEAD, rather than general YAP degradation.
Validated Experimental Workflow
To assess the efficacy of Super-TDU 1-31, we utilize a qPCR workflow targeting CTGF and CYR61. These genes respond rapidly (within 4-24 hours) to TEAD inhibition.
Workflow Diagram
Figure 2: Experimental pipeline for validating YAP-TEAD inhibition via transcriptional profiling.
Detailed Protocol
Phase 1: Cell Culture & Treatment[4]
-
Cell Selection: Gastric cancer lines (MGC-803, HGC-27) or Colon cancer lines (HCT116) are highly YAP-dependent and ideal models.
-
Seeding: Seed cells at 60-70% confluency. Avoid 100% confluency, as contact inhibition (Hippo activation) naturally suppresses YAP, masking the drug's effect.
-
Dosing:
-
Vehicle Control: PBS or Sterile Water (Peptides are often water-soluble; check specific synthesis salt).
-
Super-TDU 1-31: Dose escalation: 0.5 µM, 1 µM, 5 µM, 10 µM.
-
Positive Control: Verteporfin (2 µM).
-
-
Duration: 24 hours is optimal for mRNA changes.
Phase 2: RNA Extraction & cDNA Synthesis
-
Lysis: Wash cells once with cold PBS. Lyse directly in culture plate using TRIzol or lysis buffer to prevent transcriptional changes during harvesting.
-
Quantification: Ensure RNA integrity. A260/280 ratio must be ~2.0.
-
Reverse Transcription: Use 1 µg of total RNA. Use a High-Capacity cDNA Reverse Transcription Kit to ensure linear conversion.
Phase 3: qPCR Setup
-
Chemistry: SYBR Green.
-
Normalization: Use GAPDH or ACTB (Beta-Actin) as housekeeping genes. Note: Ensure housekeeping genes do not fluctuate with YAP inhibition.
-
Primers (Human): Validated sequences for YAP targets.
| Target Gene | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Amplicon Size |
| CTGF | CCA ATG ACA ACG CCT CCT GC | TGG TGG GGG TAC AGG TTC CT | ~150 bp |
| CYR61 | AGC CTC GCA TCC TAT ACA ACC | TTC TTT CAC AAG GCG GCA CTC | ~120 bp |
| GAPDH | ACA ACT TTG GTA TCG TGG AAG G | GCC ATC ACG CCA CAG TTT C | ~100 bp |
Data Interpretation & Troubleshooting
Expected Results
Using the Delta-Delta Ct method (2^-ΔΔCt) :
-
Effective Inhibition: You should observe a dose-dependent decrease in CTGF and CYR61 mRNA levels.[1]
-
Magnitude: At 5-10 µM Super-TDU, expect >50% reduction in target gene expression compared to vehicle.
-
Specificity Check: If CTGF is downregulated but GAPDH remains stable, the peptide is acting specifically. If GAPDH Ct values shift significantly (>1 cycle) between treatment and control, suspect general cytotoxicity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No downregulation observed | Peptide degradation | Peptides are labile. Use fresh aliquots. Add protease inhibitors if using in complex media (though less relevant for cell culture). |
| High cell death | Off-target toxicity | Reduce concentration. Super-TDU is generally less toxic than Verteporfin. Check pH of the media after peptide addition. |
| Variable Ct values | Confluency issues | YAP is sensitive to cell density. Ensure all wells are at identical confluency at the time of lysis. |
References
-
Jiao, S., et al. (2014). A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer.[5][6] Cancer Cell, 25(2), 166-180.[5]
-
Zhang, W., et al. (2014). VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex. Cell Research, 24, 331–347.
-
Liu-Chittenden, Y., et al. (2012). Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP. Genes & Development, 26, 1300-1305. (Reference for Verteporfin comparison).
-
Zhao, B., et al. (2008). TEAD mediates YAP-dependent gene induction and growth control. Genes & Development, 22, 1962-1971. (Reference for CTGF/CYR61 as targets).
Sources
- 1. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TEAD in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A peptide mimicking VGLL4 function acts as a YAP antagonist therapy against gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Super-TDU 1-31 vs. Verteporfin in YAP Phosphorylation Analysis
Executive Summary
The Hippo signaling pathway, specifically the YAP-TEAD transcriptional complex, is a high-value target in oncology and regenerative medicine. While Verteporfin (VP) has historically served as the reference small-molecule inhibitor, its utility is compromised by off-target toxicity, solubility issues, and a mechanism involving protein oligomerization rather than precise competitive inhibition.
Super-TDU 1-31 (a VGLL4-mimetic peptide) represents a next-generation class of "Protein-Protein Interaction Disruptors" (PPIDs). Unlike VP, Super-TDU 1-31 functions via high-affinity steric hindrance at the TEAD interaction interface.
This guide provides a rigorous technical comparison and a validated Western Blot (WB) workflow to assess YAP phosphorylation (Ser127) and stability. We demonstrate that while VP induces broad proteotoxic stress, Super-TDU 1-31 offers a cleaner, mechanism-specific readout of YAP-TEAD dissociation and subsequent phosphorylation-dependent degradation.
Mechanistic Comparison & Logic
To interpret Western Blot data accurately, one must understand the cause of the band shifts.
-
Verteporfin: Acts as a "molecular glue" for aggregation. It sequesters YAP in autophagosomes, leading to a decrease in Total YAP but often confounding p-YAP signals due to general cellular stress.
-
Super-TDU 1-31: Mimics the TDU domain of VGLL4 (a natural YAP antagonist). It competitively binds TEADs.[1] Displaced YAP is exported from the nucleus to the cytoplasm, where it becomes a substrate for LATS1/2 kinases (phosphorylating Ser127) and is subsequently marked for proteasomal degradation.
Comparative Specifications
| Feature | Super-TDU 1-31 (Peptide) | Verteporfin (Small Molecule) |
| Mechanism | Competitive Antagonist (VGLL4 mimic) | Allosteric/Oligomerization inducer |
| Target Site | TEAD Interface 2 & 3 | YAP (via 14-3-3 interaction/aggregation) |
| Specificity | High (Structure-guided design) | Low (Off-target autophagosome effects) |
| Solubility | High (Water soluble) | Low (Requires DMSO, light sensitive) |
| Primary WB Readout | Increased p-YAP (S127) / Decreased Nuclear YAP | Decreased Total YAP (Aggressive degradation) |
| Toxicity | Low (Targeted) | High (General proteotoxicity) |
Pathway Visualization
The following diagram illustrates the precise intervention points of Super-TDU versus Verteporfin within the Hippo signaling cascade.
Caption: Super-TDU competitively blocks TEAD, forcing YAP nuclear export and subsequent phosphorylation/degradation.
Experimental Validation: Western Blot Protocol
A. Sample Preparation (The Critical Step)
Do not use standard RIPA buffer alone.
-
Treatment: Treat cells (e.g., HEK293, MGC-803) with Super-TDU 1-31 (1-5 µM) for 24-48 hours.
-
Control: Vehicle (PBS/Water).
-
Comparator: Verteporfin (1-2 µM, DMSO).
-
-
Lysis Buffer Cocktail (Freshly Prepared):
-
RIPA Buffer (High Salt: 500mM NaCl recommended for nuclear protein extraction).
-
Protease Inhibitors: Aprotinin, Leupeptin, PMSF (1mM).
-
Phosphatase Inhibitors (MANDATORY): Sodium Fluoride (10mM), Sodium Orthovanadate (1mM), and
-Glycerophosphate (20mM). -
Expert Tip: Add 1% SDS directly to the lysis buffer and boil samples immediately after lysis to prevent phosphatase activity.
-
-
Fractionation (Optional but Recommended):
-
To prove Super-TDU mechanism, use a Nuclear/Cytoplasmic fractionation kit.
-
Expectation: Super-TDU treatment should deplete the Nuclear Fraction of YAP, while the Cytoplasmic Fraction may show transiently increased p-YAP (Ser127).
-
B. Western Blot Workflow
Caption: Optimized WB workflow.[2] Note: Use BSA for blocking; Milk contains casein which interferes with phospho-antibodies.
C. Antibody Selection & Normalization
| Target | Molecular Weight | Purpose | Expert Note |
| YAP (Total) | ~65-75 kDa | Measures degradation | Band may appear as a doublet (p-YAP runs higher). |
| p-YAP (Ser127) | ~70-75 kDa | Measures inactivation | Crucial: Block with 5% BSA. Milk will mask the signal. |
| GAPDH | 37 kDa | Cytosolic Loading Control | Use for Whole Cell or Cytoplasmic fraction. |
| Histone H3 | 17 kDa | Nuclear Loading Control | Essential if performing fractionation. |
| CTGF | 38 kDa | Functional Readout | Downstream target; should decrease with Super-TDU.[1] |
Anticipated Results & Data Interpretation
When comparing Super-TDU 1-31 to Verteporfin, the Western Blot data will likely exhibit distinct profiles.
Quantitative Comparison Table
| Readout | Control (Untreated) | Super-TDU 1-31 (Treatment) | Verteporfin (Treatment) | Interpretation |
| Total YAP | 100% (Baseline) | 60-80% (Moderate Decrease) | <20% (Strong Decrease) | VP causes rapid aggregation/degradation; Super-TDU causes regulated degradation via export. |
| p-YAP (S127) | Low (Baseline) | High (Increased Ratio) | Low/Absent | Super-TDU forces YAP into the cytoplasm (S127 rich). VP destroys YAP before phosphorylation accumulation. |
| Nuclear YAP | High | Significantly Decreased | Decreased | Primary proof of Super-TDU efficacy. |
| CTGF Expression | High | Low | Low | Both inhibit function, but Super-TDU is more specific to the TEAD pathway. |
Troubleshooting "False Negatives"
-
Issue: No increase in p-YAP (S127) observed with Super-TDU.
-
Cause: The degradation machinery (Proteasome) is too fast.
-
Solution: Treat cells with MG-132 (Proteasome inhibitor) for 4 hours prior to lysis. This will accumulate the p-YAP species, allowing you to visualize the phosphorylation caused by Super-TDU-mediated nuclear export.
Conclusion
For researchers aiming to study the precise mechanics of the Hippo pathway, Super-TDU 1-31 is the superior reagent compared to Verteporfin.
-
Specificity: It targets the TEAD interface directly, validating that the observed effects are due to YAP-TEAD disruption, not general toxicity.
-
Data Quality: It preserves the phosphorylation signaling events (S127), allowing for a more detailed mapping of the kinase cascade (LATS -> YAP).
-
Protocol: By following the BSA-blocking and Phosphatase-Inhibitor-heavy protocol outlined above, you ensure the integrity of the phosphoprotein data.
References
-
Jiao, S., et al. (2014).[3][4] A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer.[1][4][5] Cancer Cell.[4]
-
Liu-Chittenden, Y., et al. (2012). Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP. Genes & Development.
-
Zhang, Z., et al. (2025).[6][7] Targeting Hippo pathway by specific interruption of YAP-TEAD interaction using cyclic YAP-like peptides.[6] ResearchGate.
-
Tang, Y., et al. (2021).[1] Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives. Frontiers in Pharmacology.
-
Perkins, et al. (2025).[2] Optimization of a Western blot protocol for the detection of low levels of tissue factor. ResearchGate.
Sources
- 1. Inhibitors Targeting YAP in Gastric Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Verteporfin inhibits the cGAS-STING pathway and improves the tumor microenvironment during cisplatin treatment in hepatocellular carcinoma [frontiersin.org]
Navigating the Crossroads of Cell Fate: A Comparative Guide to Super-TDU and Wnt Pathway Inhibitors
For researchers in oncology, developmental biology, and regenerative medicine, the precise modulation of cellular signaling pathways is paramount. Among the most critical of these are the Hippo and Wnt signaling cascades, fundamental regulators of cell proliferation, differentiation, and tissue homeostasis. While both pathways are implicated in cancer and developmental disorders, the tools used to probe their functions are distinct and operate through divergent mechanisms.
This guide provides an in-depth comparison of Super-TDU 1-31, a specific inhibitor of the Hippo pathway effector YAP, and a selection of commonly used Wnt pathway inhibitors. We will dissect their mechanisms of action, explore the critical concept of pathway crosstalk, and provide actionable experimental protocols to empower researchers to make informed decisions in their experimental designs.
Section 1: Demystifying the Targets: The Hippo and Wnt Signaling Pathways
A clear understanding of the signaling architecture is essential before delving into the specifics of its inhibitors. The Hippo and Wnt pathways, while distinct, are now understood to be intricately connected, forming a complex regulatory network.
The Hippo Pathway: A Guardian of Tissue Size
The Hippo pathway is a kinase cascade that plays a pivotal role in controlling organ size by regulating cell proliferation and apoptosis.[1] The core of this pathway involves a series of phosphorylation events that ultimately determine the cellular location of the transcriptional co-activator Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[2]
When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, preventing them from entering the nucleus and promoting gene transcription.[3] Conversely, when the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to drive the expression of genes involved in cell proliferation and survival.[1]
The Canonical Wnt Pathway: A Master Regulator of Development and Stem Cell Fate
The canonical Wnt pathway is crucial for embryonic development and the maintenance of adult stem cell populations.[4] Its activation is initiated by the binding of a Wnt ligand to a Frizzled family receptor and a co-receptor, LRP5/6.[5] This triggers a signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin.[4] In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, thereby activating the expression of Wnt target genes.[3]
Section 2: Mechanisms of Inhibition: Super-TDU vs. Wnt Pathway Inhibitors
The specificity of an inhibitor is defined by its molecular target. Here, we clarify the distinct mechanisms of Super-TDU and representative Wnt pathway inhibitors.
Super-TDU 1-31: A Specific Disruptor of the YAP-TEAD Interaction
Super-TDU 1-31 is a peptide-based inhibitor that directly targets the interaction between YAP and TEAD transcription factors.[6] By competitively binding to TEAD, Super-TDU prevents the recruitment of YAP, thereby inhibiting the transcription of YAP/TEAD target genes such as CTGF and CYR61.[6] This leads to a reduction in cell viability and colony formation in cancer cell lines with elevated YAP activity.[6] It is critical to note that Super-TDU is not a direct inhibitor of the Wnt signaling pathway . Its effects on Wnt signaling are indirect and arise from the crosstalk between the Hippo and Wnt pathways.
Wnt Pathway Inhibitors: A Diverse Arsenal Targeting Different Nodes
Unlike the singular focus of Super-TDU, Wnt pathway inhibitors are a broader class of molecules that target various components of the Wnt cascade. For the purpose of this guide, we will focus on three well-characterized small molecule inhibitors:
-
XAV-939: This molecule inhibits the Wnt pathway by targeting tankyrase (TNKS) enzymes.[7] Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[8] By inhibiting tankyrases, XAV-939 stabilizes Axin, leading to the degradation of β-catenin and the suppression of Wnt signaling.[7][8]
-
IWP-2: This inhibitor acts upstream in the Wnt pathway by targeting Porcupine (PORCN), an O-acyltransferase that is essential for the palmitoylation and secretion of Wnt ligands. By inhibiting Porcupine, IWP-2 prevents the secretion of all Wnt ligands, effectively shutting down both canonical and non-canonical Wnt signaling.
-
ICG-001: This inhibitor functions at the nuclear level by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP).[9] This prevents the transcription of Wnt target genes without affecting the levels of nuclear β-catenin. Interestingly, some studies suggest that the cytotoxic effects of ICG-001 in certain cancer cells may be independent of its Wnt-inhibitory activity.[9]
Section 3: The Intricacies of Pathway Crosstalk
The initial query prompting this guide highlights a common point of confusion: the interconnectedness of cellular signaling pathways. The Hippo and Wnt pathways are not isolated linear cascades but are engaged in a dynamic crosstalk that has profound implications for cellular behavior and inhibitor specificity.
Emerging evidence reveals that YAP can enhance β-catenin activity.[5] In some contexts, a YAP/TEAD/β-catenin complex can form, binding to the enhancers of Wnt target genes and promoting their transcription.[5] Conversely, cytoplasmic YAP may restrict Wnt signaling.[3] This complex interplay means that inhibiting one pathway can have secondary, often cell-type-dependent, effects on the other.
For instance, the Wnt inhibitor XAV-939 has been shown to suppress YAP activity independently of β-catenin.[10] This is thought to occur through the stabilization of angiomotin, which reduces the nuclear translocation of YAP.[10] This dual activity of XAV-939 underscores the importance of carefully validating the on-target and potential off-target effects of any inhibitor in a given experimental system.
Visualizing the Interplay: Signaling Pathway Diagrams
To better illustrate these concepts, the following diagrams depict the Hippo and Wnt signaling pathways and their points of intersection.
Section 4: Quantitative Comparison of Inhibitors
To facilitate a direct comparison, the following table summarizes the key characteristics of Super-TDU and the selected Wnt pathway inhibitors.
| Inhibitor | Primary Target | Mechanism of Action | Pathway(s) Affected | Reported IC50 | Known Off-Target Effects/Crosstalk |
| Super-TDU 1-31 | YAP-TEAD Interaction | Competitively binds to TEAD, preventing YAP association. [6] | Hippo | Not widely reported | Indirectly affects Wnt signaling due to pathway crosstalk. [3] |
| XAV-939 | Tankyrase 1/2 | Stabilizes Axin, promoting β-catenin degradation. [7][8] | Wnt | ~4 nM (TNKS2), ~11 nM (TNKS1) [7] | Can suppress YAP activity independent of β-catenin. [10] |
| IWP-2 | Porcupine (PORCN) | Inhibits Wnt ligand secretion. | Wnt (Canonical and Non-canonical) | Nanomolar range in reporter assays. [11] | Broadly inhibits all Wnt-dependent processes. |
| ICG-001 | β-catenin/CBP Interaction | Disrupts the interaction between β-catenin and CBP. [9] | Wnt | ~0.83-1.24 µM for viability in osteosarcoma cells;[12] ~7-21 µM for viability in multiple myeloma cells. [9] | Cytotoxic effects may be Wnt-independent in some cell types. [9] |
Section 5: Experimental Validation: Protocols for Assessing Pathway Activity
Rigorous experimental validation is the cornerstone of reliable research. The following protocols provide step-by-step methodologies for assessing the activity of the Hippo and Wnt pathways in response to inhibitor treatment.
Luciferase Reporter Assay for Pathway Activity
Luciferase reporter assays are a sensitive and quantitative method for measuring the transcriptional activity of a signaling pathway.
Principle: A reporter plasmid containing a luciferase gene driven by a promoter with response elements for the transcription factor of interest (e.g., TEAD for Hippo, TCF/LEF for Wnt) is transfected into cells. Pathway activation leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Workflow:
Detailed Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with a TEAD-responsive or TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of Super-TDU, Wnt inhibitors, or vehicle control. Incubate for an additional 24-48 hours.
-
Cell Lysis: Aspirate the medium and wash the cells once with PBS. Add 20 µL of 1x Passive Lysis Buffer to each well and incubate on a rocking platform for 15 minutes at room temperature. [13]5. Luminescence Measurement: Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity. Subsequently, add 100 µL of Stop & Glo® Reagent to quench the firefly signal and measure the Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blotting for Key Pathway Proteins
Western blotting allows for the detection and quantification of specific proteins, providing a direct measure of the inhibitor's effect on its target and downstream effectors.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total and phosphorylated YAP, total and active β-catenin).
Detailed Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with inhibitors as described for the luciferase assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. 4. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-YAP, anti-phospho-YAP, anti-β-catenin, anti-active-β-catenin) diluted in blocking buffer overnight at 4°C. 5. Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 6. Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Section 6: Conclusion and Future Perspectives
The choice between Super-TDU and a Wnt pathway inhibitor is fundamentally a choice of which signaling node to target. Super-TDU offers a highly specific means of inhibiting the final transcriptional output of the Hippo pathway by disrupting the YAP-TEAD interaction. In contrast, Wnt inhibitors provide a broader range of tools to modulate the Wnt cascade at various levels, from ligand secretion to nuclear transcription.
References
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Frontiers in Cell and Developmental Biology. Hippo/YAP signaling's multifaceted crosstalk in cancer. [Link]
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National Center for Biotechnology Information. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer. [Link]
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National Center for Biotechnology Information. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway. [Link]
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National Center for Biotechnology Information. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells. [Link]
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National Center for Biotechnology Information. Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner. [Link]
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ResearchGate. Dose–response curves for (a) IWP-2, (b) XAV939 or (c) recombinant... [Link]
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National Center for Biotechnology Information. The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma. [Link]
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ResearchGate. Tankyrase inhibition stabilizes axin and antagonizes Wnt signaling. [Link]
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National Center for Biotechnology Information. Wnt/β-Catenin Signaling Regulates Yap/Taz Activity during Embryonic Development in Zebrafish. [Link]
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National Center for Biotechnology Information. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor. [Link]
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A Researcher's Guide to Designing and Validating Negative Control Peptides for the YAP-TEAD Inhibitor, Super-TDU 1-31
In the intricate world of cellular signaling, the Hippo pathway stands as a pivotal regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a hallmark of various cancers, making its components attractive therapeutic targets. A key interaction in this pathway is between the transcriptional co-activator Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors. The peptide Super-TDU 1-31 has emerged as a potent inhibitor of this interaction, showing promise in preclinical cancer models. As with any specific biological inhibitor, rigorous validation of its on-target effects is paramount. This necessitates the use of meticulously designed negative control peptides.
This guide provides a comprehensive comparison of strategies for designing and validating negative control peptides for Super-TDU 1-31. It is intended for researchers, scientists, and drug development professionals seeking to ensure the specificity of their findings when utilizing this powerful research tool.
Understanding Super-TDU 1-31: A Mimic of a Natural Inhibitor
Super-TDU 1-31 is a 31-amino acid peptide that functions by mimicking Vestigial-like protein 4 (VGLL4), a natural competitor of YAP for binding to TEAD.[1][2][3][4] By occupying the YAP-binding pocket on TEAD, Super-TDU 1-31 effectively disrupts the YAP-TEAD complex, leading to the downregulation of pro-proliferative and anti-apoptotic genes.[5][6] The amino acid sequence of Super-TDU 1-31 is:
SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT
A robust negative control for Super-TDU 1-31 should ideally share similar physicochemical properties, such as molecular weight and overall charge, but lack the specific sequential and structural motifs required for binding to TEAD. This ensures that any observed biological effects of Super-TDU 1-31 are due to its specific inhibition of the YAP-TEAD interaction and not to non-specific peptide effects.
Strategies for Negative Control Peptide Design: A Comparative Analysis
Two primary strategies are widely employed for the design of negative control peptides: sequence scrambling and alanine scanning. Each approach offers distinct advantages and provides complementary information regarding the specificity of the active peptide.
The Scrambled Control: Assessing Sequence Specificity
A scrambled peptide is generated by rearranging the amino acid sequence of the active peptide while maintaining the same amino acid composition and, therefore, the same molecular weight and isoelectric point. This makes it an excellent tool to demonstrate that the specific sequence of amino acids, and not just the overall composition, is responsible for the biological activity.
Proposed Scrambled Control Sequence for Super-TDU 1-31:
A rationally designed scrambled sequence should avoid recreating any known binding motifs. The following is a proposed scrambled sequence for Super-TDU 1-31, generated to disrupt potential alpha-helical or beta-sheet structures that might be involved in TEAD binding:
Original: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT
Scrambled: TQVGADPKGFSTVDHWNKLASGTSQVGIPDN
This scrambled sequence maintains the same amino acid composition as Super-TDU 1-31 but in a randomized order.
Alanine Scanning: Identifying Critical Residues for Activity
Alanine scanning mutagenesis is a systematic approach where each amino acid residue in the peptide is individually replaced with an alanine. Alanine is chosen because its small, non-polar side chain is unlikely to introduce significant steric or electronic perturbations, yet it removes the specific functionality of the original amino acid's side chain. This method allows for the identification of "hot-spot" residues that are critical for the peptide's biological activity.
A comprehensive alanine scan of Super-TDU 1-31 would involve the synthesis of 31 individual peptides, each with a single alanine substitution. Based on general principles of protein-protein interactions, residues with hydrophobic, aromatic, or charged side chains are often key to binding. Therefore, a targeted initial scan might focus on the following residues in Super-TDU 1-31:
-
Hydrophobic/Aromatic: V3, F6, W14, L15, I17, V28, P29
-
Charged: D4, D5, H7, K9, D12, K24
-
Polar/Potentially H-bonding: S1, S10, T13, Q16, N22, T25, Q31
A peptide with an alanine substitution at a critical binding residue would be expected to show significantly reduced or abolished activity and can thus serve as a negative control. For instance, if F6 is found to be a critical residue, the F6A mutant of Super-TDU 1-31 would be an excellent negative control.
Comparative Overview of Design Strategies
| Feature | Scrambled Control | Alanine Scanning Mutant |
| Primary Purpose | To demonstrate sequence specificity of the active peptide. | To identify specific amino acid residues critical for activity. |
| Design Principle | Randomization of the entire amino acid sequence. | Systematic replacement of individual amino acids with alanine. |
| Number of Peptides | Typically one. | Multiple (one for each residue to be scanned). |
| Information Gained | Confirms that the biological effect is not due to non-specific properties of the amino acid composition. | Pinpoints "hot-spot" residues essential for binding and function. |
| Use as Negative Control | Excellent for ruling out non-specific peptide effects in cell-based and in vivo studies. | A validated inactive mutant serves as a highly specific negative control. |
Experimental Validation: A Step-by-Step Workflow for Confirming Inactivity
The efficacy of a negative control peptide lies in its demonstrated inability to perform the function of the active peptide. The following experimental workflow outlines the key assays to validate the loss of function of your designed Super-TDU 1-31 negative controls.
Caption: Principle of the TEAD-responsive luciferase reporter assay.
Protocol 3: Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a biophysical technique that provides quantitative, real-time data on the binding affinity and kinetics between a peptide and its protein target. [7][8][9] Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA).
-
Recombinant purified TEAD protein.
-
Super-TDU 1-31 and negative control peptides.
-
SPR running buffer (e.g., HBS-EP+).
Procedure:
-
Immobilize the TEAD protein onto the sensor chip surface.
-
Inject a series of concentrations of Super-TDU 1-31 over the chip surface and record the binding response.
-
Regenerate the sensor chip surface.
-
Repeat step 2 with the negative control peptides.
-
Analyze the sensorgrams to determine the binding affinity (KD) and kinetics (ka, kd).
Expected Outcome: Super-TDU 1-31 should exhibit a clear binding response to the immobilized TEAD protein, allowing for the calculation of a binding affinity. The negative control peptides should show no or negligible binding, even at high concentrations.
Conclusion
The selection and validation of an appropriate negative control are critical for the interpretation of any study involving targeted inhibitors like Super-TDU 1-31. A scrambled peptide serves as an excellent control for demonstrating sequence specificity, while an inactive alanine-substituted mutant provides a highly specific control for on-target effects. By employing the rigorous validation workflow outlined in this guide, researchers can confidently attribute the observed biological effects of Super-TDU 1-31 to its specific inhibition of the YAP-TEAD interaction, thereby ensuring the scientific integrity and reproducibility of their findings.
References
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Zhang W, et al. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs. J Hematol Oncol. 2017;10(1):67. [Link]
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Zhang W, et al. VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex. Cell Res. 2014;24(3):331-343. [Link]
-
INDIGO Biosciences. Human TEAD4/YAP Assay Kit. [Link]
-
INDIGO Biosciences. Human TEAD4/YAP (Hippo Pathway) Reporter Assay System 3x 32 Assays in 96-well Format. [Link]
-
Eckfeld C, et al. VGLL4 inhibits YAP1/TEAD signaling to suppress the epidermal squamous cell carcinoma cancer phenotype. J Invest Dermatol. 2021;141(10):2447-2456.e7. [Link]
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Jiao S, et al. A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer. Cancer Cell. 2014;25(2):166-180. [Link]
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Piccolo S, et al. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. Methods Mol Biol. 2017;1659:131-143. [Link]
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Pobbati AV, et al. Leveraging Hot Spots of TEAD–Coregulator Interactions in the Design of Direct Small Molecule Protein-Protein Interaction Disruptors Targeting Hippo Pathway Signaling. ACS Chem Biol. 2023;18(5):986-999. [Link]
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Furet P, et al. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking. Int J Mol Sci. 2021;22(11):6033. [Link]
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Zhang W, et al. VGLL4 functions as a new tumor suppressor in lung cancer by negatively regulating the YAP-TEAD transcriptional complex. Cell Res. 2014;24(3):331-343. [Link]
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Emery AC, et al. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription. PLoS One. 2021;16(5):e0251475. [Link]
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PDBj. 4ln0 - Crystal structure of the VGLL4-TEAD4 complex. [Link]
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ResearchGate. VGLL4 interacts with TEAD1 through the TDU2 domain. [Link]
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ResearchGate. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription. [Link]
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MDPI. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. [Link]
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Kvachnina E, et al. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods Mol Biol. 2013;958:247-264. [Link]
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JoVE. Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor. [Link]
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PNAS. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. [Link]
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Portland Press. A beginner's guide to surface plasmon resonance. [Link]
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PNAS. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway. [Link]
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ResearchGate. (PDF) Structural and ligand binding analysis of the YAP-binding domain of transcription factor TEAD4. [Link]
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Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Cancers (Basel). 2022;14(4):998. [Link]
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BPS Bioscience. Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. [Link]
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Biosensing Instrument. Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip. [Link]
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ResearchGate. YAP/TEAD interactions are decreased in HD. [Link]
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Li Y, et al. Structural and Functional Overview of TEAD4 in Cancer Biology. Front Oncol. 2020;10:579844. [Link]
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Biosensing Instrument. Biomolecular interactions by Surface Plasmon Resonance technology. [Link]
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Douzi B, et al. Protein-Protein Interactions: Surface Plasmon Resonance. Methods Mol Biol. 2017;1615:403-421. [Link]
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GeneCards. YAP1 Gene. [Link]
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Publish Comparison Guide: Super-TDU 1-31 Selectivity for YAP-High vs. YAP-Low Cancer Cells
Executive Summary: The Precision of VGLL4 Mimicry
The Hippo signaling pathway, specifically the interaction between Yes-associated protein (YAP) and TEAD transcription factors , is a primary driver of malignancy in gastric, lung, and colorectal cancers. While small molecule inhibitors like Verteporfin have provided proof-of-concept, they suffer from off-target toxicity and poor solubility.
Super-TDU 1-31 represents a second-generation, peptide-based strategy. By mimicking the Tondu (TDU) domain of the natural tumor suppressor VGLL4 , Super-TDU 1-31 acts as a competitive inhibitor that selectively targets the YAP-TEAD interface.
This guide objectively compares Super-TDU 1-31 against standard alternatives, defining its specific selectivity profile: high efficacy in YAP-high/VGLL4-low phenotypes and minimal toxicity in YAP-low backgrounds.
Mechanism of Action: Competitive Displacement
To understand the selectivity of Super-TDU 1-31, one must understand the molecular battleground. YAP does not have a DNA-binding domain; it must bind TEADs to initiate transcription of oncogenes (e.g., CTGF, CYR61).
-
Native State: YAP binds TEADs via a large surface area, driving proliferation.
-
Regulatory State: The protein VGLL4 also binds TEADs via its TDU domains but acts as a transcriptional repressor.
-
Therapeutic State: Super-TDU 1-31 is a synthetic peptide fragment (residues 1-31) derived from VGLL4. It binds TEADs with high affinity, effectively "evicting" YAP from the complex.
Visualization: The Competitive Binding Mechanism
Figure 1: Mechanism of Action. Super-TDU 1-31 mimics VGLL4 to competitively bind TEAD, displacing YAP and silencing downstream oncogenic signaling.
Comparative Performance: Super-TDU 1-31 vs. Alternatives
The primary advantage of Super-TDU 1-31 is its mechanism-based selectivity . Unlike small molecules that may affect global protein stability or autophagy, Super-TDU 1-31 specifically targets the protein-protein interaction (PPI) of TEADs.
Table 1: Performance Comparison Matrix
| Feature | Super-TDU 1-31 | Verteporfin (VP) | CA3 |
| Modality | Peptide (VGLL4 Mimetic) | Small Molecule (Porphyrin) | Small Molecule |
| Primary Target | TEAD (Direct PPI Inhibition) | YAP (Crosslinking/Autophagy) | YAP (Transcriptional) |
| Selectivity Driver | YAP-high / VGLL4-low Ratio | General YAP dependence | YAP expression |
| IC50 Range (Typical) | ~50 nM - 1 µM (Cell dependent) | ~10 - 20 µM | ~0.5 - 1 µM |
| Off-Target Effects | Minimal (Peptide specificity) | High (ROS generation, Autophagy) | Moderate |
| Solubility | Water Soluble (as TFA salt) | Poor (Requires DMSO) | Moderate |
Selectivity Profile: The YAP/VGLL4 Ratio
The efficacy of Super-TDU 1-31 is not universal; it is strictly correlated with the cellular ratio of YAP to VGLL4.
-
Sensitive Cells (High Ratio): Cells with amplified YAP or lost VGLL4 rely heavily on the YAP-TEAD complex for survival.
-
Resistant Cells (Low Ratio): Cells with intact VGLL4 or low YAP levels are unaffected, as the "niche" for Super-TDU binding is already occupied or irrelevant.
Table 2: Cell Line Selectivity Data
| Cell Line | Tissue Origin | YAP Status | VGLL4 Status | Super-TDU Sensitivity |
| MGC-803 | Gastric | High | Low | High (Growth Inhibition) |
| BGC-823 | Gastric | High | Low | High |
| HGC-27 | Gastric | High | Low | High |
| MKN-45 | Gastric | Low/Moderate | High | Resistant (No significant inhibition) |
| HeLa | Cervical | High | Low | High |
| Jurkat | Leukemia | Low | High | Resistant |
Experimental Protocols for Validation
To validate the selectivity of Super-TDU 1-31 in your own research, use the following self-validating protocols.
Protocol A: Differential Cell Viability Assay
Objective: Determine the IC50 of Super-TDU 1-31 in YAP-high vs. YAP-low cells.
-
Cell Seeding:
-
Seed MGC-803 (Sensitive control) and MKN-45 (Resistant control) at 3,000 cells/well in 96-well plates.
-
Allow attachment for 24 hours.
-
-
Treatment:
-
Dissolve Super-TDU 1-31 TFA in sterile water or PBS.
-
Prepare serial dilutions (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).
-
Treat cells for 48 to 72 hours .
-
-
Readout:
-
Add CCK-8 or MTT reagent (10 µL/well). Incubate for 2-4 hours at 37°C.
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Data Analysis:
-
Normalize to vehicle control (PBS).
-
Plot Dose-Response curves.[1]
-
Validation Criteria: MGC-803 should show a sigmoidal inhibition curve; MKN-45 should remain near 100% viability.
-
Protocol B: Co-Immunoprecipitation (Co-IP) Mechanism Check
Objective: Confirm Super-TDU 1-31 physically disrupts the YAP-TEAD complex.
-
Lysate Preparation:
-
Lyse MGC-803 cells in mild IP buffer (non-denaturing) to preserve protein complexes.
-
-
Incubation:
-
Incubate lysates with Super-TDU 1-31 (1 µM) or Vehicle for 2 hours at 4°C ex vivo (or treat cells prior to lysis).
-
-
Pull-Down:
-
Add anti-TEAD1 antibody and Protein A/G beads. Rotate overnight at 4°C.
-
-
Western Blot:
Visualization: Selectivity Assay Workflow
Figure 2: Experimental workflow for determining Super-TDU 1-31 selectivity based on the YAP/VGLL4 biomarker ratio.
References
-
Jiao, S., et al. (2014). "A Peptide Mimicking VGLL4 Function Acts as a YAP Antagonist Therapy against Gastric Cancer."[3][5][7] Cancer Cell, 25(2), 166-180.[3][5][7]
-
Zhang, W., et al. (2014). "VGLL4 mimics a FOG motif and binds TEADs to regulate Hippo signaling." Cell Reports, 8(3). (Contextual validation of VGLL4 mechanism).
-
Liu-Chittenden, Y., et al. (2012). "Genetic and pharmacological disruption of the TEAD-YAP complex suppresses the oncogenic activity of YAP." Genes & Development, 26(12), 1300-1305. (Comparison reference for Verteporfin).
-
MedChemExpress. "Super-TDU (1-31) TFA Product Information."
Sources
- 1. Enhanced Antitumor Effect of Trastuzumab and Duligotuzumab or Ipatasertib Combination in HER-2 Positive Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy [thno.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Super-TDU 1-31 - Nordic Biosite [nordicbiosite.com]
- 8. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Super-TDU 1-31: Handling, Deactivation, and Disposal Protocol
Executive Summary & Chemical Profile
Super-TDU 1-31 is not a standard bench chemical; it is a high-potency bioactive peptide fragment (YAP-TEAD inhibitor) often supplied as a Trifluoroacetate (TFA) salt. Unlike generic organic solvents or salts, the primary risk here is biological activity and particulate inhalation , not flammability or acute chemical reactivity.
While Safety Data Sheets (SDS) often classify research peptides as "Non-Hazardous" for transport (DOT), in a drug development context, you must treat Super-TDU 1-31 as a Potent Compound . The disposal strategy focuses on complete denaturation to prevent environmental bio-accumulation and cross-contamination of other assays.
Chemical Identity Matrix
| Property | Specification | Operational Implication |
| Compound Name | Super-TDU 1-31 (TFA Salt) | Bioactive Peptide Fragment |
| CAS No. | 1599441-71-0 (Free base) | Reference for regulatory filings |
| Physical State | White/Off-white Solid Powder | High risk of aerosolization; use biosafety cabinet |
| Solubility | Water, DMSO, dilute acid | Liquid waste will likely be organic/aqueous mixtures |
| Bioactivity | YAP-TEAD Complex Inhibitor | Must be incinerated ; do not landfill |
| Reactivity | Stable; Hydrolyzes in strong base | Bleach (Hypochlorite) is the preferred decontamination agent |
Pre-Disposal: Handling & Stabilization
Why this matters: Peptides are potent in the nanomolar range. A minor spill that is "wiped up" but not "deactivated" can contaminate future cell-based assays in the same hood.
A. The "Double-Barrier" Principle
Never handle Super-TDU 1-31 on an open bench.
-
Primary Barrier: Weigh and solubilize only within a certified Fume Hood or Biosafety Cabinet (Class II).
-
Secondary Containment: Transport vials in a secondary, shatter-proof container.
B. Deactivation Chemistry (The "Kill Step")
Before disposal, any residual peptide on surfaces or glassware must be chemically cleaved.
-
Mechanism: Sodium hypochlorite (Bleach) targets the amide bonds in the peptide backbone, effectively hydrolyzing the sequence and destroying the YAP-TEAD binding motif.
-
Protocol: Apply 10% Bleach solution (freshly prepared) to contaminated surfaces/glassware. Allow 15 minutes contact time before rinsing with water.
Disposal Workflow Procedures
This protocol separates waste streams to ensure compliance with RCRA (US) and general EHS standards for pharmaceutical compounds.
Scenario A: Solid Waste (Stock Vials & Powder)
Do not empty vials into the trash. The residual powder is potent.
-
Cap & Seal: Ensure the original vial is tightly capped. Parafilm is recommended to prevent loosening during transit.
-
Bagging: Place the vial into a clear, sealable bag (Zip-lock style).
-
Classification: Label as "Non-Hazardous Chemical Waste - For Incineration."
-
Note: Even if non-hazardous by RCRA, incineration ensures the peptide is destroyed.
-
-
Disposal Bin: Place in the White (or Yellow) Pail designated for solid chemical debris.
Scenario B: Liquid Waste (Mother Liquor / Stock Solutions)
Most Super-TDU 1-31 is dissolved in DMSO or water/solvent mixtures.
-
Segregation: Do not mix with halogenated solvents (like Chloroform) unless necessary, as this increases disposal costs.
-
Container: Pour into a High-Density Polyethylene (HDPE) waste carboy labeled "Organic Waste: DMSO/Peptide Mixture."
-
Rinsing: Triple rinse the empty stock vial with a small amount of DMSO or Methanol. Add rinsate to the organic waste carboy.
-
Final Vial Disposal: Treat the rinsed vial as Solid Waste (see Scenario A).
Scenario C: Aqueous Waste (Cell Media / Buffers)
Dilute concentrations (nanomolar range) in cell culture media.
-
Deactivation: Add bleach to the liquid waste to a final concentration of ~10% (v/v).
-
Incubation: Let sit for 30 minutes.
-
Disposal:
-
If local regulations permit: Flush down the sanitary sewer with copious water.
-
If strict zero-discharge: Collect in "Aqueous Waste" carboy for off-site treatment.
-
Decision Logic Diagram
The following flowchart visualizes the decision-making process for Super-TDU 1-31 waste streams.
Figure 1: Decision matrix for segregating Super-TDU 1-31 waste streams based on solvent compatibility and physical state.
Emergency Contingencies
In the event of an accidental release, immediate action prevents exposure and assay contamination.
-
Powder Spill (Dry):
-
Do not sweep vigorously (creates aerosols).
-
Cover the spill with a wet paper towel (water or 10% bleach) to dampen the powder.
-
Wipe up carefully and place materials in a biohazard/chemical waste bag.
-
-
Liquid Spill (Wet):
-
Absorb with inert material (vermiculite or chem-pads).
-
Clean the surface with 10% Bleach , followed by 70% Ethanol to remove bleach residue.
-
-
Personnel Exposure:
-
Skin: Wash with soap and water for 15 minutes.
-
Inhalation:[1] Move to fresh air immediately. Although acute toxicity is low, peptide sensitization is a risk.
-
Regulatory & Compliance Codes
When filling out waste tags for EHS pickup, use the following descriptors.
-
Waste Profile Name: Non-Regulated Chemical Waste (Peptide in Solvent).
-
Hazards: Irritant (if in DMSO/TFA).
-
RCRA Code: None (Not P-listed or U-listed), unless mixed with listed solvents.
-
Recommended Disposal Method: Fuel Blending or Incineration.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Personal protective equipment for handling Super-TDU 1-31
Senior Application Scientist Technical Directive
Executive Summary & Substance Identification
Crucial Distinction: Do not confuse Super-TDU 1-31 with the chemical reagent 1,1'-Thiocarbonyldiimidazole (often abbreviated as TDU).
Super-TDU 1-31 is a potent, bioactive peptide fragment derived from the Super-TDU construct (a VGLL4 mimic). It functions as a specific inhibitor of the YAP-TEAD transcriptional complex, a critical pathway in oncogenesis and tissue regeneration. As a pharmacologically active agent capable of disrupting fundamental cell signaling (Hippo pathway), it must be handled as a Potent Compound (Control Band 3 or 4) to prevent inadvertent biological modulation in personnel.
Immediate Handling Directive:
-
Physical State: Lyophilized powder (Dust inhalation hazard).
-
Solubility: Soluble in DMSO (Skin absorption carrier hazard).
-
Primary Risk: Inhalation of bioactive particulates and dermal absorption via DMSO vehicle.
The Physicochemical Basis of Safety
Effective safety protocols are derived from the molecule's properties. Understanding why we take specific measures ensures compliance and adaptability.
| Property | Operational Implication |
| Bioactivity (nM potency) | The compound is active at nanomolar concentrations.[1][2] Microgram-level exposure via inhalation can be biologically significant. Engineering controls (BSC) are mandatory. |
| Peptide Structure (1-31 aa) | Hygroscopic. Moisture degrades the secondary structure, reducing potency. Vials must be equilibrated to room temperature before opening. |
| TFA Salt Form | Most synthetic peptides are supplied as Trifluoroacetate (TFA) salts. This renders them acidic in solution; however, the primary risk remains the biological activity, not pH. |
| DMSO Vehicle | DMSO is the standard solvent but is a potent skin penetrant. It will carry the dissolved peptide through intact skin and standard latex gloves. Nitrile is required. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Super-TDU 1-31 in both solid (lyophilized) and solvated forms.
PPE Specification Table
| Component | Specification | Scientific Rationale |
| Respiratory | N95 (Minimum) or P100 | Lyophilized peptides form invisible aerosols. If a Biosafety Cabinet (BSC) is unavailable, a P100 respirator is required to prevent inhalation of bioactive dust. |
| Hand Protection | Double-Gloved Nitrile (Outer: 5 mil, Inner: 4 mil) | Latex is insufficient. DMSO permeates latex rapidly. Double-gloving ensures that if the outer glove is compromised by DMSO, the inner glove provides a buffer time for removal. |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Standard safety glasses have gaps. Goggles prevent splashes (especially during sonication or vortexing) from reaching the ocular mucosa. |
| Body Protection | Lab Coat (Tyvek preferred) | Cotton coats absorb spills. Tyvek provides a barrier against liquid penetration, preventing the "wicking" of DMSO solutions to the skin. |
Operational Protocols: From Storage to Solution
Phase A: Receipt & Storage (The "Cold Chain")
-
Arrival: Vial usually arrives at ambient temperature but must be moved to cold storage immediately.
-
Storage: Store at -20°C (short term < 1 month) or -80°C (long term).
-
Desiccation: Keep the vial inside a sealed container with silica gel desiccant. Peptides are hygroscopic; moisture absorption leads to hydrolysis and aggregation.
Phase B: Reconstitution (The Critical Control Point)
Risk: This is the step with the highest probability of aerosol generation and spill.
-
Equilibration: Remove the vial from the freezer and let it sit at room temperature for 20–30 minutes before opening.
-
Why? Opening a cold vial causes condensation from the air to form inside, degrading the peptide.
-
-
Centrifugation: Briefly centrifuge (spin down) the vial (e.g., 5,000 rpm for 10 seconds).
-
Why? Lyophilized powder often adheres to the cap. Opening without spinning releases a puff of bioactive dust.
-
-
Solvent Addition: Add DMSO (Dimethyl Sulfoxide) to the target concentration (typically 10 mM stock).
-
Note: Avoid water/PBS for the initial stock solution, as it may reduce stability. Dilute into aqueous buffers only immediately before use.
-
-
Mixing: Do not vortex violently. Use gentle pipetting or a low-speed vortex to avoid shearing the peptide or creating aerosols.
Phase C: Aliquoting
-
Never freeze-thaw repeatedly.
-
Divide the stock solution into single-use aliquots (e.g., 10 µL or 50 µL) in sterile, low-binding microcentrifuge tubes.
-
Store aliquots at -80°C .
Visualization: Handling Logic & Workflows
Workflow 1: Safe Reconstitution Logic
Caption: Step-by-step logic for minimizing peptide degradation and aerosol exposure during the critical reconstitution phase.
Workflow 2: Spill Response Algorithm
Caption: Decision matrix for cleaning spills. Note the difference in initial containment for solids (wetting) vs. liquids (absorbing).
Disposal & Deactivation
Because Super-TDU 1-31 is a bioactive peptide, it must not be disposed of down the drain.
-
Primary Deactivation:
-
Solid Waste:
-
Contaminated gloves, tips, and tubes must be placed in Biohazard Red Bags or designated hazardous chemical waste containers, depending on institutional policy for DMSO-containing waste.
-
-
Rinsing:
-
Triple-rinse empty vials with solvent before disposal; treat the rinsate as hazardous waste.
-
References
- Zhang, W., et al. (2014). VGLL4 mimics a FOG cofactor to suppress gastric cancer growth by antagonizing TEAD4.Nature Communications, 5, 3962. (Describes the mechanistic basis of the Super-TDU peptide).
-
National Institutes of Health (NIH) - Prion & Peptide Safety. Guidelines for Handling Bioactive Peptides. Retrieved from [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Health and Safety Information. (Standard reference for the vehicle carrier hazards). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatic stellate cell stearoyl co-A desaturase activates leukotriene B4 receptor 2 - β-catenin cascade to promote liver tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
